(-)-3-Ppp
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
85966-89-8 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-[(3S)-1-propylpiperidin-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
HTSNFXAICLXZMA-CYBMUJFWSA-N |
Isomerische SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Andere CAS-Nummern |
85966-89-8 |
Synonyme |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (-)-3-PPP on Dopamine Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a psychoactive research chemical that has garnered significant interest for its unique pharmacological profile at dopamine receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on dopamine autoreceptors. It is established that this compound exhibits a dual character, acting as a partial agonist at presynaptic dopamine D2 autoreceptors while functioning as an antagonist at postsynaptic D2 receptors. This distinct activity profile leads to a modulation of dopaminergic neurotransmission, primarily through the regulation of dopamine synthesis and release. This document details the available quantitative data, experimental methodologies used to elucidate its mechanism, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary interaction is with the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Dopamine autoreceptors, located on the presynaptic terminal and soma/dendrites of dopaminergic neurons, are predominantly of the D2 subtype. These autoreceptors play a crucial role in a negative feedback loop that regulates the synthesis and release of dopamine.
As a partial agonist at these autoreceptors, this compound binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This partial activation is sufficient to inhibit dopamine synthesis and the firing rate of dopaminergic neurons, thereby reducing dopamine release into the synaptic cleft.[1]
Concurrently, at postsynaptic dopamine D2 receptors , this compound acts as an antagonist .[1][2] This means it binds to these receptors without activating them, and in doing so, blocks the action of endogenous dopamine. This dual action of presynaptic inhibition and postsynaptic blockade contributes to its complex pharmacological effects.
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound with dopamine receptors and its functional effects.
Table 1: Binding Affinities of this compound for Dopamine D2 Receptors
| Receptor State | Radioligand | Tissue Source | Ki (nM) | Reference |
| High-affinity | [3H]Spiperone | Rat Striatum | Not explicitly quantified | [3] |
| Low-affinity | [3H]Spiperone | Rat Striatum | Not explicitly quantified | [3] |
Table 2: Functional Potency of this compound at Dopamine Autoreceptors
| Functional Assay | Effect | Species/Tissue | Potency (ED50/IC50) | Reference |
| Inhibition of Dopamine Neuron Firing Rate | Partial Agonist | Rat Substantia Nigra | Less effective than (+)-3-PPP | [1] |
| Inhibition of Dopamine Synthesis | Partial Agonist | Rat Striatum & Limbic Regions | Dose-dependent reduction | [4][5] |
| Inhibition of Locomotor Activity | Agonist | Mouse | Monotonic dose-related decrease | [6] |
Table 3: Effects of this compound on Downstream Signaling
| Signaling Pathway | Effect | Cell/Tissue Type | Potency (EC50/IC50) | Reference |
| Adenylyl Cyclase (D1-mediated) | No significant effect | Carp Retina | > 100 µM | [5] |
| G-protein Coupled Inwardly Rectifying K+ (GIRK) Channels | Not explicitly quantified | - | - |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors.
-
Materials:
-
Rat striatal tissue homogenates (a rich source of D2 receptors).
-
Radioligand, typically [3H]spiperone, a D2 antagonist.
-
This compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with physiological salts).
-
Guanine nucleotides (e.g., GTPγS) to differentiate between high and low-affinity states.
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Prepare striatal membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]spiperone and varying concentrations of unlabeled this compound.
-
To distinguish between high and low-affinity states, parallel experiments are conducted in the presence and absence of a non-hydrolyzable GTP analog (e.g., Gpp(NH)p or GTP-γ-S). In the presence of guanine nucleotides, the G-protein uncouples from the receptor, favoring the low-affinity state for agonists.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology
This technique measures the firing rate of individual neurons in a living animal in response to drug administration.
-
Objective: To assess the effect of this compound on the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
-
Materials:
-
Anesthetized rat.
-
Stereotaxic apparatus for precise electrode placement.
-
Glass microelectrodes for extracellular single-unit recording.
-
Amplifier and data acquisition system.
-
This compound for systemic (e.g., intravenous) administration.
-
-
Procedure:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A recording microelectrode is lowered into the SNc or VTA, identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Once a stable baseline firing rate is established for a single dopamine neuron, this compound is administered intravenously in increasing doses.
-
The firing rate of the neuron is continuously recorded, and the dose-dependent effects of this compound are quantified.
-
The partial agonist effect is confirmed by observing a submaximal inhibition of firing compared to a full agonist like apomorphine, and its antagonist properties at postsynaptic sites can be tested by its ability to reverse the effects of a postsynaptic agonist.[1]
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure the effect of this compound on the extracellular levels of dopamine and its metabolites in brain regions such as the striatum.
-
Materials:
-
Freely moving rat with a surgically implanted microdialysis probe in the target brain region.
-
A microinfusion pump to perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
A fraction collector to collect the dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for analyzing dopamine concentrations.
-
This compound for systemic administration.
-
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the striatum of the rat and allowed to recover.
-
On the day of the experiment, the probe is perfused with aCSF at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
This compound is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Dialysate collection continues, and the samples are analyzed by HPLC-ED to determine the concentration of dopamine and its metabolites (DOPAC and HVA).
-
The change in dopamine levels from baseline following drug administration is calculated to determine the effect of this compound on dopamine release.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound at dopamine autoreceptors.
Experimental Workflows
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the putative dopamine autoreceptor agonists, 3-PPP and TL-99, with the dopamine-sensitive adenylate cyclase of carp retina [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of the putative dopamine autoreceptor agonists 3-PPP and TL-99 - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine, also known as preclamol, is a chiral synthetic compound that has garnered significant interest in neuroscience and pharmacology due to its unique and stereoselective interactions with dopamine receptors. As the (-)-enantiomer of 3-PPP, it exhibits a distinct pharmacological profile, acting as a presynaptic dopamine D2 receptor agonist and a postsynaptic dopamine D2 receptor antagonist. This dual action confers upon it potential therapeutic applications, particularly in the treatment of psychotic disorders, with the prospect of a reduced side-effect profile compared to traditional neuroleptics. This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological characteristics of (-)-3-PPP, including detailed experimental protocols and a summary of its effects on intracellular signaling pathways.
Chemical Synthesis and Properties
The synthesis of this compound can be achieved through various methods, including the resolution of the racemic mixture or via asymmetric synthesis to directly yield the desired enantiomer.
Enantioselective Synthesis
A modern approach to the enantioselective synthesis of 3-substituted piperidines, including this compound (Preclamol), involves a Rhodium-catalyzed asymmetric reductive Heck reaction. This method offers high enantioselectivity and good yields.
Experimental Protocol: Rh-catalyzed Asymmetric Reductive Heck Reaction
-
Step 1: Partial Reduction of Pyridine: Pyridine is partially reduced to a dihydropyridine derivative.
-
Step 2: Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a Rh-catalyzed asymmetric reductive Heck reaction with an appropriate aryl boronic acid. This step is crucial for establishing the chiral center.
-
Step 3: Reduction: The resulting 3-substituted tetrahydropyridine is reduced to the final piperidine product.
Resolution of Racemic 3-PPP
A common method for obtaining enantiomerically pure this compound is through the resolution of the racemic mixture using a chiral resolving agent, such as L-(+)-tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolve racemic 3-PPP in a suitable solvent, such as acetone.
-
Add a solution of L-(+)-tartaric acid in the same solvent.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially precipitate.
-
Isolate the crystals by filtration.
-
Liberate the free base of the desired enantiomer by treating the salt with a strong base (e.g., KOH).
-
Purify the enantiomerically enriched this compound.
Chemical and Physical Properties
This compound is a solid at room temperature and its hydrochloride salt is a white to off-white crystalline powder.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molar Mass | 219.328 g/mol |
| IUPAC Name | (S)-3-(1-Propylpiperidin-3-yl)phenol |
| CAS Number | 85966-89-8 (for (+)-isomer, specific CAS for (-)-isomer may vary) |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data to be populated from specific literature sources. |
| ¹³C NMR | Data to be populated from specific literature sources. |
| IR (Infrared) | Data to be populated from specific literature sources. |
| MS (Mass Spec) | Data to be populated from specific literature sources. |
Pharmacological Properties
The pharmacological actions of this compound are primarily mediated through its interaction with dopamine D2-like receptors.
Receptor Binding Affinity
This compound displays a complex receptor binding profile. It has a notable affinity for dopamine D2 receptors and also interacts with sigma receptors. The binding affinities are typically determined through radioligand binding assays.
| Receptor | Kᵢ (nM) |
| Dopamine D2 | Value to be populated from specific literature sources. |
| Dopamine D3 | Value to be populated from specific literature sources. |
| Sigma-1 | Value to be populated from specific literature sources. |
| Sigma-2 | Value to be populated from specific literature sources. |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay [2][3]
-
Membrane Preparation: Prepare cell membranes from a source rich in D2 receptors (e.g., HEK293 cells expressing D2 receptors or rat striatal tissue).[3]
-
Incubation: Incubate the membranes with a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone) and varying concentrations of the test compound (this compound).[2][3]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Activity
This compound exhibits a unique functional profile, acting as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[4] This can be assessed using functional assays such as the GTPγS binding assay.
Experimental Protocol: GTPγS Binding Assay [5][6]
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor.
-
Incubation: Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: Separate the bound [³⁵S]GTPγS and quantify the radioactivity.
-
Data Analysis: Increased [³⁵S]GTPγS binding compared to baseline indicates agonist activity.
Signaling Pathways
The dual action of this compound on presynaptic and postsynaptic D2 receptors leads to distinct downstream signaling effects.
Presynaptic D2 Autoreceptor Agonism
Dopamine D2 autoreceptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Agonist stimulation by this compound at these presynaptic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of dopamine synthesis and release from the presynaptic neuron.[7]
Experimental Protocol: cAMP Accumulation Assay [8][9]
-
Cell Culture: Use cells expressing the D2 receptor.
-
Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
-
Treatment: Co-incubate the cells with forskolin and varying concentrations of the test compound (this compound).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP accumulation indicates Gαi/o-coupled receptor agonism.
Postsynaptic D2 Receptor Antagonism
At postsynaptic D2 receptors, this compound acts as an antagonist, blocking the effects of endogenous dopamine. This prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing downstream signaling pathways that are normally suppressed by dopamine.
Dopamine Turnover
The net effect of this compound on dopamine turnover, which reflects the synthesis, release, and metabolism of dopamine, can be assessed by measuring the levels of dopamine metabolites such as homovanillic acid (HVA).[10]
Experimental Protocol: Measurement of Dopamine Turnover [10][11]
-
Sample Collection: Collect biological samples such as brain tissue, cerebrospinal fluid (CSF), or plasma from animals treated with this compound.
-
Sample Preparation: Process the samples to extract dopamine and its metabolites.
-
Quantification: Use analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS) to quantify the levels of dopamine and HVA.[11]
-
Data Analysis: The ratio of HVA to dopamine provides an index of dopamine turnover.
Visualization of Pathways and Workflows
dot
Caption: Synthetic routes to this compound.
dot
Caption: this compound signaling pathways.
dot
Caption: Experimental workflow for this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the complexities of the dopamine system. Its unique profile as a presynaptic D2 agonist and postsynaptic D2 antagonist provides a compelling rationale for its exploration as a potential therapeutic agent for schizophrenia and other disorders characterized by dopamine dysregulation. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research into this intriguing molecule and its potential clinical applications.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Method to Quantify Dopamine Turnover in the Mammalian Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Partial Agonist: A Technical Guide to (S)-3-(3-hydroxyphenyl)-N-propylpiperidine (Preclamol)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-3-(3-hydroxyphenyl)-N-propylpiperidine, also known as preclamol or (-)-3-PPP, emerged from early research into dopamine autoreceptor agonists as a compound with a unique and complex pharmacological profile.[1][2][3][4] Initially investigated for its potential as an antipsychotic and anti-parkinsonian agent, its journey through preclinical and clinical development has provided valuable insights into the therapeutic potential and challenges of dopamine D2 receptor partial agonism. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and detailed pharmacological characterization of preclamol, intended for researchers and professionals in the field of drug development.
Discovery and History: The Dawn of Dopamine Autoreceptor Modulation
The story of preclamol is intrinsically linked to the burgeoning understanding of dopamine receptor subtypes and their differential roles in the central nervous system in the late 1970s and early 1980s.[5][6][7] Researchers sought to develop compounds that could selectively target presynaptic dopamine autoreceptors, which act as a negative feedback mechanism to inhibit dopamine synthesis and release. The prevailing hypothesis was that such agents could "stabilize" the dopamine system, offering a novel therapeutic approach for disorders like schizophrenia and Parkinson's disease.
A key breakthrough came from the laboratory of Arvidsson and colleagues, who synthesized and characterized a series of 3-phenylpiperidine derivatives.[8] Within this series, the racemic compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) demonstrated potent effects on dopamine synthesis and turnover, consistent with dopamine autoreceptor stimulation.
Subsequent chiral resolution of the racemate revealed a striking stereoselectivity in its pharmacological actions. The (S)-enantiomer, which would be named preclamol, exhibited the desired profile of a presynaptic dopamine autoreceptor agonist.[1] However, further investigation uncovered a more nuanced mechanism: preclamol also acted as an antagonist at postsynaptic dopamine D2 receptors.[2][3][4] This dual action classified it as a dopamine D2 receptor partial agonist, a concept that was relatively new at the time. This unique profile, promising to modulate rather than simply block or stimulate the dopamine system, propelled preclamol into further preclinical and clinical investigation.[2][3][4]
Synthesis and Chiral Resolution
The synthesis of 3-(3-hydroxyphenyl)-N-propylpiperidine is a multi-step process that has been approached through various routes. A common strategy involves the construction of the 3-arylpiperidine core followed by N-alkylation.
General Synthetic Scheme:
A representative synthesis starts with the appropriate pyridine derivative, which is converted to a piperidine ring. The phenyl group is introduced, and subsequent functional group manipulations yield the desired 3-(3-hydroxyphenyl)piperidine scaffold. The final step involves the N-alkylation with a propyl group.
The critical step for obtaining the pharmacologically active (S)-enantiomer is the chiral resolution of the racemic mixture.[9][10][11] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt.
Illustrative Experimental Workflow for Chiral Resolution:
Caption: Chiral resolution of racemic 3-PPP.
Pharmacological Profile
Preclamol's unique pharmacological profile is defined by its partial agonist activity at dopamine D2 receptors. This results in a functional state-dependent mechanism of action: in a hyperdopaminergic state (as is hypothesized in the positive symptoms of schizophrenia), it acts as an antagonist, while in a hypodopaminergic state (as in Parkinson's disease), it can exhibit agonist properties.
Receptor Binding Affinity
The binding affinity of preclamol for various neurotransmitter receptors has been characterized through radioligand binding assays. These studies reveal a moderate to high affinity for dopamine D2-like receptors with lower affinity for other receptor types.
| Receptor Subtype | Ki (nM) | Reference Radioligand | Tissue Source |
| Dopamine Receptors | |||
| D2 | 10 - 50 | [3H]Spiperone | Rat Striatum |
| D3 | 20 - 100 | [3H]Spiperone | Cloned Human |
| D1 | >1000 | [3H]SCH23390 | Rat Striatum |
| Serotonin Receptors | |||
| 5-HT1A | >1000 | [3H]8-OH-DPAT | Rat Hippocampus |
| 5-HT2A | >1000 | [3H]Ketanserin | Rat Cortex |
| Adrenergic Receptors | |||
| α1 | >1000 | [3H]Prazosin | Rat Cortex |
| α2 | >1000 | [3H]Clonidine | Rat Cortex |
Note: Ki values are compiled from multiple sources and may vary depending on experimental conditions.[1][12]
Functional Activity
Functional assays have been crucial in elucidating the partial agonist nature of preclamol. These studies measure the drug's effect on second messenger systems or other downstream signaling events following receptor activation.
| Assay Type | Parameter | Value | Description |
| [35S]GTPγS Binding | EC50 | 50 - 200 nM | Concentration to produce 50% of maximal stimulation of [35S]GTPγS binding. |
| Emax | 20 - 40% | Maximal effect relative to a full agonist like dopamine. | |
| cAMP Accumulation | IC50 (Antagonism) | 100 - 500 nM | Concentration to inhibit 50% of the dopamine-induced decrease in cAMP. |
| Agonist Effect | Minimal | Little to no effect on cAMP levels in the absence of a full agonist. |
Note: EC50 and Emax values are approximate and can vary based on the specific assay conditions and cell system used.[1]
In Vivo Pharmacology
In vivo studies, particularly those utilizing microdialysis, have provided critical insights into the effects of preclamol on dopamine neurotransmission in the living brain.
-
Dopamine Autoreceptor Agonism: Systemic administration of preclamol has been shown to decrease the synthesis and release of dopamine in brain regions such as the striatum and nucleus accumbens, consistent with its agonist activity at presynaptic D2 autoreceptors.[13][14][15][16]
-
Postsynaptic Antagonism: In animal models of hyperdopaminergia (e.g., amphetamine-induced hyperlocomotion), preclamol can antagonize the behavioral effects of dopamine agonists, demonstrating its postsynaptic antagonist properties.
Signaling Pathways
The dual agonist/antagonist action of preclamol at the dopamine D2 receptor can be understood by considering the receptor's signaling through both G-protein dependent and independent (β-arrestin) pathways. As a partial agonist, preclamol is thought to induce a receptor conformation that is distinct from that induced by a full agonist (like dopamine) or a full antagonist.
This leads to a submaximal activation of the Gαi/o-protein pathway, resulting in a partial inhibition of adenylyl cyclase and a subsequent smaller decrease in cyclic AMP (cAMP) compared to a full agonist. In the presence of a full agonist, preclamol competes for the receptor binding site, thereby antagonizing the full agonist's effect.
Caption: Dopamine D2 receptor signaling pathway modulated by a partial agonist.
Pharmacokinetics
The pharmacokinetic profile of preclamol has been investigated in several species, including rats, dogs, and humans. A key limitation that hindered its clinical development was its relatively short half-life.[17][18]
| Species | Route | T1/2 (hours) | Cmax (ng/mL) per mg/kg | Bioavailability (%) |
| Rat | IV | 1.5 - 2.5 | - | - |
| PO | - | - | Low to moderate | |
| Dog | IV | 2.0 - 3.0 | - | - |
| PO | - | - | Moderate | |
| Human | IM | 2.0 - 2.5 | 200-500 pmol/mL for 30-40 mg dose | - |
Note: Pharmacokinetic parameters can vary significantly based on dose, formulation, and individual subject differences.[8][17][18][19][20][21][22]
Clinical Development and Limitations
Preclamol was investigated in clinical trials for both schizophrenia and Parkinson's disease.
-
Schizophrenia: Initial studies showed that preclamol could reduce positive and negative symptoms in some patients with schizophrenia.[2] However, the antipsychotic effects were often not sustained, potentially due to receptor desensitization or the compound's short half-life requiring frequent dosing.[2]
-
Parkinson's Disease: In patients with Parkinson's disease, preclamol demonstrated a modest anti-parkinsonian effect.[3][4] However, in the presence of levodopa, it could act as an antagonist, worsening parkinsonian symptoms in some cases.[4]
Ultimately, the clinical development of preclamol was halted due to its modest efficacy, short half-life, and the emergence of newer partial agonists with more favorable pharmacokinetic and pharmacodynamic profiles.[1]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of (S)-3-(3-hydroxyphenyl)-N-propylpiperidine for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
[3H]Spiperone (radioligand)
-
Unlabeled spiperone (for determination of non-specific binding)
-
Test compound: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [3H]Spiperone (e.g., 0.1-0.5 nM).
-
Add increasing concentrations of the test compound (preclamol) to different tubes.
-
For non-specific binding, add a high concentration of unlabeled spiperone (e.g., 1 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of preclamol that inhibits 50% of specific [3H]Spiperone binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis to Measure Dopamine Release
Objective: To assess the effect of systemically administered (S)-3-(3-hydroxyphenyl)-N-propylpiperidine on extracellular dopamine levels in the rat striatum.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the striatum using stereotaxic coordinates.
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.
-
Administer a dose of preclamol systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at the same intervals for several hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-injection dopamine levels as a percentage of the baseline levels to determine the effect of the drug.
Experimental Workflow:
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
(S)-3-(3-hydroxyphenyl)-N-propylpiperidine, or preclamol, holds a significant place in the history of psychopharmacology. As one of the first dopamine D2 receptor partial agonists to be extensively studied, it paved the way for a new class of antipsychotic and anti-parkinsonian drugs. Although its own clinical development was ultimately unsuccessful, the lessons learned from its complex pharmacology, particularly the concept of dopamine system stabilization, have been instrumental in the design of subsequent, more successful therapeutics. This technical guide has provided a comprehensive overview of the discovery, synthesis, and pharmacological characterization of preclamol, offering a valuable resource for researchers continuing to explore the therapeutic potential of modulating the dopamine system.
References
- 1. benchchem.com [benchchem.com]
- 2. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pavilionhealthtoday.com [pavilionhealthtoday.com]
- 6. A history of dopamine agonists. From the physiology and pharmacology of dopamine to therapies for prolactinomas and Parkinson's disease - a subjective view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 8. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Tailored trisubstituted chiral CpxRhIII catalysts for kinetic resolutions of phosphinic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiopure nanohoops through racemic resolution of diketo[n]CPPs by chiral derivatization as precursors to DBP[n]CPPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine release in the rat globus pallidus characterised by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Pharmacologic properties of (-)-3PPP (preclamol) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
(-)-3-PPP: A Technical Guide to its Dopamine D2 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP or preclamol, is a phenylpiperidine derivative that has been instrumental in the characterization of dopamine receptor subtypes, particularly the D2 receptor. Its unique pharmacological profile, exhibiting both agonist and antagonist properties depending on the receptor population (autoreceptor versus postsynaptic receptor), has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the dopamine D2 receptor binding affinity and selectivity of this compound. It includes a compilation of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their understanding and utilization of this compound.
Introduction
The dopamine D2 receptor is a primary target for antipsychotic drugs and plays a crucial role in various neurological and psychiatric disorders. This compound has been characterized as a partial agonist at the dopamine D2 receptor. This compound's stereoselectivity is a key feature, with its enantiomers displaying distinct pharmacological activities. The (+)-enantiomer generally acts as a dopamine D2 receptor agonist at both presynaptic and postsynaptic receptors, while the (-)-enantiomer, the focus of this guide, acts as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors. This complex pharmacology has spurred extensive research into its mechanism of action and its potential as a therapeutic agent.
Quantitative Binding Affinity Data
The binding affinity of this compound for dopamine D2 receptors and its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors are critical for understanding its pharmacological effects. The following tables summarize the available quantitative data (Ki values), which represent the inhibition constant. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | K_i_ (nM) | Notes |
| Dopamine D1 | Data not consistently reported | Generally considered to have low affinity. |
| Dopamine D2 | ~20[1] | Moderate affinity. |
| Dopamine D3 | ~30[1] | Moderate affinity. |
| Dopamine D4 | Partial agonist activity reported | Specific K_i_ value not consistently reported. |
| Dopamine D5 | Data not consistently reported | Generally considered to have low affinity. |
Table 2: Selectivity Profile of this compound at Various Neurotransmitter Receptors
| Receptor | K_i_ (nM) | Notes |
| Serotonin 5-HT_1A_ | Data not consistently reported | |
| Serotonin 5-HT_2A_ | Data not consistently reported | |
| α_1_-Adrenergic | Data not consistently reported | |
| α_2_-Adrenergic | Data not consistently reported |
Note: The available quantitative data for a complete selectivity profile of this compound is limited in publicly accessible literature. The compound's primary characterization has focused on its activity at D2-like dopamine receptors.
Experimental Protocols
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard [³H]spiperone binding assay to determine the affinity of a test compound like this compound for the dopamine D2 receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
Radioligand: [³H]Spiperone, a high-affinity D2 receptor antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at room temperature.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a standard D2 antagonist, such as haloperidol or (+)-butaclamol.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: Cell harvester.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Membrane preparation (typically 20-50 µg of protein per well)
-
Either this compound solution (for competition curve), assay buffer (for total binding), or non-specific binding control (for non-specific binding).
-
[³H]Spiperone at a final concentration at or near its K_d_ for the D2 receptor (e.g., 0.1-0.5 nM).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.
Visualization of Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, and the receptor can also signal through β-arrestin-dependent pathways.
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the logical steps involved in a typical radioligand competition binding assay to determine the Ki of a test compound.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
References
Pharmacological profile of (-)-3-Ppp enantiomers
An In-depth Technical Guide to the Pharmacological Profile of (-)-3-PPP Enantiomers
Introduction
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a chiral molecule that has been instrumental in the characterization of dopamine and sigma receptors. Its enantiomers, this compound (Preclamol) and (+)-3-PPP, exhibit distinct and stereoselective pharmacological profiles, making them valuable tools for neuroscience research. This guide provides a comprehensive overview of the binding affinities, functional activities, and signaling pathways associated with each enantiomer, along with detailed experimental protocols for their characterization. The unique profile of this compound, acting as a dopamine autoreceptor agonist while simultaneously being a postsynaptic dopamine receptor antagonist, has been a subject of significant investigation.[1][2] Conversely, (+)-3-PPP generally behaves as a classical dopamine agonist at both presynaptic and postsynaptic sites.[1][3] This document serves as a technical resource for researchers and drug development professionals working to understand the nuanced pharmacology of these compounds.
Receptor Binding Profile
The enantiomers of 3-PPP display differential binding affinities for various neurotransmitter receptors, primarily dopamine D2-like receptors and sigma receptors. The data, collated from multiple radioligand binding studies, are summarized below.
Table 2.1: Comparative Binding Affinities (Ki, nM) of 3-PPP Enantiomers
| Receptor Subtype | This compound (Preclamol) | (+)-3-PPP | Radioligand Example | Notes |
| Dopamine D2 | ~20 - 50 nM | ~15 - 40 nM | [³H]Spiperone | High affinity for both enantiomers. |
| Sigma-1 (σ₁) ** | Moderate Affinity | High Affinity (~1-8 nM) | --INVALID-LINK---3-PPP, --INVALID-LINK---Pentazocine | (+)-3-PPP is a selective, high-affinity ligand often used to label the σ₁ site.[4][5][6] |
| Sigma-2 (σ₂) ** | Low Affinity | Moderate Affinity | [³H]DTG | (+)-3-PPP shows some affinity, though it is more selective for σ₁. |
| Dopamine D1 | Low Affinity | Low Affinity | [³H]SCH23390 | Both enantiomers are weak binders at D1 receptors.[7] |
Note: Ki values can vary between studies based on tissue preparation, radioligand used, and assay conditions.
Functional Activity Profile
The functional consequences of receptor binding reveal a striking divergence between the two enantiomers, particularly at the dopamine D2 receptor, which exists as both a presynaptic autoreceptor and a postsynaptic receptor.
-
This compound (Preclamol): This enantiomer exhibits a unique mixed agonist/antagonist profile. It acts as a partial agonist at presynaptic D2 autoreceptors, leading to inhibition of dopamine synthesis and release.[1][2] However, at postsynaptic D2 receptors, it functions as an antagonist, blocking the effects of dopamine.[1][2][3] This dual action suggests potential for antipsychotic utility without the motor side effects of classical neuroleptics.[1][8][9]
-
(+)-3-PPP: This enantiomer acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic D2 receptors, stimulating them in a manner similar to dopamine itself.[1][2][3] It is also considered an agonist at sigma-1 receptors.[6]
Table 3.1: Comparative Functional Activity of 3-PPP Enantiomers
| Receptor/Site | This compound (Preclamol) | (+)-3-PPP | Functional Outcome |
| Presynaptic D2 Autoreceptor | Partial Agonist | Agonist | Inhibition of dopamine synthesis and release.[1][10] |
| Postsynaptic D2 Receptor | Antagonist | Agonist | Blocks dopamine signaling vs. mimics dopamine signaling.[1][2][3] |
| Postsynaptic D1 Receptor | Weak Antagonist | Weak Agonist | Minimal effects on cAMP levels.[7] |
| Sigma-1 (σ₁) Receptor | - | Agonist | Modulation of intracellular calcium signaling and ion channels.[6] |
Visualization of Signaling Pathways & Workflows
The following diagrams illustrate the mechanisms of action and experimental procedures related to the 3-PPP enantiomers.
Caption: D2 Autoreceptor Agonism by (-)- and (+)-3-PPP.
Caption: Postsynaptic D2 Receptor Antagonism by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a method to determine the inhibitory constant (Ki) of 3-PPP enantiomers at the dopamine D2 receptor.[11][12]
-
Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., rat striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane suspension (typically 50-100 µg protein).
-
50 µL of a D2-selective radioligand (e.g., [³H]-Spiperone at a concentration near its Kd, ~0.2-0.5 nM).
-
50 µL of assay buffer or competing ligand.
-
-
For competitive binding, add serial dilutions of the 3-PPP enantiomer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, use a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[12][13]
-
To determine total binding, add assay buffer instead of a competing ligand.
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[11]
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of the 3-PPP enantiomer that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional cAMP Accumulation Assay
This protocol measures the ability of 3-PPP enantiomers to act as agonists or antagonists at Gi/o-coupled D2 receptors by quantifying the inhibition of adenylyl cyclase.[7][[“]]
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture cells to ~80-90% confluency in appropriate media.
-
-
cAMP Assay:
-
Harvest and resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
To test for agonist activity: Add increasing concentrations of the 3-PPP enantiomer to the cells, followed by a fixed concentration of an adenylyl cyclase activator like Forskolin.
-
To test for antagonist activity: Add increasing concentrations of the 3-PPP enantiomer to the cells, followed by a fixed concentration of dopamine (at its EC₈₀) and a fixed concentration of Forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Agonist mode: A decrease in Forskolin-stimulated cAMP levels indicates agonist activity. Plot the concentration-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist mode: A reversal of the dopamine-induced inhibition of cAMP levels indicates antagonist activity. Plot the concentration-response curve to determine the IC₅₀ (potency).
-
Conclusion
The enantiomers of 3-PPP possess distinct and valuable pharmacological profiles. (+)-3-PPP acts as a conventional dopamine D2 receptor agonist and a potent sigma-1 receptor ligand. In stark contrast, this compound (Preclamol) displays a rare and functionally significant profile as a presynaptic D2 autoreceptor partial agonist and a postsynaptic D2 receptor antagonist.[1][2][3] This unique combination of properties has established this compound as a critical pharmacological tool for dissecting the differential roles of pre- and postsynaptic dopamine receptors and has informed the development of novel therapeutic strategies for neuropsychiatric disorders.[1][8] A thorough understanding of their stereoselective actions, as detailed in this guide, is essential for their effective application in research and drug discovery.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the enantiomers of 3-PPP on dopamine D1-receptors of isolated rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Pharmacologic properties of (-)-3PPP (preclamol) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
In Vitro Characterization of (-)-3-PPP's Effects on Neurons: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in vitro pharmacological properties of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP], a compound with a unique and complex profile of activity on neuronal systems. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of this molecule. We will delve into its dualistic interaction with dopamine receptors, its engagement with sigma receptors, and the downstream signaling consequences of these interactions. This guide presents quantitative binding and functional data in structured tables, details the experimental protocols for key in vitro assays, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound is the levorotatory enantiomer of 3-PPP, a phenylpiperidine derivative that has been instrumental in elucidating the complexities of dopamine (DA) receptor pharmacology. Unlike classical dopamine agonists or antagonists, this compound exhibits a distinct profile, acting as a partial agonist at presynaptic dopamine D2 autoreceptors while simultaneously behaving as an antagonist at postsynaptic D2 receptors.[1][2][3] This unique "mixed agonist/antagonist" property has made this compound a valuable research tool for dissecting the differential roles of pre- and postsynaptic dopamine receptors in neuronal function and has been explored for its potential therapeutic applications in conditions like schizophrenia.[2] Furthermore, this compound and its enantiomer have been shown to interact with sigma (σ) receptors, adding another layer of complexity to its pharmacological profile.[4] This guide will provide an in-depth in vitro characterization of this compound's effects on neurons, focusing on its receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's interaction with key neuronal receptors. These values have been compiled from various in vitro studies and provide a comparative view of its affinity and functional potency.
Table 1: Dopamine Receptor Binding Affinities (Ki values) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 | [3H]Spiperone | Rat Striatum | 290 | [5] |
| D2 (High Affinity) | [3H]Spiperone | Bovine Anterior Pituitary | 10 | [5] |
| D2 (Low Affinity) | [3H]Spiperone | Bovine Anterior Pituitary | 800 | [5] |
| D3 | [3H]Spiperone | - | Data not consistently available | |
| D1 | [3H]SCH23390 | Rat Striatum | >10,000 | [3] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Table 2: Functional Activity of this compound at Dopamine Receptors
| Assay | Effect | Preparation | EC50/IC50 (µM) | Reference |
| Dopamine Synthesis (DOPA Accumulation) | Partial Agonist (inhibition) | Rat Striatal Slices | 1.0 | [3] |
| Dopamine Release (Electrically Evoked) | No Inhibition | Rat Neostriatal Slices | - | [3] |
| Dopamine Release (Antagonism of Quinpirole) | Antagonist | Rat Neostriatal Slices | - | [3] |
| cAMP Accumulation (Forskolin-stimulated) | Antagonist (of dopamine inhibition) | - | Data suggests antagonism | [6] |
Table 3: Sigma Receptor Binding Affinities (Ki values) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | - | Data suggests lower affinity than (+)-3-PPP | [4] |
| Sigma-2 | [3H]DTG | - | Data not consistently available | [7] |
Note: The enantiomer (+)-3-PPP generally shows higher affinity for sigma-1 receptors.[4]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the effects of this compound on neurons.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for specific dopamine and sigma receptor subtypes.
Materials:
-
Tissue Preparation: Rat striatal tissue or cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
-
Radioligands: [3H]Spiperone (for D2-like receptors), [3H]SCH23390 (for D1-like receptors), --INVALID-LINK---Pentazocine (for sigma-1 receptors), [3H]DTG (for sigma-2 receptors).
-
Non-specific Binding Agent: 10 µM (+)-Butaclamol or another appropriate unlabeled ligand.
-
Test Compound: this compound.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding agent.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Release Assay using Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure the effect of this compound on electrically evoked dopamine release from brain slices.
Materials:
-
Brain Slices: Coronal slices (e.g., 300 µm thick) of rat striatum.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2.4 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Electrodes: Carbon-fiber microelectrode (working electrode), Ag/AgCl reference electrode, and a bipolar stimulating electrode.
-
Equipment: Vibratome, recording chamber, perfusion system, potentiostat, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold aCSF.
-
Prepare coronal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrochemical Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Position the carbon-fiber microelectrode in the striatum, approximately 100-150 µm below the tissue surface.
-
Place the stimulating electrode near the recording electrode.
-
Apply a triangular voltage waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s) every 100 ms.
-
Record the background-subtracted cyclic voltammograms, which will show characteristic oxidation and reduction peaks for dopamine.
-
-
Dopamine Release Evocation:
-
Deliver a single electrical pulse (e.g., 1 ms, 300 µA) through the stimulating electrode to evoke dopamine release.
-
Record the resulting change in dopamine concentration over time.
-
-
Drug Application:
-
Establish a stable baseline of evoked dopamine release.
-
Apply this compound to the perfusion bath at the desired concentration.
-
Continue to evoke and record dopamine release to determine the effect of the compound.
-
To test for antagonist effects, co-apply this compound with a known dopamine autoreceptor agonist (e.g., quinpirole).
-
-
Data Analysis:
-
Analyze the FSCV data to determine the peak concentration of dopamine released and the rate of dopamine uptake.
-
Compare these parameters before and after the application of this compound.
-
cAMP Functional Assay
Objective: To determine the functional effect of this compound on D2 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Reagents:
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine (as the reference agonist).
-
This compound.
-
A cAMP detection kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).
-
-
Equipment: Cell culture incubator, multi-well plates, plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Plate the cells in multi-well plates and grow to a suitable confluency.
-
-
Agonist Mode Testing:
-
Replace the culture medium with Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of dopamine (e.g., its EC80) along with forskolin to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
In agonist mode, plot the cAMP concentration against the this compound concentration to determine if it inhibits adenylyl cyclase on its own.
-
In antagonist mode, plot the inhibition of the dopamine response against the this compound concentration to determine its IC50 value.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
(-)-3-PPP: A Partial Agonist at the Dopamine D2 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a crucial pharmacological tool and a lead compound in the study of dopaminergic systems. Its unique profile as a partial agonist at the dopamine D2 receptor has garnered significant interest for its potential therapeutic applications, particularly in neuropsychiatric disorders like schizophrenia. Unlike full agonists that elicit a maximal response or antagonists that block the receptor, partial agonists like this compound produce a submaximal response. This characteristic allows them to act as functional agonists in states of low dopamine and as functional antagonists in the presence of excessive dopamine, offering a modulatory effect on dopaminergic neurotransmission.[1][2] This guide provides an in-depth technical overview of this compound's interaction with the dopamine D2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Core Concepts: Partial Agonism at the D2 Receptor
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily couples to inhibitory G proteins (Gαi/o).[3] Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] The partial agonism of this compound means it stabilizes a receptor conformation that is only partially active, leading to a lower maximal effect (Emax) compared to a full agonist like dopamine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the dopamine D2 receptor. These values are compiled from various in vitro studies and provide a comparative perspective on its binding affinity and functional activity.
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | Human D2L | - | [3H]spiperone | CHO cells | [6] |
| This compound | Rat Striatum D2 | - | [3H]spiperone | Rat Striatum | [1] |
Table 1: Binding Affinity of this compound for Dopamine D2 Receptors. Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. Specific Ki values were not explicitly stated in the provided abstracts, but the compound's ability to compete with high-affinity radioligands like [3H]spiperone indicates a significant affinity.
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of Dopamine) | Assay Type | Cell Line | Reference |
| This compound | Human D2L | - | 46% | - | CHO cells | [6] |
| This compound | Human D4.4 | - | 83% | - | - | [6] |
| This compound | Human D2L | - | Low | Inhibition of forskolin-induced cAMP accumulation | CHO-hD2L cells | [2] |
Table 2: Functional Activity of this compound at Dopamine D2-like Receptors. EC50 is the concentration of a drug that gives half-maximal response. Emax represents the maximum response that can be produced by the drug.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound action and the methods used to characterize it, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Partial Agonist Action
Caption: The dual action of a partial agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize this compound's action at D2 receptors, based on standard practices in the field.[7][8][9]
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]spiperone (a high-affinity D2 antagonist).
-
Unlabeled competing ligand: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]spiperone (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]spiperone against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD2L).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
Dopamine (as a full agonist control).
-
A cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[10][11]
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to an appropriate confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or dopamine for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. The data for the full agonist (dopamine) will define the 100% response level. The Emax of this compound is determined as the maximal inhibition it produces, expressed as a percentage of the maximal inhibition produced by dopamine. The EC50 is the concentration of this compound that produces 50% of its own maximal effect.
Conclusion
This compound stands as a testament to the therapeutic potential of modulating, rather than simply blocking or over-activating, neurotransmitter systems. Its partial agonism at the dopamine D2 receptor provides a nuanced mechanism of action that has been instrumental in advancing our understanding of dopamine pharmacology and its role in mental health. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the complexities of D2 receptor ligands and their potential for treating neuropsychiatric disorders. The continued investigation of compounds like this compound is essential for the development of next-generation therapeutics with improved efficacy and tolerability.
References
- 1. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Initial Studies on the Behavioral Effects of (-)-3-PPP in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a psychoactive drug that has been a subject of interest in neuropharmacological research due to its unique interactions with the dopamine system. Initial studies in animal models have revealed a complex behavioral profile, characterized by a dual action as a dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist. This technical guide provides an in-depth overview of the initial behavioral studies of this compound in animal models, focusing on its effects on locomotor activity and stereotyped behaviors. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
This compound has been extensively evaluated for its effects on the central nervous system. Its pharmacological profile is of particular interest as it demonstrates a separation of presynaptic and postsynaptic dopamine receptor effects. At presynaptic dopamine D2 autoreceptors, it acts as an agonist, leading to a decrease in dopamine synthesis and release. Conversely, at postsynaptic D2 receptors, it exhibits antagonist properties.[1][2] This dual action results in a distinct behavioral profile compared to classical dopamine agonists and antagonists. Understanding these effects is crucial for elucidating the role of different dopamine receptor populations in behavior and for the potential development of novel therapeutic agents for neuropsychiatric disorders.
Data Presentation: Behavioral Effects of this compound
The primary behavioral effects observed in initial studies with this compound in rats are a dose-dependent decrease in locomotor activity and a notable absence of stereotyped behaviors typically induced by dopamine agonists.
Locomotor Activity
In normal rats, this compound produces a dose-dependent reduction in spontaneous locomotor activity. This effect is attributed to its agonist activity at dopamine autoreceptors, which inhibits dopamine release and thus reduces overall dopaminergic tone. In contrast, in animal models with supersensitive postsynaptic dopamine receptors, such as in 6-hydroxydopamine (6-OHDA)-lesioned rats, this compound can induce hyperactivity.[3]
| Dose (mg/kg, s.c.) | Animal Model | Effect on Locomotor Activity | Reference |
| 0.8 - 13.6 | Normal Rat | Sedation at low doses, behavioral stimulation at high doses for the (+) enantiomer. This compound reduces conditioned avoidance responding at higher doses. | [4] |
| Not Specified | Sham-operated controls | Decreased motility | [3] |
| Not Specified | 6-OHDA-lesioned rats | Pronounced hypermotility | [3] |
Stereotyped Behavior
A key characteristic of this compound is its inability to induce stereotyped behaviors, such as sniffing, licking, and gnawing, which are commonly observed with direct-acting postsynaptic dopamine agonists like apomorphine.[3] This lack of stereotypy is consistent with its postsynaptic D2 antagonist activity.
| Dose (mg/kg) | Animal Model | Induction of Stereotypy | Reference |
| Not Specified | Normal Rat | No active oral stereotypy induced | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the behavioral effects of this compound.
Locomotor Activity Assessment (Open-Field Test)
Objective: To measure spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The floor is often divided into a grid of equal squares.
-
Automated activity monitoring systems with infrared beams or video tracking software are commonly used for data collection.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce anxiety and stress.
-
Drug Administration: Animals are administered this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
Test Initiation: Following a specified pre-treatment period, the animal is gently placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration, typically 30-60 minutes. Key parameters measured include:
-
Horizontal Activity: Distance traveled, number of grid lines crossed.
-
Vertical Activity: Number of rearing events.
-
Time Spent in Different Zones: Time spent in the center versus the periphery of the arena (an indicator of anxiety).
-
-
Data Analysis: The collected data is analyzed to compare the effects of different doses of this compound with the control group.
Stereotypy Assessment
Objective: To quantify the presence and intensity of stereotyped behaviors.
Apparatus:
-
Observation cages, similar to the animals' home cages, to allow for clear observation.
-
A video recording system for later scoring.
Procedure:
-
Drug Administration: Animals are administered a dopamine agonist known to induce stereotypy (e.g., apomorphine or amphetamine) with or without pre-treatment with this compound.
-
Observation Period: Animals are observed for a defined period (e.g., 1-2 hours) following drug administration.
-
Scoring: An observer, blind to the treatment conditions, scores the animal's behavior at regular intervals (e.g., every 5-10 minutes) using a rating scale. A common scale is:
-
0: Asleep or inactive.
-
1: Active, but no stereotyped behavior.
-
2: Intermittent sniffing or head movements.
-
3: Continuous sniffing, head weaving.
-
4: Intermittent licking or gnawing of the cage.
-
5: Continuous licking or gnawing of the cage.
-
6: Intense, continuous licking or gnawing of a specific area.
-
-
Data Analysis: The stereotypy scores are summed or averaged over the observation period and compared between treatment groups.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action at Dopamine D2 Receptors
The following diagram illustrates the dual action of this compound on presynaptic and postsynaptic dopamine D2 receptors.
Caption: Dual action of this compound on dopamine D2 receptors.
Experimental Workflow for Behavioral Assessment
The following diagram outlines the typical workflow for assessing the behavioral effects of this compound in animal models.
Caption: Workflow for behavioral testing of this compound.
Dopamine D2 Receptor Signaling Pathway
The following diagram details the intracellular signaling cascade following dopamine D2 receptor activation and the point of intervention by this compound.
Caption: Postsynaptic dopamine D2 receptor signaling cascade.
Conclusion
Initial behavioral studies of this compound in animal models have established its unique pharmacological profile as a dopamine autoreceptor agonist and postsynaptic antagonist. This is behaviorally manifested as a reduction in locomotor activity without the induction of stereotypy. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers investigating the complex nature of the dopamine system and for the development of novel therapeutics targeting specific dopamine receptor populations. Further research, particularly generating detailed quantitative dose-response data, will be crucial for a more comprehensive understanding of the behavioral effects of this compound.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postsynaptic dopamine agonistic effects of 3-PPP enantiomers revealed by bilateral 6-hydroxy-dopamine lesions and by chronic reserpine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the enantiomers of 3-PPP on conditioned avoidance responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous CNS Activity of (-)-3-PPP: A Technical Guide for Researchers
An In-depth Examination of a Dopamine Autoreceptor Agonist and Postsynaptic Antagonist
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a phenylpiperidine derivative with a unique and complex pharmacological profile within the central nervous system (CNS). It exhibits a dichotomous action on the dopaminergic system, functioning as an agonist at presynaptic dopamine D2-like autoreceptors while simultaneously acting as an antagonist at postsynaptic dopamine D2-like receptors.[1][2] This dual activity, coupled with a preferential action in the limbic system over the striatum, has positioned this compound as a significant tool for dissecting the roles of pre- and postsynaptic dopamine receptors in regulating neuronal activity and behavior.[2] This technical guide provides a comprehensive overview of the CNS activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers and drug development professionals in the field of neuroscience.
Pharmacological Profile
The defining characteristic of this compound is its mixed agonist/antagonist profile at dopamine D2-like receptors, which include the D2, D3, and D4 subtypes. This profile has been elucidated through a variety of in vitro and in vivo studies.
Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for dopamine receptor subtypes. These studies typically utilize membrane preparations from rodent striatum or cells expressing cloned human dopamine receptors. The binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radioligand.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2-like | [3H]Spiperone | Rat Striatum | High and Low Affinity States Detected | [1] |
| Dopamine D2 | [3H]Spiperone | CHO cells | - | [3] |
| Dopamine D3 | - | - | - |
Note: Specific Ki values for D2 and D3 subtypes for this compound are not consistently reported across the literature; however, its activity at these receptors is well-established through functional assays.
Functional Activity
Functional assays provide insight into the intrinsic activity of a compound at a receptor, determining whether it acts as an agonist, antagonist, or partial agonist.
At presynaptic dopamine autoreceptors, this compound acts as a partial agonist. This activity leads to the inhibition of dopamine synthesis and release from dopaminergic neurons.
| Assay | Model System | Measured Effect | EC50 | Emax | Reference |
| DOPA Accumulation | Rat striatal slices | Inhibition of tyrosine hydroxylation | ~1.0 µM | Partial agonist | [4] |
| [35S]GTPγS Binding | CHO cells expressing D2 receptors | Stimulation of G-protein activation (in absence of Na+) | - | Low efficacy partial agonist | [3] |
In contrast to its presynaptic effects, this compound behaves as an antagonist at postsynaptic dopamine D2-like receptors. This action blocks the effects of dopamine and other dopamine agonists at these sites.
| Assay | Model System | Measured Effect | IC50/Potency | Reference |
| Apomorphine-induced stereotypy | Rats | Antagonism of agonist-induced behavior | - | [2] |
| Dopamine-stimulated adenylyl cyclase | Rat neostriatum | Antagonism of D2 receptor-mediated inhibition | - | [5] |
Signaling Pathways
The dual activity of this compound at presynaptic and postsynaptic D2-like receptors results in distinct downstream signaling events. Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Presynaptic Signaling
As a partial agonist at presynaptic autoreceptors, this compound activates Gi/o signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP-dependent protein kinase A (PKA) activity contributes to the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
Caption: Presynaptic signaling of this compound at dopamine autoreceptors.
Postsynaptic Signaling
At the postsynaptic neuron, this compound acts as an antagonist, blocking the binding of endogenous dopamine. This prevents the dopamine-induced activation of Gi/o and the subsequent inhibition of adenylyl cyclase. Consequently, cAMP levels are not suppressed by dopamine, allowing for normal or potentially enhanced downstream signaling depending on the basal activity of the neuron.
Caption: Postsynaptic signaling of this compound at dopamine receptors.
In Vivo CNS Activity
The unique pharmacological profile of this compound translates into distinct behavioral and neurochemical effects in animal models.
Locomotor Activity
In rodents, this compound typically induces a dose-dependent decrease in spontaneous locomotor activity.[6] This effect is attributed to its agonist actions at dopamine autoreceptors, which reduce dopamine release and thus dampen overall dopaminergic tone.
Catalepsy
Unlike typical dopamine D2 receptor antagonists, this compound does not readily induce catalepsy, a state of motor immobility.[6] This is likely due to its partial agonist activity at autoreceptors, which prevents a complete shutdown of the dopaminergic system.
Dopamine Synthesis and Release
In vivo microdialysis studies have shown that systemic administration of this compound can have complex effects on extracellular dopamine levels. While its autoreceptor agonist properties would be expected to decrease dopamine release, some studies have reported an increase in extracellular dopamine in brain regions like the caudate-putamen and nucleus accumbens, particularly at higher concentrations. This may reflect its postsynaptic antagonist actions leading to a compensatory increase in dopamine neuron firing and release.
Experimental Protocols
In Vivo DOPA Accumulation Assay
This assay measures the rate of dopamine synthesis by quantifying the accumulation of L-DOPA after inhibition of DOPA decarboxylase.
Objective: To assess the effect of this compound on dopamine synthesis in vivo.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride), a DOPA decarboxylase inhibitor
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Homogenization buffer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Administer this compound or vehicle (saline) to the rats via the desired route (e.g., intraperitoneal injection).
-
Thirty minutes after drug administration, inject NSD-1015 (e.g., 100 mg/kg, i.p.) to inhibit DOPA decarboxylase.
-
Thirty minutes after NSD-1015 administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens).
-
Homogenize the tissue samples in an appropriate buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Analyze the supernatant for L-DOPA content using HPLC with electrochemical detection.
-
Express the results as the amount of L-DOPA accumulated per unit of tissue weight over time.
Caption: Workflow for the in vivo DOPA accumulation assay.
Catalepsy Bar Test
This test is used to assess motor rigidity, a common side effect of dopamine D2 receptor antagonists.
Objective: To evaluate the cataleptic potential of this compound.
Materials:
-
Male mice or rats
-
This compound
-
Positive control (e.g., haloperidol)
-
Vehicle (e.g., saline)
-
A horizontal bar (diameter and height adjusted for the animal species)
Procedure:
-
Administer this compound, haloperidol, or vehicle to the animals.
-
At specified time points after injection (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Compare the descent latencies between the different treatment groups.[1][7][8][9]
Locomotor Activity Assessment
This experiment measures the spontaneous movement of an animal in a novel environment.
Objective: To determine the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male mice or rats
-
This compound
-
Vehicle (e.g., saline)
-
Open-field arena equipped with infrared beams or a video tracking system
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the animals.
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).
-
Analyze the data to compare locomotor activity between the treatment groups.[10][11][12][13]
Conclusion
This compound stands out as a valuable pharmacological tool due to its unique dual action on the dopamine system. Its ability to selectively engage presynaptic autoreceptors as a partial agonist while blocking postsynaptic receptors provides a means to investigate the distinct contributions of these receptor populations to neuronal function and behavior. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of the central nervous system and in the development of novel therapeutics for dopamine-related disorders. Further research to delineate its binding and functional characteristics at individual D2-like receptor subtypes will continue to refine our understanding of its complex mechanism of action.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for enhanced activity of low efficacy partial agonists at the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of the putative dopamine autoreceptor agonists 3-PPP and TL-99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 11. Study of CNS depressant and behavioral activity of an ethanol extract of Achyranthes Aspera (Chirchita) in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locomotor activity of mice | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
Early Research on 3-PPP Compounds: A Technical Guide
An In-depth Review of the Pharmacology and Experimental Methodologies for 3-(3-Hydroxyphenyl)-N-n-propylpiperidine
Introduction
3-(3-Hydroxyphenyl)-N-n-propylpiperidine, commonly known as 3-PPP, is a synthetic compound that has been a subject of significant interest in neuropharmacology since its development. Early research into 3-PPP and its enantiomers, (+)-3-PPP and (-)-3-PPP (also known as preclamol), revealed a complex and nuanced interaction with central dopamine (DA) systems.[1][2] This technical guide provides a comprehensive review of the foundational research on 3-PPP compounds, with a focus on their pharmacological properties, key experimental findings, and the detailed methodologies employed in these seminal studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic and sigma receptor ligands.
Pharmacological Profile: A Duality of Action
The initial intrigue of 3-PPP stemmed from its unique pharmacological profile, particularly the stereoselective actions of its enantiomers on dopamine receptors.[2] Unlike typical dopamine agonists or antagonists, the enantiomers of 3-PPP exhibit a remarkable functional divergence.
-
(+)-3-PPP was identified as a dopamine agonist, demonstrating stimulatory effects at both presynaptic autoreceptors and postsynaptic receptors.[1][2]
-
This compound (Preclamol) , in contrast, displays a more complex mechanism. It acts as an agonist at presynaptic dopamine autoreceptors but concurrently functions as an antagonist at postsynaptic dopamine receptors.[1][2] This dual action suggested the potential for a novel class of antipsychotic agents that might lack the motor side effects associated with traditional neuroleptics.[1]
Furthermore, research has indicated that 3-PPP and its enantiomers also interact with sigma (σ) receptors, adding another layer to their pharmacological complexity.[3] (+)-3-PPP is a known sigma receptor agonist, and this interaction is thought to contribute to some of its behavioral effects.[3] The compound has also been reported to act as a monoamine reuptake inhibitor.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from early research on 3-PPP compounds, providing a comparative overview of their binding affinities and potencies at various receptors.
Table 1: Dopamine D2 Receptor Binding Affinities (Ki values)
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]Spiperone | Rat Striatum | High Affinity & Low Affinity States | [4] |
| Agonists (general) | [3H]Spiperone | CHO Cells (D2 receptors) | Two-binding site model (Kh and Kl) | [5] |
| Inverse Agonists (general) | [3H]Spiperone | CHO Cells (D2 receptors) | One-binding site model | [5] |
| Asenapine | - | Cloned human D2L and D2S receptors | 1.3 (D2L), 1.6 (D2S) | [6] |
Table 2: Sigma Receptor Binding Affinities
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| SA4503 | Sigma-1 | - | 4.6 | [7] |
| CP-101,606 | Sigma-1 | --INVALID-LINK---3-PPP | 60 | [7] |
| YZ-067 | Sigma-1 / Sigma-2 | - | 1.4-4.63 (Sigma-1), 10.2-64.1 (Sigma-2) | [7] |
| [3H]DTG | Sigma-1 / Sigma-2 | - | Equal and moderate affinity for both | [8] |
| [125I]RHM-4 | Sigma-2 | - | High affinity and selectivity | [8] |
Table 3: In Vivo and In Vitro Potency (ED50 and IC50 values)
| Compound | Assay | Effect | Potency | Reference |
| This compound | Conditioned Avoidance Response (Acquisition) | Suppression | 4-8 mg/kg IP | [9] |
| This compound | Conditioned Avoidance Response (Performance) | Suppression | 8-16 mg/kg IP | [9] |
| (+)-3-PPP | Conditioned Avoidance Response | No interference | 0.8-13.6 mg/kg | [10] |
| This compound | Conditioned Avoidance Response | Reduced avoidance | 6.8-13.6 mg/kg | [10] |
| 3-PPP | D-1 agonist (SKF 38393) antagonism | Antagonized cAMP efflux | Concentration-dependent | [11] |
| 3-PPP | D-2 agonist (LY 141865) antagonism | Antagonized ACh release inhibition | Concentration-dependent | [11] |
| This compound | Sub-chronic treatment | Reduced locomotor suppression | 0.125 and 1.0 mg/kg (s.c.) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early research of 3-PPP compounds.
Radioligand Binding Assays for Dopamine Receptors
These assays are fundamental for determining the affinity of a compound for a specific receptor.[2]
1. Membrane Preparation:
-
Tissue Source: Rat striatum or cells expressing cloned human dopamine receptors (e.g., CHO cells).[2][5]
-
Homogenization: Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.[2]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[13]
-
Washing: The membrane pellet is washed and resuspended in fresh buffer.[13] Protein concentration is determined using a standard assay (e.g., BCA assay).[14]
2. Binding Assay:
-
Reaction Mixture: A typical assay mixture contains the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors), and the unlabeled test compound (e.g., (+)- or this compound) in a suitable assay buffer.[2][4]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.[13][14]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[2]
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]
3. Data Analysis:
-
Specific Binding: This is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing non-labeled drug) from total binding.
-
Ki Determination: The inhibitory constant (Ki) of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[1][15]
1. Surgical Implantation of Guide Cannula:
-
Animal: Typically, adult male rats (e.g., Sprague-Dawley or Wistar) are used.[9][15]
-
Anesthesia: The animal is anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).[16]
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame, and a guide cannula is implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).[1][16] The cannula is secured to the skull with dental cement.[16]
-
Recovery: The animal is allowed to recover for several days post-surgery.[16]
2. Microdialysis Experiment:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.[1]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.[16]
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.[16]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[15]
-
Drug Administration: The test compound (e.g., 3-PPP) can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15]
3. Histological Verification:
-
At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[1]
Conditioned Avoidance Response (CAR)
This behavioral assay is used to assess the potential antipsychotic activity of a compound.[9][10] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are thought to have antipsychotic-like properties.[17]
1. Apparatus:
-
A shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid that can deliver a mild electric footshock.
2. Procedure:
-
Acquisition/Training:
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 5-10 seconds).
-
If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the animal does not move, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.
-
The animal can escape the shock by moving to the other compartment (escape response).
-
Trials are repeated with an inter-trial interval.
-
-
Testing:
-
After the animal has learned the avoidance response, the test compound is administered.
-
The animal is then re-tested in the shuttle box.
-
The number of avoidance responses, escape responses, and failures to escape are recorded.
-
3. Data Analysis:
-
The effects of the drug on the number of avoidance and escape responses are compared to a vehicle-treated control group. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of potential antipsychotic activity.[9]
Signaling Pathways
The differential effects of the 3-PPP enantiomers on dopamine receptors suggest distinct interactions with downstream signaling pathways.
-
Dopamine D2 Receptor Agonism ((+)-3-PPP and presynaptic this compound)): Agonist binding to D2 receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels).[18]
-
Dopamine D2 Receptor Antagonism (postsynaptic this compound)): Antagonist binding at postsynaptic D2 receptors blocks the effects of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels.[11]
Synthesis of 3-PPP
The synthesis of racemic 3-PPP and the resolution of its enantiomers have been described in the literature. A common synthetic route involves the following key steps:
-
Grignard Reaction: Preparation of a Grignard reagent from 3-bromoanisole, which is then reacted with 3-bromopyridine to form 3-(3-methoxyphenyl)pyridine.[3]
-
Quaternization: Reaction with an n-propyl halide (e.g., 1-bromopropane) to form the N-propylpyridinium salt.[3]
-
Reduction: Catalytic hydrogenation of the pyridinium ring to a piperidine ring, yielding 3-(3-methoxyphenyl)-N-n-propylpiperidine.[3]
-
Demethylation: Removal of the methyl group from the methoxy ether, typically using a strong acid like hydrobromic acid, to yield the final 3-hydroxyphenyl product, 3-PPP.[3]
-
Resolution of Enantiomers: The racemic mixture can be resolved into its individual enantiomers using chiral resolving agents, such as tartaric acid derivatives, followed by fractional crystallization.
Conclusion
The early research on 3-PPP compounds laid the groundwork for a deeper understanding of the functional diversity of dopamine receptors and the potential for developing drugs with mixed agonist-antagonist properties. The distinct pharmacological profiles of the (+)- and (-)-enantiomers highlighted the importance of stereochemistry in drug action and opened new avenues for the design of novel therapeutic agents for psychiatric and neurological disorders. The experimental methodologies detailed in this guide remain fundamental in the field of neuropharmacology and continue to be employed in the characterization of new psychoactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the enantiomers of 3-PPP on conditioned avoidance responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-PPP antagonizes the in vitro effects of D-1 and D-2 dopamine receptor agonists in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
Methodological & Application
Protocol for In Vivo Administration of (-)-3-PPP in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vivo administration of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP] in rats for preclinical research applications. This compound is a phenylpiperidine derivative with a well-characterized pharmacological profile as a dopamine D2 receptor autoreceptor agonist and a postsynaptic D2 receptor antagonist. This unique mechanism of action makes it a valuable tool for investigating the role of dopamine neurotransmission in various physiological and pathological processes. This protocol includes detailed procedures for drug preparation, administration via subcutaneous and intraperitoneal routes, and important considerations for animal handling and welfare. Additionally, it summarizes key quantitative data on the behavioral effects of this compound in rats and provides a visual representation of the experimental workflow and the relevant signaling pathway.
Introduction
This compound has been instrumental in elucidating the differential roles of presynaptic and postsynaptic dopamine D2 receptors in the central nervous system. Its ability to preferentially activate inhibitory dopamine autoreceptors at lower doses, thereby reducing dopamine synthesis and release, while blocking postsynaptic D2 receptors at higher doses, offers a nuanced approach to modulating dopaminergic activity. These properties have led to its use in various preclinical models to study conditions such as schizophrenia, Parkinson's disease, and drug addiction. This application note aims to provide researchers with a standardized and detailed protocol to ensure reproducible and reliable results in studies involving the in vivo administration of this compound in rats.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the behavioral effects of this compound in rats.
Table 1: Effects of this compound on Conditioned Avoidance Response (CAR) in Rats
| Dose (mg/kg, IP) | Effect on CAR Acquisition | Effect on CAR Performance | Reference |
| 4 - 8 | Significant suppression | - | [1] |
| 6.8 - 13.6 | - | Reduced avoidance with no effect on escape behavior | [2] |
| 8 - 16 | - | Significant suppression | [1] |
| 12.5 - 25 | Discriminative performance unaffected, suppressed CAR | - | [1] |
Table 2: Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| Low Doses | Not specified | Inhibition of locomotor activity | [2] |
| High Doses | Not specified | Reduced avoidance at doses much higher than those inhibiting locomotor activity | [2] |
Note: The available literature provides more qualitative than quantitative dose-response data for locomotor activity. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Cmax | Data not readily available | - | - |
| Tmax | Data not readily available | - | - |
| Half-life (t½) | Data not readily available | - | - |
| Bioavailability | Data not readily available | - | - |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Sterile water for injection
-
Vortex mixer
-
pH meter
-
Sterile syringes (1 mL) and needles (25-27 gauge for SC, 23-25 gauge for IP)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Vehicle Selection: Sterile 0.9% saline is the recommended vehicle for dissolving this compound hydrochloride for in vivo administration in rats.
-
Calculation of Required Amount:
-
Determine the desired dose of this compound in mg/kg.
-
Weigh the rats to determine their individual body weights in kg.
-
Calculate the total amount of this compound needed for the number of animals and the desired dose.
-
Calculate the required volume of saline to achieve the desired concentration for injection. A typical injection volume is 1-2 mL/kg for subcutaneous and intraperitoneal routes.
-
-
Dissolution Procedure:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile container.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature before injection.
-
Verify that the pH of the final solution is within a physiologically acceptable range (typically 6.5-7.5). Adjust with sterile, dilute NaOH or HCl if necessary, although this is not usually required with saline.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially if the solution is not used immediately.
-
Animal Handling and Housing
-
Species and Strain: Male Sprague-Dawley rats are commonly used in studies with this compound.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment to minimize stress.
-
Housing: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Handling: Handle rats gently and consistently to minimize stress, which can influence experimental outcomes.
Administration Protocol
a. Subcutaneous (SC) Injection
-
Restraint: Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck, ensuring the skin over the back is loose.
-
Injection Site: The dorsal back, between the shoulder blades, is a suitable site for SC injection.
-
Procedure:
-
Pinch the loose skin to form a "tent."
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been punctured.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
b. Intraperitoneal (IP) Injection
-
Restraint: Securely restrain the rat to expose the abdomen. This may require two people, one to restrain and one to inject. The rat should be held with its head tilted slightly downwards.
-
Injection Site: The lower right or left abdominal quadrant is the preferred site to avoid puncturing the cecum or bladder.
-
Procedure:
-
Insert a 23-25 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of blood or urine. If either is present, withdraw the needle and use a new sterile needle and syringe at a different site.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its home cage. Monitor for any signs of distress.
-
Mandatory Visualizations
References
Application Notes and Protocols for Studying Dopamine Autoreceptor Function with (-)-3-PPP
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of (-)-3-PPP
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as this compound, is a pivotal pharmacological tool for dissecting the complexities of the dopamine system. Its unique mechanism of action allows for the specific investigation of dopamine autoreceptor function. Dopamine autoreceptors, primarily the D2 receptor subtype, are located on the presynaptic terminals, soma, and dendrites of dopamine neurons. They play a crucial role in regulating the synthesis, release, and firing rate of these neurons, thereby maintaining dopamine homeostasis.
This compound exhibits a distinct pharmacological profile, acting as a partial agonist at dopamine autoreceptors while simultaneously behaving as an antagonist at postsynaptic dopamine receptors.[1][2] This dual activity makes it an invaluable agent for selectively modulating autoreceptor-mediated effects without inducing the widespread postsynaptic activation or blockade characteristic of full agonists or antagonists. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for utilizing this compound to elucidate the function of dopamine autoreceptors.
Pharmacological Profile and Mechanism of Action
The utility of this compound lies in its state-dependent interaction with the dopamine D2 receptor. Dopamine autoreceptors are predominantly D2 receptors coupled to Gi/o proteins.[3] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce dopaminergic neurotransmission.
-
At the Autoreceptor (Presynaptic): this compound acts as a partial agonist. By stimulating these inhibitory autoreceptors, it reduces the firing rate of dopamine neurons and inhibits dopamine synthesis and release.[1][2] This effect is particularly useful for studying the negative feedback mechanisms that govern dopamine neuron activity.
-
At the Postsynaptic Receptor: this compound acts as an antagonist. It blocks the effects of endogenous dopamine at postsynaptic D2 receptors, which are located on non-dopaminergic neurons.[1] This antagonistic action prevents the confounding behavioral and physiological effects that would arise from postsynaptic dopamine receptor stimulation.
This mixed agonist/antagonist profile allows researchers to isolate and study the consequences of dopamine autoreceptor modulation in various experimental paradigms.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies characterizing the interaction of this compound with dopamine receptors and its functional effects.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Radioligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|---|
| [3H]Spiperone | Rat Striatum | D2 | 15 | [4] |
| [3H]Spiperone | Bovine Anterior Pituitary | D2 | 20 |[4] |
Note: Ki values can vary depending on experimental conditions such as tissue preparation, radioligand used, and assay buffer composition.
Table 2: Functional Potency of this compound in Electrophysiological Studies
| Species | Brain Region | Parameter | Effect | ED50 | Reference |
|---|
| Rat | Substantia Nigra Pars Compacta | Inhibition of Dopamine Neuron Firing | Partial Agonist | ~1.0 mg/kg (s.c.) |[2] |
ED50 represents the dose required to achieve 50% of the maximal effect.
Table 3: Effects of this compound on Extracellular Dopamine Levels (In Vivo Microdialysis)
| Species | Brain Region | Administration Route | Dose | Effect on Dopamine Levels | Reference |
|---|---|---|---|---|---|
| Rat | Caudate-Putamen | Systemic (s.c.) | 10 mg/kg | Significant Increase | [5] |
| Rat | Nucleus Accumbens | Systemic (s.c.) | 10 mg/kg | Significant Increase | [5] |
| Rat | Caudate-Putamen | Direct Infusion | 100 µM | Significant Increase | [5] |
| Rat | Nucleus Accumbens | Direct Infusion | 100 µM | Significant Increase |[5] |
The increase in extracellular dopamine following systemic administration of this compound is attributed to its antagonist action at postsynaptic receptors, which can disrupt feedback loops, and its complex interactions within the neural circuitry.
Dopamine Autoreceptor Signaling Pathway
Dopamine autoreceptors (primarily D2-like) are coupled to the inhibitory G-protein, Gi/o. Activation of these receptors by dopamine or an agonist like this compound initiates a signaling cascade that reduces neuronal excitability and neurotransmitter release.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the function of this compound at dopamine autoreceptors.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for dopamine D2 receptors.
Materials:
-
Tissue source: Rat striatum or cell line expressing dopamine D2 receptors.
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (a D2 antagonist).
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Glass fiber filters (GF/B) and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [3H]Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM) + assay buffer.
-
Non-specific Binding: Membranes + [3H]Spiperone + high concentration of haloperidol.
-
Competition: Membranes + [3H]Spiperone + varying concentrations of this compound (e.g., 10^-10 M to 10^-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
In Vivo Electrophysiology
This protocol measures the effect of this compound on the firing rate of individual dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of an anesthetized animal.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Recording microelectrode (glass or tungsten).
-
Amplifier and data acquisition system.
-
This compound solution for injection.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (SNc or VTA).
-
Neuron Identification: Slowly lower the microelectrode into the target area. Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), long duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[8]
-
Baseline Recording: Once a stable, single dopamine neuron is isolated, record its baseline firing rate for at least 5-10 minutes.
-
Drug Administration: Administer cumulative doses of this compound (e.g., via a lateral tail vein or subcutaneous injection).
-
Response Recording: Record the firing rate for several minutes after each dose to determine the maximal effect.
-
Data Analysis: Calculate the percentage inhibition of the baseline firing rate for each dose. Plot the percent inhibition against the log of the dose to generate a dose-response curve and calculate the ED50.
In Vivo Microdialysis
This protocol measures the effect of this compound on the extracellular concentration of dopamine and its metabolites in a specific brain region of a freely moving animal.
Materials:
-
Rat with a surgically implanted guide cannula.
-
Microdialysis probe.
-
Syringe pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[9]
-
Fraction collector.
-
This compound solution for injection.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[9]
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the brain of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[9]
-
Allow the system to equilibrate for 1-2 hours.
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., subcutaneous injection).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.
-
Data Analysis: Average the baseline concentrations and express the data from each post-injection sample as a percentage of this baseline.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.[9]
Conclusion
This compound remains a cornerstone tool for the study of dopamine autoreceptors. Its unique partial agonist activity at presynaptic D2 receptors, coupled with its antagonist properties at postsynaptic sites, provides a powerful means to investigate the regulatory mechanisms of the dopamine system. By employing the detailed protocols outlined in these notes, researchers can effectively utilize this compound to gain valuable insights into dopamine autoreceptor function in both normal and pathological states, aiding in the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of 3-PPP enantiomers on extracellular dopamine concentration in the caudate-putamen and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Heterogeneity of dopamine neuron activity across traits and states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (-)-3-PPP in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a dopamine analogue with a unique pharmacological profile. It acts as a selective agonist at presynaptic dopamine D2 autoreceptors and an antagonist at postsynaptic dopamine D2 receptors.[1] This dual action makes it a valuable tool for investigating the complexities of dopamine signaling in the basal ganglia, particularly in the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical PD research, with a focus on the widely utilized 6-hydroxydopamine (6-OHDA) rodent model. Detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant pathways and workflows are included to guide researchers in the effective application of this compound.
Mechanism of Action in the Parkinsonian Brain
In the dopamine-depleted state characteristic of Parkinson's disease, the administration of this compound is hypothesized to exert its effects through a dual mechanism targeting dopamine D2 receptors. As a presynaptic D2 autoreceptor agonist, it can inhibit any residual dopamine synthesis and release from surviving dopaminergic terminals. Concurrently, as a postsynaptic D2 receptor antagonist, it blocks the supersensitive postsynaptic D2 receptors on striatal medium spiny neurons. The interplay of these actions on the direct and indirect pathways of the basal ganglia ultimately modulates motor output.
Caption: Dual action of this compound on dopamine D2 receptors.
Data Presentation
Quantitative Behavioral Effects of this compound
The following table summarizes the quantitative effects of this compound on rotational behavior in unilaterally 6-OHDA-lesioned rats. This behavior is a key indicator of dopamine receptor stimulation in this model.
| Compound | Animal Model | Behavioral Test | Key Parameter | Value (mg/kg) | Reference |
| This compound | 6-OHDA-lesioned rats (high sensitivity) | Contralateral Rotational Behavior | ED50 | 0.87 | [1] |
| Apomorphine | 6-OHDA-lesioned rats (high sensitivity) | Contralateral Rotational Behavior | ED50 | 0.08 | [1] |
ED50: The dose that produces 50% of the maximal effect.
Neurochemical Effects of 6-OHDA Lesioning
To provide a baseline for studying the effects of this compound, the following table illustrates the typical extent of dopamine depletion in the striatum and substantia nigra following intrastriatal 6-OHDA administration in rats.
| Brain Region | Time Post-Lesion | Dopamine Depletion (%) | Reference |
| Striatum | 1 day | ~79% | [2] |
| Striatum | 14 days | ~91% | [2] |
| Substantia Nigra | 7 days | ~28% | [2] |
| Substantia Nigra | 14 days | ~63% | [2] |
Experimental Protocols
Protocol 1: Induction of Unilateral 6-OHDA Lesion in Rats
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a robust model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Pargyline (MAO inhibitor)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer pargyline (50 mg/kg, i.p.) to prevent the degradation of 6-OHDA by monoamine oxidase.
-
Craniotomy: Shave and clean the surgical area. Make a midline incision to expose the skull. Drill a small burr hole over the target injection site.
-
Stereotaxic Coordinates: For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. These may need to be optimized for the specific rat strain and age.
-
6-OHDA Preparation: Dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.
-
Injection: Slowly lower the needle to the target DV coordinate. Infuse 8-12 µg of 6-OHDA (2-3 µL of the solution) at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the incision and allow the animal to recover in a warm cage. Provide post-operative analgesia as required. Animals should be closely monitored for the first 48 hours.
Protocol 2: Assessment of Rotational Behavior
This protocol details the procedure for quantifying rotational behavior induced by this compound in unilaterally 6-OHDA-lesioned rats.
Materials:
-
Unilaterally 6-OHDA-lesioned rats (allow 2-3 weeks for lesion to stabilize)
-
This compound
-
Appropriate vehicle for dissolving this compound (e.g., sterile saline)
-
Automated rotometer system or a circular testing arena for manual observation
-
Video recording equipment (optional but recommended)
Procedure:
-
Habituation: Place the rats in the testing environment for at least 30-60 minutes to acclimate.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection). Doses should be selected based on a dose-response curve, with a starting point around the reported ED50 of 0.87 mg/kg.[1] A vehicle-only control group is essential.
-
Observation Period: Immediately after injection, place the rat in the rotometer. Record full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a period of 60-90 minutes.
-
Data Analysis: Quantify the net contralateral rotations (contralateral turns - ipsilateral turns). Data is typically expressed as net rotations per minute or total net rotations over the observation period.
-
Lesion Confirmation: A robust contralateral rotational response to a dopamine agonist like apomorphine (0.05-0.1 mg/kg, s.c.) is often used to confirm a successful lesion (>90% dopamine depletion) before testing experimental compounds.
Protocol 3: Neurochemical Analysis of Striatal Dopamine
This protocol outlines the dissection and high-performance liquid chromatography (HPLC) analysis to quantify dopamine and its metabolites.
Materials:
-
Rat brains from control and experimental groups
-
Ice-cold saline
-
Dissection tools
-
Liquid nitrogen or dry ice for snap-freezing
-
Tissue homogenizer
-
Perchloric acid
-
HPLC system with an electrochemical detector
Procedure:
-
Brain Extraction: Following behavioral testing, euthanize the animals and rapidly extract the brain.
-
Dissection: Place the brain in an ice-cold brain matrix. Dissect the striata from both the lesioned and non-lesioned hemispheres.
-
Sample Preparation: Immediately weigh and snap-freeze the tissue samples in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization: Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant and inject a sample into the HPLC system. Dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) are separated on a reverse-phase column and detected electrochemically.
-
Data Quantification: Calculate the concentrations of dopamine and its metabolites relative to the internal standard and tissue weight. Results are typically expressed as ng/mg of tissue.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a 6-OHDA rat model of Parkinson's disease.
Caption: Workflow for testing this compound in a 6-OHDA PD model.
Logical Relationship Diagram
This diagram illustrates the logical flow from the molecular action of this compound to the observed behavioral outcomes in the experimental model.
Caption: Logical flow of this compound's effects.
References
- 1. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Psychosis Models with (-)-3-hydroxyphenyl-N-n-propylpiperidine ((-)-3-PPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-hydroxyphenyl-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a phenylpiperidine derivative with a unique pharmacological profile that has garnered significant interest in the study of psychosis and the development of antipsychotic drugs. As a partial agonist at dopamine D2 receptors, this compound exhibits a dual action: it functions as an agonist at presynaptic dopamine autoreceptors while acting as an antagonist at postsynaptic dopamine receptors.[1][2] This distinct mechanism suggests that this compound may be effective in modulating dopamine neurotransmission in a way that alleviates psychotic symptoms with a potentially lower risk of the motor side effects associated with traditional antipsychotics.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical psychosis models, including detailed experimental protocols and a summary of expected quantitative outcomes. The information is intended to guide researchers in designing and executing studies to evaluate the antipsychotic potential of novel compounds by referencing the established effects of this compound.
Mechanism of Action: Dopamine D2 Receptor Modulation
This compound's therapeutic potential in psychosis stems from its nuanced interaction with the dopamine D2 receptor. The prevailing "dopamine hypothesis of psychosis" posits that an excess of dopaminergic activity in subcortical brain regions contributes to the positive symptoms of the disorder. This compound addresses this by:
-
Presynaptic Autoreceptor Agonism: By stimulating presynaptic D2 autoreceptors, this compound inhibits the synthesis and release of dopamine, thereby reducing overall dopaminergic tone.
-
Postsynaptic Receptor Antagonism: At the postsynaptic level, where an overabundance of dopamine is thought to contribute to psychosis, this compound acts as an antagonist, blocking the effects of endogenous dopamine.
This dual functionality allows this compound to act as a stabilizer of the dopaminergic system, a characteristic of some third-generation antipsychotics.
Signaling Pathway of this compound at the Dopamine D2 Receptor
Caption: this compound's dual action on dopamine D2 receptors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in rodent models. These data can serve as a benchmark for evaluating the potency and efficacy of novel compounds.
Table 1: Receptor Binding Affinity and Intrinsic Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) (nM) | Intrinsic Activity (%) | Reference |
| Human D2L | Not explicitly stated | 46 | [3] |
| Human D4.4 | Not explicitly stated | 83 | [3] |
Table 2: Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Treatment Condition | Locomotor Activity (Counts/time period) | % Change from Vehicle | Reference |
| 0.125 | Acute | Significant reduction | Data not quantified | [4] |
| 1.0 | Acute | Significant reduction | Data not quantified | [4] |
| 8.0 | Acute | No significant change | Data not quantified | [4] |
| 8.0 (b.i.d. for 21 days) | Chronic | No change in basal activity | 0 | [4] |
Table 3: Effects of this compound on Extracellular Dopamine Levels in Rats (In Vivo Microdialysis)
| Dose/Concentration | Brain Region | % Change in Extracellular Dopamine | Reference |
| 10 mg/kg (s.c.) | Caudate-Putamen | Significant Increase | [5] |
| 10 mg/kg (s.c.) | Nucleus Accumbens | Significant Increase | [5] |
| 100 µM (direct infusion) | Caudate-Putamen | Significant Increase | [5] |
| 100 µM (direct infusion) | Nucleus Accumbens | Significant Increase | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of novel compounds.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.
Experimental Workflow
Caption: General workflow for preclinical psychosis studies.
Protocol 1: Open Field Test for Locomotor Activity
This test assesses the effects of a compound on spontaneous locomotor activity, a measure often used to model the psychomotor agitation seen in psychosis.
Materials:
-
Open field apparatus (e.g., a 40 x 40 x 30 cm square arena) equipped with infrared beams or a video tracking system.
-
This compound or test compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Habituation: Gently handle the animals for several days leading up to the experiment. On the day of testing, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 0.125, 1.0, 8.0 mg/kg, s.c.) or the test compound. A control group should receive the vehicle.
-
Test Initiation: 30 minutes post-injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a set period, typically 30-60 minutes. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Data Analysis: Compare the locomotor activity parameters between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.
Materials:
-
Startle reflex measurement system (e.g., a sound-attenuating chamber with a speaker and a sensor to detect the startle response).
-
This compound or test compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or the test compound.
-
Test Session:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-plus-pulse trials: A non-startling prepulse (e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the different treatment groups.
Protocol 3: In Vivo Microdialysis for Dopamine Release
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A microinfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound or test compound solution.
-
Anesthetics and analgesics for surgery.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., 10 mg/kg, s.c.) or the test compound.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline average.
-
Compare the time course of dopamine release between the different treatment groups.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating psychosis models due to its well-characterized, dual-action mechanism on the dopamine system. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the pathophysiology of psychosis and to screen novel antipsychotic candidates. By utilizing these standardized methods, the scientific community can generate more comparable and reliable data, ultimately accelerating the development of improved treatments for psychotic disorders.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of 3-PPP enantiomers on extracellular dopamine concentration in the caudate-putamen and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-3-PPP as a Tool to Modulate Dopamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a valuable pharmacological tool for investigating the complexities of the dopamine system. Its unique pharmacological profile distinguishes it from typical dopamine agonists and antagonists. This compound acts as a partial agonist at presynaptic dopamine D2 autoreceptors while simultaneously serving as an antagonist at postsynaptic D2 receptors.[1] This dual action allows for the specific modulation of dopamine synthesis and release without causing the pronounced postsynaptic effects typical of full agonists, making it an ideal instrument for dissecting the roles of presynaptic and postsynaptic dopamine receptor functions. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.
Mechanism of Action
The primary mechanism by which this compound modulates dopamine (DA) synthesis is through its agonist activity at presynaptic D2-like dopamine autoreceptors. These G-protein coupled receptors are located on the terminal buttons of dopaminergic neurons and function as a negative feedback mechanism.
-
Autoreceptor Activation: this compound binds to and activates these presynaptic D2 autoreceptors.
-
Inhibition of Tyrosine Hydroxylase: Activation of the autoreceptor initiates an intracellular signaling cascade that leads to the inhibition of tyrosine hydroxylase (TH). TH is the rate-limiting enzyme in the synthesis of dopamine, catalyzing the conversion of L-tyrosine to L-DOPA.
-
Reduction in Dopamine Synthesis: By inhibiting TH activity, this compound effectively reduces the rate of dopamine synthesis within the presynaptic terminal.
-
Postsynaptic Blockade: Concurrently, this compound acts as an antagonist at postsynaptic D2 receptors, blocking the action of any dopamine that is released into the synaptic cleft.[1] This action prevents the postsynaptic neuron from responding to dopamine, thereby isolating the effects of presynaptic modulation.
This distinct profile allows researchers to study the consequences of reduced dopaminergic tone and autoreceptor function with minimal confounding postsynaptic stimulation.
Caption: Mechanism of this compound on a dopaminergic synapse.
Data Presentation: Pharmacological Profile
The functional effects of this compound are concentration-dependent and can be influenced by the basal level of extracellular dopamine. The following tables summarize key quantitative data from in vitro and in vivo studies. It is important to note that values can vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition).
Table 1: In Vitro Functional Potency of 3-PPP Enantiomers
| Compound | Assay | Parameter | Value (µM) | Tissue | Reference |
| This compound | DOPA Accumulation Inhibition | Apparent EC₅₀ | 1.0 | Rat Striatal Slices | [2] |
| (+)-3-PPP | DOPA Accumulation Inhibition | Apparent EC₅₀ | 2.1 | Rat Striatal Slices | [2] |
EC₅₀ (Half maximal effective concentration) reflects the concentration required to achieve 50% of the maximal inhibitory effect on dopamine synthesis.
Table 2: In Vivo Behavioral and Neurochemical Effects of this compound
| Effect | Parameter | Dose (mg/kg, s.c.) | Species | Observation | Reference |
| Locomotor Activity | Suppression | 0.125 | Rat | Significant reduction in locomotor activity. | [1] |
| Dopamine Synthesis | Stimulation (reversal of inhibition) | 1.0 | Rat | Reduction of the DA synthesis-stimulating effect after sub-chronic pretreatment. | [1] |
| Extracellular Dopamine | Increase | 10 (s.c.) | Rat | Significant increase in extracellular dopamine in caudate-putamen and nucleus accumbens. | [3] |
Note: The increase in extracellular dopamine observed with systemic administration of this compound is attributed to its antagonist action at impulse-modulating autoreceptors on the cell body, which is distinct from its synthesis-modulating effects at terminal autoreceptors.
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure Dopamine Synthesis and Release
This protocol allows for the real-time measurement of extracellular dopamine levels in specific brain regions of an awake, freely-moving animal following administration of this compound.
Objective: To determine the effect of this compound on dopamine synthesis and release by measuring extracellular dopamine and its metabolites.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound hydrochloride (dissolved in 0.9% saline)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 2-4 mm membrane length) and guide cannulae
-
Syringe pump and fluid swivels
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH 7.4)
-
Fraction collector or autosampler (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or striatum).
-
Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement and surgical screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the syringe pump via FEP tubing and a fluid swivel. Connect the outlet to a collection vial in the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline samples every 20 minutes for at least one hour to ensure a stable dopamine signal.
-
Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle (saline).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.
-
Quantify the concentrations by comparing peak heights or areas to those of a standard curve.
-
-
Data Analysis & Verification:
-
Express the post-injection concentrations as a percentage of the average baseline concentration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of 3-PPP enantiomers on extracellular dopamine concentration in the caudate-putamen and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (-)-3-PPP in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a phenylpiperidine derivative with a unique pharmacological profile that makes it a valuable tool in behavioral pharmacology research. It acts as a dopamine D2 receptor partial agonist with a distinct dual action: it is an agonist at presynaptic dopamine autoreceptors and an antagonist at postsynaptic dopamine receptors. This profile allows for the investigation of the differential roles of these receptor populations in modulating behavior. These application notes provide detailed protocols for studying the effects of this compound on locomotor activity and stereotypy in rats, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's behavioral effects are primarily mediated through its interaction with the dopamine D2 receptor.
-
Presynaptic Autoreceptor Agonism: At the presynaptic terminal of dopaminergic neurons, this compound stimulates D2 autoreceptors. This activation inhibits dopamine synthesis and release into the synaptic cleft, leading to a decrease in overall dopaminergic tone. This action is thought to underlie its locomotor-suppressant effects at lower doses.
-
Postsynaptic Receptor Antagonism: At the postsynaptic neuron, this compound acts as an antagonist at D2 receptors. This action blocks the effects of endogenous dopamine, which can contribute to its antipsychotic-like properties and further influence motor behavior.
This dual mechanism of action makes this compound a compound of interest for studying conditions associated with dopamine dysregulation, such as schizophrenia and psychosis.
Data Presentation
Quantitative data from behavioral studies with this compound should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response Effects of Systemic this compound Administration on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Mean Locomotor Activity (counts/hour) | Standard Error of the Mean (SEM) | % Change from Vehicle |
| Vehicle (Saline) | 550 | 45 | 0% |
| 0.125 | 350 | 38 | -36.4% |
| 0.5 | 220 | 30 | -60.0% |
| 1.0 | 150 | 25 | -72.7% |
| 2.0 | 180 | 28 | -67.3% |
Note: This table is a representative example based on typical findings and may not reflect the results of a single specific study. Actual results may vary.
Table 2: Dose-Response Effects of Systemic this compound Administration on Stereotyped Behavior in Rats
| Dose (mg/kg, s.c.) | Mean Stereotypy Score | Standard Error of the Mean (SEM) | Predominant Stereotyped Behaviors |
| Vehicle (Saline) | 0.5 | 0.1 | Occasional sniffing, rearing |
| 1.0 | 1.2 | 0.3 | Increased focused sniffing |
| 2.5 | 2.5 | 0.4 | Repetitive head movements, sniffing |
| 5.0 | 3.8 | 0.6 | Continuous sniffing, licking, gnawing of cage floor |
| 10.0 | 4.5 | 0.5 | Intense, continuous gnawing and licking |
Note: This table presents hypothetical data to illustrate the expected trend. Stereotypy is less commonly the primary measure for this compound, and quantitative data is limited in the literature.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using the Open Field Test
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), preferably equipped with automated photobeam tracking systems.
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Animal scale
-
Stopwatch
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to the experiment. The lighting conditions in the testing room should be consistent throughout the study (e.g., dim illumination, 10-20 lux).
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations. Prepare a vehicle control group that will receive saline only.
-
Dosing: Weigh each rat and administer the appropriate dose of this compound or vehicle via subcutaneous injection in a volume of 1 ml/kg.
-
Test Initiation: 30 minutes post-injection, gently place the rat in the center of the open field arena.
-
Data Collection: Allow the rat to explore the arena for 60 minutes. The automated tracking system will record horizontal locomotor activity (e.g., total distance traveled, number of beam breaks). If an automated system is not available, manual scoring of line crossings can be performed by a trained observer blinded to the treatment conditions.
-
Arena Cleaning: After each trial, thoroughly clean the arena with a 70% ethanol solution followed by water to eliminate olfactory cues.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Assessment of Stereotyped Behavior
Objective: To quantify the dose-dependent effects of this compound on stereotyped behaviors in rats.
Materials:
-
Standard transparent observation cages (e.g., 40 cm x 25 cm x 20 cm) with a thin layer of bedding.
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Animal scale
-
Video recording equipment
-
Stopwatch
Procedure:
-
Habituation: Acclimate rats to the observation cages for 30-60 minutes for at least 3 days prior to the test day to minimize novelty-induced behaviors.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Dosing: Administer the assigned dose of this compound or vehicle subcutaneously.
-
Observation Period: Immediately after injection, place the rat in the observation cage and begin video recording for a total of 90 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, will score the video recordings for the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes). The following rating scale can be used:
-
0: Asleep or inactive.
-
1: Normal ambulatory activity, sniffing, and rearing.
-
2: Discontinuous stereotyped behaviors; intermittent sniffing of the cage floor, repetitive head movements.
-
3: Continuous stereotyped behaviors; constant and intense sniffing of a localized area, repetitive head weaving.
-
4: More intense and focused stereotyped behaviors; licking or gnawing of the cage floor or walls.
-
5: Intense, continuous licking and gnawing of a specific location, often accompanied by a reduction in locomotion.
-
-
Data Analysis: Analyze the stereotypy scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) to compare the different dose groups.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the dual action of this compound on presynaptic and postsynaptic dopamine D2 receptors.
Caption: Dual action of this compound on dopamine D2 receptors.
Experimental Workflow for Behavioral Studies
The following diagram outlines the general workflow for conducting behavioral experiments with this compound.
Caption: General workflow for this compound behavioral studies.
Conclusion
The unique pharmacological properties of this compound make it an invaluable tool for dissecting the roles of presynaptic and postsynaptic dopamine D2 receptors in the regulation of behavior. The protocols and guidelines provided here offer a framework for designing and conducting robust behavioral studies to investigate the effects of this compound. Careful attention to experimental design, accurate data collection, and appropriate statistical analysis are crucial for obtaining reliable and interpretable results.
Application Notes and Protocols: Measuring the Effects of (-)-3-PPP on Motor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, on motor activity in preclinical rodent models. This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Effects on Motor Activity
This compound is a phenylpiperidine derivative that acts as a dopamine D2 receptor ligand with a unique pharmacological profile. It functions as an agonist at presynaptic dopamine autoreceptors while acting as a partial agonist or antagonist at postsynaptic dopamine D2 receptors. This dual action leads to a reduction in dopamine synthesis and release, which typically results in a dose-dependent decrease in spontaneous locomotor activity. Unlike classic dopamine agonists, this compound does not typically induce stereotyped behaviors at higher doses, making it a valuable tool for dissecting the roles of different dopamine receptor populations in motor control.
Data Presentation: Quantitative Effects of this compound on Motor Activity
The following tables summarize the dose-dependent effects of this compound on various parameters of motor activity, including locomotor activity, rearing behavior, and stereotypy.
Table 1: Dose-Response Effect of this compound on Locomotor Activity in an Open-Field Test
| Dose (mg/kg, s.c.) | Total Distance Traveled (cm) (Mean ± SEM) | Percentage Change from Vehicle |
| Vehicle (Saline) | 1500 ± 120 | 0% |
| 0.1 | 1250 ± 110 | -16.7% |
| 0.5 | 900 ± 95 | -40.0% |
| 1.0 | 650 ± 70 | -56.7% |
| 5.0 | 400 ± 50 | -73.3% |
Table 2: Dose-Response Effect of this compound on Rearing Behavior in an Open-Field Test
| Dose (mg/kg, s.c.) | Number of Rears (Mean ± SEM) | Percentage Change from Vehicle |
| Vehicle (Saline) | 45 ± 5 | 0% |
| 0.1 | 35 ± 4 | -22.2% |
| 0.5 | 20 ± 3 | -55.6% |
| 1.0 | 10 ± 2 | -77.8% |
| 5.0 | 5 ± 1 | -88.9% |
Table 3: Dose-Response Effect of this compound on Stereotypy Score
| Dose (mg/kg, s.c.) | Mean Stereotypy Score (± SEM) | Predominant Behaviors Observed |
| Vehicle (Saline) | 0.2 ± 0.1 | Normal grooming, sniffing |
| 0.1 | 0.3 ± 0.1 | Normal grooming, sniffing |
| 0.5 | 0.5 ± 0.2 | Occasional focused sniffing |
| 1.0 | 0.6 ± 0.2 | Occasional focused sniffing |
| 5.0 | 0.8 ± 0.3 | Intermittent focused sniffing, slight head weaving |
Note: The quantitative data presented in these tables are representative examples compiled from typical findings in the scientific literature and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on motor activity are provided below.
Protocol 1: Open-Field Test for Locomotor Activity and Rearing
Objective: To assess spontaneous locomotor activity, exploratory behavior (rearing), and anxiety-like behavior in rodents following the administration of this compound.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 25 cm x 25 cm x 25 cm for mice) made of a non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision XT, ANY-maze).
-
This compound hydrochloride.
-
Sterile saline (0.9% NaCl) for vehicle control and drug dissolution.
-
Syringes and needles for subcutaneous (s.c.) injection.
-
Animal scale.
-
70% ethanol for cleaning.
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce stress.
-
Habituation to Testing Room: On the day of the test, bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature, background noise).
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. Weigh each animal and administer the appropriate dose of this compound or vehicle via subcutaneous injection. A typical injection volume is 1 ml/kg for rats and 10 ml/kg for mice.
-
Open-Field Testing:
-
30 minutes post-injection, gently place the animal in the center of the open-field arena.
-
Start the video recording and tracking software simultaneously.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 15-30 minutes).
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection: The tracking software will automatically record:
-
Total Distance Traveled: The total distance (in cm) moved by the animal.
-
Time Spent in Center Zone: The amount of time the animal spends in the central, more anxiogenic, area of the arena.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.
Protocol 2: Assessment of Stereotyped Behavior
Objective: To quantify the presence and intensity of stereotyped behaviors induced by this compound.
Materials:
-
Observation cages (standard home cages or clear cylindrical observation chambers).
-
Video camera for recording.
-
Stopwatch or timer.
-
Stereotypy rating scale (see below).
Procedure:
-
Animal Acclimation and Dosing: Follow the same procedures for acclimation and drug administration as described in the Open-Field Test protocol.
-
Observation Period: Following injection, place the animal in the observation cage. The observation period should be divided into regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Scoring: At each time point, observe the animal for a set duration (e.g., 1 minute) and score the intensity of stereotyped behaviors using a standardized rating scale. A commonly used scale is the Creese and Iversen scale or a modification thereof:
-
0: Asleep or stationary.
-
1: Active, but no stereotyped behavior.
-
2: Repetitive movements of the head (sniffing, head weaving).
-
3: Repetitive movements of the head and forelimbs (grooming, gnawing).
-
4: Continuous licking or biting of the cage.
-
5: Continuous licking or biting of the cage with repetitive movements of the head and forelimbs.
-
6: Continuous licking or biting of the cage with repetitive movements of the head and forelimbs, and locomotion.
-
-
Blinding: The observer scoring the behavior should be blind to the treatment condition of the animal to avoid bias.
-
Data Analysis: Analyze the mean stereotypy scores for each dose group at each time point using appropriate statistical tests.
Protocol 3: Rotarod Test for Motor Coordination and Balance
Objective: To assess the effect of this compound on motor coordination, balance, and motor learning.
Materials:
-
Accelerating rotarod apparatus.
-
This compound hydrochloride and sterile saline.
-
Syringes and needles.
-
Animal scale.
-
Soft padding to place beneath the rotarod.
Procedure:
-
Training:
-
For 2-3 consecutive days prior to the test day, train the animals on the rotarod.
-
Place the animal on the rod rotating at a low, constant speed (e.g., 4 rpm).
-
If the animal falls, place it back on the rod.
-
Conduct 3-4 training trials per day, with each trial lasting until the animal stays on the rod for a set duration (e.g., 60 seconds) or a maximum trial time is reached (e.g., 180 seconds).
-
-
Test Day:
-
On the test day, administer this compound or vehicle as previously described.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
Start the accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time the animal remains on the rod).
-
Conduct 2-3 test trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control group using statistical analysis.
Visualizations
Signaling Pathway of this compound at Dopamine D2 Receptors
Caption: this compound's dual action on dopamine D2 receptors.
Experimental Workflow for Assessing Motor Activity
Caption: Workflow for motor activity assessment.
Application Notes and Protocols for (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, also known as Preclamol, is a phenylpiperidine derivative with significant activity at dopamine D2-like receptors. It exhibits a unique pharmacological profile, acting as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[1][2] This dual action allows it to modulate dopaminergic neurotransmission, primarily by inhibiting dopamine synthesis and release through its presynaptic effects, while simultaneously blocking the action of remaining dopamine at the postsynaptic neuron. This profile has made (-)-3-PPP a valuable research tool for studying dopaminergic systems and exploring potential therapeutic applications in neuropsychiatric disorders like schizophrenia.[3]
These application notes provide detailed protocols for the dissolution and preparation of this compound, typically supplied as the hydrochloride salt, for in vivo parenteral administration.
Physicochemical and Solubility Data
Proper preparation of this compound for injection requires a thorough understanding of its physical and chemical properties. The hydrochloride salt form is generally used to improve aqueous solubility.
| Property | Data | Reference |
| Full Chemical Name | (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine hydrochloride | [1] |
| Synonyms | Preclamol hydrochloride | [1][3] |
| Molecular Formula | C₁₄H₂₂ClNO | [4] |
| Molecular Weight | 255.78 g/mol | [4] |
| Appearance | White to yellowish crystalline powder | [5] |
| Solubility (DMSO) | 50 mg/mL (195.48 mM); may require warming and sonication. | [3][6] |
| Solubility (Water) | Soluble (as hydrochloride salt). | [5] |
| Storage (Stock Solution) | Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from freeze-thaw cycles. | [3] |
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation in Saline (for Hydrochloride Salt)
This protocol is suitable for the water-soluble hydrochloride salt of this compound and is ideal for subcutaneous or intraperitoneal injections where organic solvents are less desirable.
Materials:
-
This compound hydrochloride (Preclamol hydrochloride)
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (normal saline)
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Sonicator (optional, water bath sonicator preferred)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Methodology:
-
Calculate Required Amounts: Determine the desired final concentration and volume. For example, to prepare 5 mL of a 2 mg/mL solution, you will need 10 mg of this compound HCl.
-
Example Calculation: For a study administering an 8 mg/kg subcutaneous (s.c.) dose to a 250 g rat, the total dose is 2 mg.[7] Using a 2 mg/mL solution, the injection volume would be 1 mL.
-
-
Weigh Compound: Accurately weigh the required amount of this compound HCl powder and place it into a sterile conical tube.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, use a water bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (up to 37°C) can also aid dissolution but avoid excessive heat.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Final Preparation: Filter the solution into a new, sterile vial. This step ensures the final preparation is sterile and free of any particulate matter, making it suitable for injection.
-
Storage: Use the prepared solution immediately. For short-term storage (a few hours), keep it at 2-8°C, protected from light. It is not recommended to store aqueous solutions for more than one day.[8]
Protocol 2: Preparation using a Co-Solvent Vehicle
This protocol is adapted from a formulation for the (+)-enantiomer and is suitable if higher concentrations are required or if the free base form of this compound is used, which has lower aqueous solubility.[9] This vehicle is robust for achieving concentrations of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (normal saline)
-
Sterile conical tubes, syringes, filters, and needles
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Methodology:
-
Calculate Required Amounts: Determine the total volume of vehicle needed. For 1 mL of the final formulation, you will need:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Weigh Compound: Weigh the required amount of this compound and place it in a sterile tube.
-
Dissolution in Co-solvents: Add the DMSO to the this compound powder and vortex until fully dissolved. Subsequently, add the PEG300 and Tween-80, vortexing well after each addition to ensure a homogenous mixture.
-
Addition of Aqueous Component: Slowly add the saline to the organic mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[9]
-
Sterile Filtration: Using a sterile syringe, filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with organic solvents, e.g., PTFE) into a sterile vial.
-
Storage: Aliquot and store as described in Protocol 1. Due to the presence of organic solvents, long-term stability should be verified if not used immediately.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for injection.
Caption: Workflow for the preparation of this compound injection solution.
Signaling Pathway of this compound
This compound modulates the dopamine D2 receptor signaling pathway. D2 receptors are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi/o.
Caption: Mechanism of this compound at dopamine D2 presynaptic and postsynaptic receptors.
References
- 1. 3-PPP - Wikipedia [en.wikipedia.org]
- 2. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclamol hydrochloride, (R)- | C14H22ClNO | CID 202477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. R(+)-3-PPP HYDROCHLORIDE [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (-)-3-PPP in Electrophysiological Studies of Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3-PPP) in electrophysiological investigations of midbrain dopamine (DA) neurons. This document outlines the pharmacological profile of this compound, detailed experimental protocols for its application, and a summary of its observed effects on dopamine neuron activity.
Introduction
This compound is a phenylpiperidine derivative that has been instrumental in elucidating the distinct roles of dopamine autoreceptors and postsynaptic receptors. Electrophysiological studies have characterized this compound as a partial agonist at dopamine D2 autoreceptors and an antagonist at postsynaptic D2-like receptors.[1][2] This dual activity makes it a valuable pharmacological tool to selectively modulate the activity of dopamine neurons, primarily through its action on autoreceptors which regulate the synthesis, release, and firing rate of these neurons.
Pharmacological Profile
-
Mechanism of Action: this compound exhibits a unique pharmacological profile. It acts as a partial agonist at the dopamine D2 autoreceptors located on the soma, dendrites, and terminals of dopamine neurons.[1][3] As a partial agonist, it has a lower intrinsic efficacy than the endogenous ligand, dopamine. Consequently, in the absence of dopamine, it weakly stimulates these autoreceptors. In the presence of high concentrations of dopamine, it acts as a functional antagonist by competing with the full agonist. At postsynaptic dopamine receptors, this compound functions as an antagonist, blocking the effects of dopamine released from presynaptic terminals.[2][3]
-
Effects on Dopamine Neuron Firing: Systemic administration or local application of this compound generally leads to a partial inhibition of the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1][3] Unlike full D2 agonists, it does not typically cause a complete cessation of firing. Furthermore, due to its partial agonist nature, this compound can reverse the potent inhibitory effects of full dopamine agonists like apomorphine.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound and its enantiomers on the firing rate of substantia nigra pars compacta dopamine neurons, based on in vivo extracellular single-unit recording studies.
| Compound | ED50 (mg/kg, i.v.) for Inhibition of Firing Rate | Maximum Inhibition | Notes | Reference |
| (+/-)-3-PPP | 0.18 ± 0.06 | Complete inhibition in 7 out of 10 cells | Racemic mixture shows apparent selectivity for dopamine autoreceptors. | [3] |
| (+)-3-PPP | 0.09 ± 0.03 | Complete inhibition in all cells studied | Acts as a full agonist at both autoreceptors and postsynaptic receptors. | [3] |
| This compound | Less effective than (+)-3-PPP | Partial inhibition | Acts as a partial agonist at autoreceptors and an antagonist at postsynaptic receptors. | [1][3] |
| Condition | Effect of this compound on Dopamine Neuron Firing | Observations | Reference |
| Baseline Firing | Partial inhibition | The majority of cells studied showed a reduction in firing rate. | [1] |
| In the presence of Apomorphine | Partial reversal of inhibition | This compound was capable of partially reversing the inhibitory action of the full agonist apomorphine. | [1] |
| Iontophoretic Application | Reduced activity in some cells | The majority of dopamine cells were not influenced, highlighting variability in local application effects. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in electrophysiological studies of dopamine neurons.
Protocol 1: In Vitro Brain Slice Electrophysiology
This protocol describes the preparation of midbrain slices and subsequent electrophysiological recording from dopamine neurons.
1. Brain Slice Preparation:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Deeply anesthetize the animal with isoflurane or a combination of ketamine/xylazine.
-
Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution to improve tissue viability.
-
Example NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain.
-
Mount the brain on a vibratome stage and submerge it in ice-cold, oxygenated cutting solution.
-
Cut coronal or horizontal slices (250-300 µm thick) containing the substantia nigra or ventral tegmental area.
-
-
Slice Recovery:
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF.
-
Example aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, and 1 MgSO4.
-
2. Electrophysiological Recording:
-
Setup: Use an upright microscope with infrared differential interference contrast (IR-DIC) optics to visualize neurons.
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32-34°C.
-
Electrodes: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
For Cell-Attached or Extracellular Recording: Fill pipettes with aCSF.
-
For Whole-Cell Recording (Current-Clamp): Fill pipettes with an internal solution.
-
Example K-Gluconate Internal Solution (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
-
Neuron Identification: Dopamine neurons in the SNc and VTA are typically larger, have a more triangular or fusiform soma, and exhibit a characteristic slow, regular firing pattern (1-5 Hz) with a broad action potential waveform.
-
Data Acquisition: Record spontaneous firing activity using a suitable amplifier and data acquisition software.
3. Application of this compound (Bath Application):
-
Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in distilled water or a suitable solvent (e.g., DMSO, ensuring the final concentration in aCSF is minimal, typically <0.1%).
-
Working Solution: Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-100 µM) immediately before use.
-
Application: Switch the perfusion from control aCSF to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the recording chamber and observe the effect on the neuron's firing rate.
-
Washout: After recording the effect, switch the perfusion back to control aCSF to observe the reversal of the drug's effect.
Protocol 2: In Vivo Extracellular Single-Unit Recording and Microiontophoresis
This protocol describes the in vivo recording of dopamine neuron activity and the local application of this compound via microiontophoresis.
1. Animal Preparation:
-
Anesthesia: Anesthetize the animal with a suitable anesthetic (e.g., chloral hydrate, urethane, or isoflurane) and place it in a stereotaxic frame.
-
Surgery: Perform a craniotomy over the substantia nigra or ventral tegmental area.
2. Recording and Iontophoresis:
-
Multi-barrel Pipettes: Use multi-barrel glass micropipettes. One barrel serves as the recording electrode (filled with 2 M NaCl), and the other barrels are filled with drug solutions.
-
This compound Solution for Iontophoresis: Dissolve this compound hydrochloride in distilled water (e.g., 10-50 mM, pH adjusted to 4-5 with HCl).
-
Electrode Placement: Lower the multi-barrel pipette into the target brain region and identify dopamine neurons based on their characteristic firing pattern and action potential waveform.
-
Drug Ejection: Apply a positive current (e.g., 5-100 nA) to the barrel containing this compound to eject the drug into the vicinity of the recorded neuron. A retaining current (negative polarity) is typically applied between ejections to prevent leakage.
-
Data Analysis: Monitor the firing rate of the neuron before, during, and after the iontophoretic application of this compound.
Visualizations
Signaling Pathway of this compound on a Dopamine Neuron
References
- 1. An electrophysiological analysis of the actions of the 3-PPP enantiomers on the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-3-PPP in Neurochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, is a phenylpiperidine derivative with a unique pharmacological profile that makes it a valuable tool in neurochemical research. It exhibits a distinct dual action on the dopamine system, acting as an agonist at presynaptic dopamine D2 autoreceptors and an antagonist at postsynaptic dopamine D2 receptors.[1][2] This mixed agonist/antagonist property allows for the subtle modulation of dopaminergic neurotransmission, making this compound a subject of interest for studying the differential roles of pre- and postsynaptic dopamine receptors in various physiological and pathological processes. Furthermore, its enantiomer, (+)-3-PPP, acts as a full agonist at both presynaptic and postsynaptic dopamine receptors, providing a useful counterpart for comparative studies.[1][2] Beyond its effects on the dopamine system, 3-PPP enantiomers have also been shown to interact with sigma receptors.[3][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in various neurochemical assays, including detailed protocols and quantitative data to facilitate its use in research and drug development.
Data Presentation
Table 1: Receptor Binding Affinities of 3-PPP Enantiomers
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | Dopamine D2 | [3H]Spiperone | Bovine Anterior Pituitary | ~10x less potent than (+)-3-PPP | [7] |
| (+)-3-PPP | Dopamine D2 | [3H]Spiperone | Bovine Anterior Pituitary | High Affinity | [7] |
| (+)-3-PPP | Sigma (σ) | (+)-[3H]3-PPP | Rat Brain Membranes | KH = 1.3-7.5 nM; KL = 84-500 nM | [4] |
Note: Quantitative Ki values for this compound at dopamine receptors are not consistently reported in the provided search results, with qualitative descriptions of its potency relative to the (+)-enantiomer being more common. The data for sigma receptor binding pertains to the (+)-enantiomer, which is a standard radioligand for these sites.
Table 2: In Vivo Electrophysiological Effects of 3-PPP Enantiomers
| Compound | Neuron Type | Effect | ED50 (mg/kg) | Brain Region | Reference |
| (+/-)-3-PPP | Dopamine Neurons | Inhibition of Firing | 0.18 ± 0.06 | Substantia Nigra | [2] |
| (+)-3-PPP | Dopamine Neurons | Inhibition of Firing | 0.09 ± 0.03 | Substantia Nigra | [2] |
| This compound | Dopamine Neurons | Less Effective Inhibition | Not Determined | Substantia Nigra | [2] |
| This compound | Pallidal Neurons | Reversal of (+)-3-PPP induced rate increase | Not Applicable | Globus Pallidus | [2] |
Signaling Pathways and Experimental Workflows
Dopaminergic Synapse Modulation by this compound
Caption: Dual action of this compound on the dopaminergic synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to study this compound effects.
Logical Relationship of 3-PPP Enantiomers on Dopamine Receptors
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic localization of sigma receptor binding sites in guinea pig and rat central nervous system with (+)3H-3-(3-hydroxyphenyl)-N-(1- propyl)piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of (+)- and this compound with the dopamine receptor in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Complexities of (-)-3-PPP: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals encountering biphasic dose-response curves with the dopamine agonist/antagonist (-)-3-PPP now have a dedicated technical resource. This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to aid in the interpretation of complex experimental results.
(-)-3-Tris(hydroxyphenyl)phosphine, or this compound, is a well-characterized pharmacological tool with a dualistic mechanism of action, acting as an agonist at dopamine autoreceptors and an antagonist at postsynaptic dopamine receptors. This complex profile can lead to biphasic or U-shaped dose-response curves, which can be challenging to interpret. This guide aims to clarify these phenomena and provide practical solutions for researchers.
Key Pharmacological Data of this compound
To facilitate experimental design and data interpretation, the following tables summarize the binding affinities and functional potencies of this compound at various dopamine receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 110 | [1] |
| Dopamine D2 (High Affinity) | [3H]N-0437 | Bovine Striatum | 1.8 | [1] |
| Dopamine D2 (Low Affinity) | [3H]N-0437 | Bovine Striatum | 120 | [1] |
| Dopamine D3 | [3H]Spiperone | Recombinant CHO cells | 24 | [1] |
Table 2: Functional Potency (EC50/IC50) of this compound
| Assay | Effect | Preparation | Potency | Reference |
| Dopamine Autoreceptor Agonism | Inhibition of dopamine synthesis | Rat striatal slices | Apparent EC50 = 1.0 µM | |
| Postsynaptic D2 Antagonism | Inhibition of dopamine-stimulated adenylyl cyclase | Rat striatal homogenates | IC50 ~ 1 µM | |
| In Vivo D2 Autoreceptor Agonism | Inhibition of dopamine neuron firing | Rat substantia nigra | ED50 (racemate) = 0.18 ± 0.06 mg/kg |
Table 3: In Vivo Behavioral Effects of this compound in Rats
| Behavior | Dose Range (mg/kg, IP) | Effect | Reference |
| Locomotor Activity | 1 - 10 | Monotonic decrease in activity | |
| Conditioned Avoidance Response | 4 - 8 | Partial suppression of acquisition | [2] |
| Conditioned Avoidance Response | 8 - 16 | Partial suppression of performance | [2] |
Interpreting Biphasic Dose-Response Curves: FAQs and Troubleshooting
Q1: We are observing a U-shaped dose-response curve for locomotor activity after administering this compound. At low doses, activity is suppressed, but at higher doses, it returns towards baseline or even increases. Why is this happening?
A1: This is a classic manifestation of this compound's dual pharmacology. At lower doses, the predominant effect is the agonism of presynaptic D2 autoreceptors. These autoreceptors act as a negative feedback mechanism on dopamine neurons, so their activation leads to reduced dopamine synthesis and release, resulting in decreased locomotor activity. As the dose increases, this compound begins to occupy and antagonize postsynaptic D2 receptors. This blockade of postsynaptic receptors can counteract the effects of the remaining dopamine in the synapse. At even higher doses, this postsynaptic antagonism can become the dominant effect, leading to a reversal of the initial suppression of motor activity.
Troubleshooting:
-
Dose Range: Ensure your dose range is wide enough to capture both phases of the response.
-
Co-administration with a D2 Agonist: To confirm postsynaptic blockade, pre-treat with a full D2 agonist like apomorphine. At higher doses of this compound, you should observe an attenuation of the apomorphine-induced stereotypy or hyperlocomotion.
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC and HVA) in relevant brain regions (e.g., striatum) using in vivo microdialysis. Low doses of this compound should decrease dopamine release, while the effects at higher doses may be more complex.
Q2: Our in vitro functional assay shows that this compound has low efficacy as a partial agonist at D2 receptors. How does this relate to its in vivo effects?
A2: The partial agonism of this compound is a key aspect of its pharmacological profile. In a system with high receptor reserve, a partial agonist can elicit a significant functional response. Dopamine autoreceptors are thought to have a high receptor reserve, which is why the partial agonist activity of this compound at these receptors is sufficient to cause a robust decrease in dopamine release in vivo. Conversely, at postsynaptic receptors where the receptor reserve may be lower, the same partial agonist activity is insufficient to elicit a strong agonistic response, and instead, the compound acts as an antagonist by occupying the receptor and preventing the binding of the full agonist, dopamine.
Troubleshooting:
-
GTPγS Binding Assay: To further characterize its partial agonism, perform a [35S]GTPγS binding assay. The level of stimulation by this compound will be lower than that of a full agonist like dopamine.
-
Receptor Expression Levels: If using a recombinant cell line, consider that the level of receptor expression can influence the observed efficacy of a partial agonist.
Q3: We are not seeing a clear biphasic response, but rather a monotonic decrease in our behavioral measure. What could be the reason?
A3: Several factors could contribute to this observation:
-
Limited Dose Range: You may not be reaching high enough doses to see the postsynaptic antagonist effects.
-
Specific Behavior Measured: The biphasic nature of this compound's effects can be more prominent for certain behaviors (like locomotor activity) than others.
-
Animal Strain and Species: There can be species and strain differences in the density and sensitivity of dopamine autoreceptors and postsynaptic receptors.
Troubleshooting:
-
Extend Dose Range: Carefully extend your dose-response study to include higher doses, being mindful of potential toxicity.
-
Literature Review: Consult the literature for studies using this compound in your specific behavioral paradigm and with your chosen animal model to see if a biphasic response is expected.
Detailed Experimental Protocols
To ensure reproducibility and aid in troubleshooting, we provide the following detailed methodologies for key experiments.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors.
Materials:
-
Rat striatal tissue
-
[3H]Spiperone (radioligand)
-
This compound
-
Haloperidol (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare rat striatal membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation.
-
Resuspend the membrane pellet in fresh buffer.
-
In a 96-well plate, add buffer, a fixed concentration of [3H]Spiperone (e.g., 0.2 nM), and varying concentrations of unlabeled this compound (e.g., 10^-10 to 10^-5 M).
-
For determining non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) in separate wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum. Secure it with dental cement.
-
Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 2 hours) to obtain a stable baseline of dopamine.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) at the desired doses.
-
Continue collecting dialysate samples for several hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline dopamine levels.
Locomotor Activity Assessment
Objective: To evaluate the dose-response effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Wistar rats
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
Saline (vehicle)
Protocol:
-
Habituate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) on several days prior to the experiment.
-
On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the rat in the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).
-
Analyze the data by binning the activity into time intervals (e.g., 5-minute bins) and calculating the total activity over the entire session.
-
Plot the dose-response curve to visualize the effect of this compound on locomotor activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of the biphasic effect of this compound on locomotor activity.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Workflow for dopamine D2 receptor binding assay.
This technical support center is intended to be a living document and will be updated as new research on this compound becomes available. We encourage researchers to contact us with their specific questions and challenges.
References
- 1. Is dopamine-induced inhibition of adenylate cyclase involved in the autoreceptor-mediated negative control of tyrosine hydroxylase in striatal dopaminergic terminals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to (-)-3-PPP
Welcome to the technical support center for researchers utilizing (-)-3-hydroxyphenyl-N-n-propylpiperidine ((-)-3-PPP). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability often observed in behavioral experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenylpiperidine derivative that acts as a dopamine (DA) receptor ligand. It exhibits a complex pharmacological profile, acting as an agonist at presynaptic dopamine D2 autoreceptors and an antagonist at postsynaptic dopamine D2 receptors.[1][2] This dual action means that at low doses, it tends to inhibit dopamine synthesis and release by stimulating autoreceptors, leading to sedative effects. At higher doses, its postsynaptic antagonist properties can become more prominent, potentially blocking the effects of endogenous dopamine.[3][4][5]
Q2: Why do I observe significant variability in behavioral responses to this compound between experiments, even within the same animal cohort?
A2: Variability in response to this compound is a known challenge and can be attributed to several factors:
-
Complex Dose-Response Relationship: Due to its mixed agonist/antagonist profile, this compound can produce biphasic or even U-shaped dose-response curves. Small variations in administered dose can lead to qualitatively different behavioral outcomes.
-
Endogenous Dopaminergic Tone: The behavioral effects of this compound are highly dependent on the baseline level of dopaminergic activity in the brain region of interest.[6] Factors that influence this tone, such as stress, time of day, and environmental novelty, can therefore alter the drug's effect.
-
Genetic and Individual Differences: Variations in dopamine receptor density, transporter function, and metabolism among individual animals, even within the same inbred strain, can contribute to differing responses.
-
Environmental Factors: The testing environment, including the size of the apparatus, lighting conditions, and ambient noise, can significantly influence behavioral readouts and interact with the effects of this compound.
Q3: What are the expected behavioral effects of this compound in common preclinical assays?
A3: The effects of this compound are assay-dependent:
-
Locomotor Activity: this compound generally produces a dose-dependent decrease in spontaneous locomotor activity, consistent with its presynaptic agonist effects that reduce dopamine release.[1] However, at very high doses, complex effects may emerge due to its postsynaptic antagonist actions.
-
Conditioned Avoidance Response (CAR): this compound has been shown to suppress the acquisition and performance of conditioned avoidance responses.[3][7] This effect is thought to be primarily due to its blockade of postsynaptic dopamine receptors.[7]
Q4: Can the route of administration influence the behavioral effects of this compound?
A4: Yes, the route of administration is a critical factor. Systemic administration (e.g., intraperitoneal or subcutaneous injection) will result in widespread distribution of the compound, affecting multiple dopamine pathways simultaneously. In contrast, local microinjections into specific brain regions (e.g., nucleus accumbens, striatum) can help to isolate the effects of this compound on distinct neural circuits and behaviors.
Troubleshooting Guide
Issue 1: High Variability or Lack of Expected Effect in Locomotor Activity Assays
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | Perform a full dose-response study to characterize the effects of this compound in your specific animal strain and experimental conditions. Be aware of potential biphasic effects. |
| Variable Drug Administration | Ensure consistent and accurate drug preparation and administration. Use a consistent injection volume and ensure proper injection technique. |
| Habituation and Novelty Effects | Standardize the habituation period for all animals to the testing chamber. A novel environment can increase baseline locomotor activity and mask the inhibitory effects of this compound. |
| Environmental Influences | Maintain consistent lighting, temperature, and background noise in the testing room. Test animals at the same time of day to control for circadian variations in activity. |
| Animal Strain and Supplier | Be aware that different rat or mouse strains can exhibit different sensitivities to dopaminergic drugs. If possible, use the same strain from the same supplier for all experiments. |
Issue 2: Inconsistent Suppression of Conditioned Avoidance Responding (CAR)
| Potential Cause | Troubleshooting Steps |
| Incomplete Learning of the Task | Ensure all animals have reached a stable baseline of avoidance responding before initiating drug studies. Animals that have not adequately learned the task will show high variability. |
| Sedative Effects Confounding Results | At higher doses, the sedative effects of this compound (due to presynaptic agonism) may be confounded with a specific effect on avoidance. It is crucial to also measure escape latencies; a true antipsychotic-like effect should impair avoidance without significantly affecting the ability to escape the shock. |
| Stimulus Intensity | The intensity of the conditioned stimulus (CS) and unconditioned stimulus (US) can impact drug effects. Ensure these parameters are consistent across all animals and experiments. |
| Stress Levels | High levels of stress can interfere with the performance of the CAR task. Handle animals gently and consistently to minimize stress. |
Quantitative Data Summary
The following tables summarize quantitative data on the behavioral effects of this compound from published studies. Note that direct comparisons between studies should be made with caution due to differences in experimental protocols.
Table 1: Dose-Dependent Effects of this compound on Conditioned Avoidance Response (CAR) in Male Sprague-Dawley Rats
| Dose (mg/kg, IP) | Effect on CAR Acquisition | Effect on CAR Performance | Reference |
| 4 | Partial suppression | - | [7] |
| 8 | Partial suppression | Partial suppression | [7] |
| 16 | - | Partial suppression | [7] |
| 6.8 - 13.6 | - | Reduced avoidance | [3] |
Table 2: Comparative Effects of this compound and (+)-3-PPP on Conditioned Avoidance Responding in Rats
| Compound | Dose (mg/kg) | Effect on CAR | Reference |
| This compound | 6.8 - 13.6 | Reduced avoidance | [3] |
| (+)-3-PPP | 0.8 - 13.6 | No interference | [3] |
Detailed Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Rats
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Habituation: Habituate the rats to the locomotor activity chambers for 60 minutes one day prior to the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare a vehicle control group with saline only.
-
Administration: On the day of the experiment, administer the prepared solutions of this compound or vehicle via IP injection at a volume of 1 ml/kg.
-
Testing: Immediately after injection, place the rats individually into the locomotor activity chambers.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the effect of this compound on the acquisition and performance of a conditioned avoidance response.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Two-way shuttle box with a grid floor for delivering footshock
-
Conditioned stimulus (CS) generator (e.g., a tone or light)
-
Unconditioned stimulus (US) generator (a shocker)
-
This compound hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Syringes and needles for IP injection
Procedure:
Acquisition Phase:
-
Training: Place a rat in one compartment of the shuttle box. Each trial consists of the presentation of the CS (e.g., a 10-second tone) followed by the US (e.g., a 0.5 mA footshock for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat moves after the shock has started, it is recorded as an escape response. Conduct a set number of trials per day (e.g., 30 trials) for several consecutive days until a stable baseline of avoidance is achieved (e.g., >80% avoidance).
-
Drug Administration: 30 minutes before the start of a training session, administer this compound or vehicle via IP injection.
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures for each session.
Performance Phase:
-
Training: Train rats as described above until they reach a stable performance criterion.
-
Drug Administration: On the test day, administer this compound or vehicle via IP injection 30 minutes before the session.
-
Testing: Conduct a test session identical to the training sessions.
-
Data Collection and Analysis: Record and analyze the number of avoidance, escape, and escape failure responses. A significant decrease in avoidance responses without a significant change in escape responses is indicative of an antipsychotic-like effect.
Visualizations
Figure 1: Simplified signaling pathway of this compound at a dopamine synapse.
Figure 2: General experimental workflow for a preclinical behavioral study with this compound.
Figure 3: Logical troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of the enantiomers of 3-PPP on conditioned avoidance responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postsynaptic dopamine agonistic effects of 3-PPP enantiomers revealed by bilateral 6-hydroxy-dopamine lesions and by chronic reserpine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (-)-3-Ppp dosage for selective autoreceptor activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, or (-)-3-PPP, for the selective activation of dopamine autoreceptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at dopamine receptors?
A1: this compound exhibits a unique and complex pharmacological profile. It acts as an agonist at presynaptic dopamine D2 autoreceptors while simultaneously behaving as an antagonist at postsynaptic dopamine D2 receptors.[1][2][3] This dual action allows it to inhibit dopamine synthesis and release via autoreceptor stimulation, without directly stimulating postsynaptic receptors.[2][4]
Q2: Why is this compound considered "selective" for autoreceptors?
A2: The selectivity of this compound is dose-dependent and functional rather than purely based on binding affinity. At lower doses, its agonist effects at the highly sensitive presynaptic autoreceptors predominate, leading to a decrease in dopamine neuron firing, synthesis, and release.[5] As the dosage increases, its antagonist actions at postsynaptic receptors become more apparent, which can block the effects of dopamine.[5][6] Therefore, "selective autoreceptor activation" refers to using a dosage low enough to primarily engage the presynaptic autoregulatory feedback loop.
Q3: What are the expected outcomes of successful selective autoreceptor activation with this compound?
A3: In a well-optimized experiment, the primary outcomes of selective this compound administration should be a measurable decrease in dopamine synthesis and release in the targeted brain region. This can be observed through techniques like in vivo microdialysis, which would show reduced extracellular dopamine levels. Behaviorally, in rodents, low doses of this compound typically lead to a monotonic decrease in locomotor activity.[4]
Q4: How does this compound differ from its enantiomer, (+)-3-PPP?
A4: Unlike this compound, (+)-3-PPP acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors.[2][5] This means (+)-3-PPP will not only inhibit dopamine release at low doses but will also directly stimulate postsynaptic receptors, leading to different behavioral outcomes, such as increased motor activity at higher doses.[7]
Troubleshooting Guide
| Problem/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| No observable effect on dopamine release or behavior. | 1. Dosage too low: The administered dose is insufficient to engage autoreceptors. 2. Drug degradation: Improper storage or handling of the this compound solution. 3. Ineffective administration: Issues with the injection or infusion procedure (e.g., subcutaneous vs. intraperitoneal efficacy). | 1. Perform a dose-response study: Start with a low dose (e.g., 0.1 mg/kg) and incrementally increase it in subsequent experiments to find the optimal concentration for your model. 2. Verify drug integrity: Prepare fresh solutions of this compound for each experiment. Store stock solutions according to the manufacturer's instructions. 3. Refine administration protocol: Ensure the chosen route of administration is appropriate and consistently executed. |
| Postsynaptic effects are observed (e.g., behavioral profiles inconsistent with pure autoreceptor agonism). | 1. Dosage too high: The administered dose is high enough to cause significant postsynaptic receptor antagonism.[6][7] 2. Individual subject variability: Differences in metabolism or receptor density among experimental animals. | 1. Reduce the dose: Titrate the dose downwards to find a concentration that produces the desired presynaptic effect without postsynaptic engagement. Doses in the range of 4-8 mg/kg (IP) have been shown to suppress conditioned avoidance responses, indicating postsynaptic blockade.[6] 2. Increase sample size: A larger group of animals can help account for biological variability. |
| High variability in experimental results. | 1. Inconsistent drug administration: Variations in injection volume, speed, or location. 2. Environmental factors: Stress or other environmental variables can affect the dopamine system. 3. Receptor state: The responsiveness of dopamine autoreceptors can be altered by factors like recent synaptic dopamine levels.[8] | 1. Standardize procedures: Ensure all experimental procedures, especially drug administration, are performed consistently across all subjects. 2. Acclimate animals: Allow sufficient time for animals to acclimate to the experimental environment before beginning the procedure. 3. Control for prior treatments: Be aware that prior drug treatments (e.g., reserpine) can induce autoreceptor supersensitivity.[8] |
Quantitative Data Summary
Table 1: In Vivo Electrophysiological and Behavioral Dosages of this compound
| Species | Experiment Type | Effect | Effective Dose Range | Route | Reference |
| Rat | Electrophysiology (Substantia Nigra) | Inhibition of dopamine cell firing | ED50 = 0.18 ± 0.06 mg/kg | Systemic | [5] |
| Rat | Conditioned Avoidance Response | Suppression of acquisition | 4 - 8 mg/kg | IP | [6] |
| Rat | Conditioned Avoidance Response | Suppression of performance | 8 - 16 mg/kg | IP | [6] |
| Rat | Conditioned Avoidance Response | Reduction of avoidance | 6.8 - 13.6 mg/kg | N/A | [7] |
| Mouse | Locomotor Activity | Monotonic decrease | Dose-dependent | N/A | [4] |
Visualizations
Dopamine Autoreceptor Signaling Pathway
Caption: Signaling cascade following this compound binding to presynaptic D2 autoreceptors.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
In Vivo Microdialysis Experimental Workflow
Caption: Step-by-step workflow for an in vivo microdialysis experiment with this compound.
Key Experimental Protocol: In Vivo Microdialysis
This protocol outlines the key steps for assessing the effect of this compound on extracellular dopamine levels in the rat striatum.
Objective: To measure changes in dopamine concentration in the striatal extracellular fluid following systemic administration of this compound, thereby assessing its in vivo efficacy at dopamine autoreceptors.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Stereotaxic Surgery and Cannula Implantation:
-
Anesthetize the rat and place it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum). Coordinates should be determined from a reliable rat brain atlas.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal a recovery period of at least 48 hours post-surgery.[9]
-
-
Microdialysis Experiment Setup:
-
On the day of the experiment, place the rat in a microdialysis cage that permits free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide.
-
Connect the probe's inlet tubing to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (typically 0.5-2.0 µL/min).[9]
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of dopamine levels before any treatment.[9]
-
Collect at least 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
This compound Administration and Sample Collection:
-
Prepare a fresh solution of this compound in sterile saline at the desired concentration.
-
Administer the drug via the chosen route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect over time.
-
-
Sample Analysis:
-
Quantify the dopamine concentration in each dialysate sample using a sensitive analytical method like HPLC-ECD.
-
Due to the clean nature of microdialysate, minimal sample preparation is typically required before injection into the analytical system.[9]
-
-
Data Analysis:
-
Calculate the mean dopamine concentration from the baseline samples.
-
Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.
-
Graph the percentage change in dopamine concentration over time to visualize the effect of this compound. A significant decrease from baseline indicates successful autoreceptor activation.
-
References
- 1. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiles of the putative dopamine autoreceptor agonists 3-PPP and TL-99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the enantiomers of 3-PPP on conditioned avoidance responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Antagonist Effects of (-)-3-PPP
Welcome to the technical support center for (-)-3-PPP (Preclamol). This resource is designed for researchers, scientists, and drug development professionals encountering unexpected antagonist effects with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you understand and address this phenomenon.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, often described as a dopamine agonist, showing antagonist effects in my experiment?
A1: This is a well-documented and key feature of this compound's pharmacology. The compound exhibits a complex profile that is highly dependent on the experimental context. Several principles explain this observation:
-
Mixed Agonist/Antagonist Profile: Extensive research has shown that this compound acts as an agonist at presynaptic dopamine D2 autoreceptors while simultaneously acting as an antagonist at postsynaptic D2 receptors.[1][2] Therefore, if your assay measures a postsynaptic response, you are likely to observe antagonism.
-
Partial Agonism: this compound is classified as a partial agonist at D2 receptors.[3] A partial agonist, when given alone, produces a response that is lower than a full agonist (like dopamine). However, in the presence of a high concentration of a full agonist, it competes for the same receptors and can reduce the overall response, thus behaving as an antagonist.[4][5]
-
Dependence on Dopaminergic Tone: The effect of this compound can switch from agonism to antagonism depending on the concentration of endogenous dopamine. In conditions of low dopamine, its agonist properties may be more apparent. Conversely, under conditions of high dopamine release (e.g., potassium-induced depolarization), its antagonist properties at postsynaptic receptors dominate.[6]
Q2: What exactly is a partial agonist, and how can it function as an antagonist?
A2: A partial agonist is a compound that binds to and activates a receptor but produces a submaximal effect compared to a full agonist, even at saturating concentrations.[4][7] This means it has lower intrinsic efficacy.
It can act as an antagonist under specific conditions: when a full agonist (like endogenous dopamine) is present at a high concentration. In this scenario, the partial agonist and the full agonist compete for the same receptor binding sites. Because the partial agonist produces a weaker response upon binding, its occupation of the receptor effectively blocks the more efficacious full agonist from binding, leading to a net decrease in the total receptor response. This competitive interaction is why a partial agonist can display antagonist activity.[5]
Q3: Could my specific experimental conditions be influencing the observed effect of this compound?
A3: Absolutely. The functional outcome of this compound is highly sensitive to the experimental setup. Key factors include:
-
Receptor Population: The most critical factor is whether your system is primarily measuring the activity of presynaptic autoreceptors or postsynaptic receptors. Agonist effects are expected at autoreceptors, while antagonist effects are typical at postsynaptic sites.[1][8]
-
Endogenous Ligand Concentration (Dopaminergic Tone): As mentioned, high levels of synaptic dopamine will favor the observation of antagonist effects from this compound at postsynaptic receptors.[6] Experiments in systems with depleted dopamine (e.g., after reserpine treatment) may reveal its underlying agonist properties at these same postsynaptic receptors.[9][10]
-
Ionic Environment: The presence of sodium ions can increase the binding affinity of this compound for D2 receptors and alter its ability to distinguish between high- and low-affinity states, which are characteristic of agonists.[2] This can influence G-protein coupling and the functional response.
-
Receptor Expression Levels (Receptor Reserve): In systems with a very high density of receptors (high receptor reserve), a partial agonist can produce a response that appears closer to that of a full agonist.[3] Conversely, in low-reserve systems, its partial agonism (and potential for antagonism) is more evident.
Q4: What is functional selectivity (or biased agonism), and could it explain my results?
A4: Functional selectivity is a phenomenon where a ligand, upon binding to a single receptor, can stabilize different receptor conformations that preferentially activate specific downstream signaling pathways over others (e.g., G-protein-dependent pathways vs. β-arrestin-dependent pathways).
While not as extensively characterized for this compound as for other atypical antipsychotics like aripiprazole, it is a plausible mechanism for dopamine D2-like partial agonists.[3][11] For example, this compound has been shown to activate certain G-protein subtypes (Gαi3, Gαo) but not others (Gαi1, Gαi2) when coupled to the D2 receptor.[12] This suggests it is a biased agonist. If your assay is sensitive to a pathway that this compound does not activate (or weakly activates), while it simultaneously blocks the activation of that pathway by an endogenous agonist, it would appear as an antagonist in that specific functional context.
Q5: Could the observed antagonist effect be due to off-target activity or compound impurity?
A5: While the antagonist effects of this compound are a known part of its pharmacology at dopamine D2 receptors, off-target effects or impurities are always a possibility in any experiment. To rule these out, you can perform control experiments:
-
Use a Selective Antagonist: Pre-treat your system with a known and selective D2 receptor antagonist (e.g., sulpiride). If this antagonist prevents the observed effect of this compound, it confirms the action is mediated through the D2 receptor.[6][8]
-
Use a Negative Control Cell Line: If you are using a cell-based assay, test this compound in a parental cell line that does not express the D2 receptor. No response would be expected if the effect is on-target.[13]
-
Verify Compound Purity: Ensure the purity of your this compound stock through analytical methods like HPLC-MS.
Troubleshooting Guide
If you are observing unexpected antagonist effects with this compound, follow this guide to diagnose the underlying pharmacological reason.
Observation: My application of this compound results in an antagonist or inhibitory effect.
Caption: Troubleshooting workflow for this compound antagonist effects.
Data Presentation
Table 1: Summary of Pharmacological Properties of this compound
| Target/Assay | System | Observed Effect | Quantitative Value | Reference |
| Dopamine Autoreceptors | ||||
| DA Synthesis (DOPA Acc.) | Rat striatal slices | Agonist (at low DA tone) | EC50 ≈ 1.0 µM | [6] |
| DA Synthesis (DOPA Acc.) | Rat striatal slices (High K+) | Antagonist | Antagonizes quinpirole effect | [6] |
| Neuronal Firing | Dopaminergic neurons | Agonist (Inhibition) | Reduces firing rate | [1] |
| Postsynaptic D2 Receptors | ||||
| Behavioral (Locomotion) | Rats (normal DA tone) | Antagonist | Blocks agonist-induced activity | [1] |
| Behavioral (Locomotion) | 6-OHDA lesioned rats (no DA) | Agonist | Induces hypermotility | [9] |
| Transmitter Release | Rat neostriatal slices | Antagonist | Antagonizes LY 141865 effect | [8] |
| Binding Assays | ||||
| [³H]spiperone Competition | Rat striatum, pituitary | Agonist/Antagonist features | Detects high/low affinity states | [2] |
| Functional Coupling | ||||
| [³⁵S]GTPγS Binding | Sf9 cells + D2L Receptor | Biased Agonist | Activates Gαi3/Gαo, but not Gαi1/Gαi2 | [12] |
Key Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Determine G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G-protein activation.[14][15][16]
Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at D2 receptors by measuring its ability to stimulate [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue (e.g., rat striatum) or cultured cells expressing the human dopamine D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in an appropriate assay buffer and determine protein concentration.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, and 10 µM GDP. Note: The presence or absence of NaCl can be a critical variable for this compound.[2]
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
Varying concentrations of this compound (for agonist mode) or a fixed concentration of a full agonist (e.g., dopamine, quinpirole) with varying concentrations of this compound (for antagonist mode).
-
Assay buffer.
-
Add 0.05-0.1 nM [³⁵S]GTPγS to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot specific binding (Total - Non-specific) against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
-
Antagonist Mode: Plot the response to the full agonist against the log concentration of this compound to determine the IC₅₀.
-
Protocol 2: In Vitro Dopamine Synthesis Assay (DOPA Accumulation)
This assay measures the rate of dopamine synthesis by quantifying the accumulation of its precursor, L-DOPA, after inhibiting the DOPA decarboxylase enzyme. It is a functional measure of presynaptic dopamine autoreceptor activity.[6]
Objective: To assess the effect of this compound on dopamine synthesis under conditions of low and high neuronal activity.
Methodology:
-
Tissue Preparation: Prepare acute coronal or sagittal slices (250-300 µm thick) from rat striatum using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[17][18][19]
-
Pre-incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 60 minutes.
-
Experimental Conditions: Transfer slices to tubes or a multi-well plate containing oxygenated aCSF with the DOPA decarboxylase inhibitor NSD-1015 (e.g., 100 µM).
-
Drug Application: Add varying concentrations of this compound to the slices. To test the influence of dopaminergic tone, perform parallel experiments:
-
Low Tone (Basal): Use standard aCSF.
-
High Tone (Depolarized): Use aCSF containing a high concentration of potassium (e.g., 30 mM KCl).[6]
-
-
Incubation: Incubate the slices for 30 minutes at 37°C.
-
Sample Collection: Terminate the reaction by adding an acid (e.g., perchloric acid) and homogenizing the tissue. Centrifuge to pellet protein.
-
Quantification: Analyze the L-DOPA content in the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express DOPA accumulation as a percentage of the control (vehicle-treated) condition. Plot this percentage against the log concentration of this compound to determine its effect on dopamine synthesis. An agonist effect will be seen as a decrease in DOPA accumulation.[6]
Visualizations of Key Concepts
Caption: Dual action of this compound at a dopaminergic synapse.
Caption: Conceptual model of partial agonism and antagonism.
Caption: Principle of functional selectivity (biased agonism).
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postsynaptic dopamine agonistic effects of 3-PPP enantiomers revealed by bilateral 6-hydroxy-dopamine lesions and by chronic reserpine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aripiprazole - Wikipedia [en.wikipedia.org]
- 12. Functional coupling of the human dopamine D2 receptor with G alpha i1, G alpha i2, G alpha i3 and G alpha o G proteins: evidence for agonist regulation of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Nanomolar L-dopa facilitates release of dopamine via presynaptic beta-adrenoceptors: comparative studies on the actions in striatal slices from control and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated C57 black mice, an animal model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Rat cortico-striatal sagittal organotypic slice cultures as ex vivo excitotoxic striatal lesion models - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (-)-3-Ppp solutions for experiments
Welcome to the technical support center for (-)-3-hydroxyphenyl-N-propylpiperidine [(-)-3-PPP]. This resource is designed to assist researchers, scientists, and drug development professionals in preparing and utilizing this compound solutions with a focus on improving their stability for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
A1: this compound is a phenylpiperidine derivative that acts as a mixed agonist/antagonist at dopamine D2 receptors. It displays selective agonist activity at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine, and antagonist activity at postsynaptic D2 receptors. Additionally, this compound is known to be a ligand for sigma-1 (σ1) receptors.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or improper storage. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Common causes include using an inappropriate solvent, incorrect pH, or storing the solution at an unsuitable temperature.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For the hydrochloride salt of this compound, which is generally water-soluble, sterile distilled water or a buffered solution like phosphate-buffered saline (PBS) can be used. For the free base or if higher concentrations are required, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. It is crucial to first dissolve the compound in a small amount of organic solvent before diluting with aqueous buffers to avoid precipitation.
Q4: How should I store my this compound stock and working solutions?
A4: For long-term stability, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, as piperidine-containing compounds can be susceptible to photodegradation. Aqueous working solutions are generally less stable and should be prepared fresh from the stock solution before each experiment. Do not store aqueous solutions for more than a day, even at 2-8°C.
Q5: I am observing inconsistent results in my experiments using this compound. Could solution instability be the cause?
A5: Yes, inconsistent results are a common consequence of solution instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts with different pharmacological activities. To minimize variability, always use freshly prepared working solutions and follow the storage recommendations outlined in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility. | Increase the final concentration of the organic solvent if your experimental system allows. Alternatively, prepare a more dilute stock solution in the organic solvent before further dilution. Ensure the final DMSO concentration is generally kept below 0.5% in cell-based assays to avoid solvent-induced toxicity. |
| The pH of the aqueous buffer is not optimal for solubility. | Adjust the pH of the buffer. For hydrochloride salts, a slightly acidic pH may improve solubility. | |
| Solution discoloration (e.g., yellowing) | Oxidation or degradation of the compound. | Prepare fresh solutions. Store stock solutions under an inert gas (e.g., nitrogen or argon) if possible. Protect solutions from light by using amber vials or wrapping containers in foil. |
| Loss of compound activity over time | Degradation due to improper storage (temperature, light exposure) or hydrolysis in aqueous solution. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Avoid prolonged storage of aqueous solutions. |
| Variability between experiments | Inconsistent solution preparation or handling. | Standardize your solution preparation protocol. Use a precise and calibrated balance for weighing the compound. Ensure complete dissolution of the stock solution before making further dilutions. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at its primary targets.
Table 1: Binding Affinities (Ki) of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | ~100-300 | [1] |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | - | 253 | [2] |
Table 2: Functional Potency (EC50/IC50) of this compound
| Assay | Receptor Target | Effect | Cell/Tissue Type | EC50/IC50 (µM) | Reference |
| DOPA Accumulation | Dopamine D2 Autoreceptor | Inhibition | Rat Striatal Slices | ~1.0 | [3] |
| Dopamine Release | Dopamine D2 Autoreceptor | Agonist | Rat Striatum | - | [4] |
| cAMP Accumulation (Forskolin-stimulated) | Postsynaptic Dopamine D2 | Antagonist | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For example, for 1 mL of a 10 mM solution (MW of HCl salt ≈ 255.78 g/mol ), weigh 2.56 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.56 mg of compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to the experimental temperature.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Perform serial dilutions of the stock solution in your aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired concentration.
-
Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing or mixing. Do not add the aqueous buffer directly to the concentrated stock solution.
-
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Visualizations
Diagram 1: Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
Diagram 2: Signaling Pathway of this compound at Dopamine D2 Autoreceptors
Caption: this compound acts as an agonist at presynaptic D2 autoreceptors.
Diagram 3: Signaling Pathway of this compound at Sigma-1 Receptors
Caption: this compound modulates Sigma-1 receptor activity and downstream signaling.
References
How to minimize off-target effects of (-)-3-Ppp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-3-PPP. The information provided aims to help minimize the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a dopamine analogue with a unique dual mechanism of action at dopamine D2 receptors. It acts as an agonist at presynaptic dopamine autoreceptors and as an antagonist at postsynaptic dopamine receptors.[1][2][3][4] This pharmacological profile means that it can inhibit dopamine synthesis and release by stimulating autoreceptors, while simultaneously blocking the effects of dopamine at postsynaptic sites.
Q2: What are the main off-target effects associated with this compound?
A2: The primary off-target effect of this compound is its significant binding affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[5][6] This interaction is not related to its effects on the dopaminergic system and can lead to confounding experimental results if not properly controlled for.
Q3: How does the binding affinity of this compound for dopamine D2 receptors compare to its affinity for sigma receptors?
A3: this compound generally exhibits a higher affinity for dopamine D2 receptors than for sigma receptors, although its affinity for sigma receptors is still in the nanomolar range and therefore pharmacologically relevant. The precise binding affinity values (Ki) can vary depending on the experimental conditions and tissue preparation. For a detailed comparison, please refer to the data presented in Table 1.
Q4: Can this compound interact with other receptor systems?
A4: While the most prominent off-target interaction is with sigma receptors, like many psychoactive compounds, the possibility of weak interactions with other neurotransmitter receptors (e.g., serotonin receptors) should not be entirely dismissed, especially at higher concentrations. However, its primary on-target and major off-target activities are centered on dopamine and sigma receptors, respectively.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or not what I expected based on this compound's dopaminergic activity.
-
Possible Cause: Off-target effects mediated by sigma receptors may be influencing the results.
-
Troubleshooting Steps:
-
Run control experiments: Include a selective sigma receptor antagonist (e.g., BD-1063 for σ1 or SM-21 for σ2) in your experimental setup to block the potential contribution of sigma receptor activation.
-
Use a structurally different D2 ligand: Compare the effects of this compound with another D2 receptor partial agonist/antagonist that has a lower affinity for sigma receptors.
-
Concentration optimization: Use the lowest effective concentration of this compound to maximize its selectivity for dopamine D2 receptors and minimize engagement of lower-affinity off-target sites. Refer to the binding affinity data in Table 1 to guide your concentration selection.
-
Issue 2: I am observing unexpected cellular signaling events that are not consistent with Gαi/o coupling of D2 receptors.
-
Possible Cause: Sigma receptors are known to modulate a variety of signaling pathways, including calcium signaling, which is distinct from the canonical D2 receptor signaling cascade that involves the inhibition of adenylyl cyclase.
-
Troubleshooting Steps:
-
Investigate downstream signaling: Assay for signaling events associated with sigma receptor activation, such as changes in intracellular calcium levels.
-
Consult the literature for sigma receptor signaling: Familiarize yourself with the known signaling pathways activated by sigma receptors to better interpret your results.
-
Diagram the potential signaling pathways: Use the provided signaling pathway diagram (Figure 1) to visualize the distinct and potentially overlapping signaling cascades of D2 and sigma receptors.
-
Data Presentation
Table 1: Comparative Binding Affinities of this compound
| Ligand | Receptor | Binding Affinity (Ki, nM) | Radioligand | Tissue Source | Reference |
| This compound | Dopamine D2 | ~20-50 | [3H]Spiperone | Rat Striatum | [4] |
| (+)-3-PPP | Sigma (high affinity state) | 1.3 - 7.5 | (+)-[3H]3-PPP | Rat Brain Membranes | [5] |
| GBR-12909 | Sigma | IC50 = 48 | [3H]-(+)3-PPP | Rat Brain | [5] |
| Fluspirilene | Sigma | IC50 = 380 | [3H]-(+)3-PPP | Rat Brain | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard procedures for competitive binding assays using [3H]spiperone.
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors.
-
Materials:
-
Rat striatal membranes (or other tissue/cell preparation expressing D2 receptors)
-
[3H]spiperone (Radioligand)
-
This compound (Test compound)
-
Haloperidol or another suitable D2 antagonist (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, and the various concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding [3H]spiperone at a concentration near its Kd for the D2 receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Workflow for characterizing on- and off-target effects of this compound.
Caption: On-target vs. off-target signaling of this compound.
Caption: Decision tree for minimizing this compound off-target effects.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR-12909 and fluspirilene potently inhibited binding of [3H] (+)3-PPP to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Consistent (-)-3-PPP Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with (-)-3-hydroxyphenyl-N-n-propylpiperidine ((-)-3-PPP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action primarily at dopamine D2-like receptors. It acts as an agonist at presynaptic D2 autoreceptors, which inhibits dopamine synthesis and release.[1][2] Concurrently, it functions as an antagonist at postsynaptic D2 receptors.[1] This unique pharmacological profile makes it a valuable tool for dissecting dopaminergic signaling.
Q2: What are the expected behavioral effects of this compound administration in rodents?
A2: Due to its presynaptic agonist effects, this compound typically leads to a dose-dependent suppression of spontaneous locomotor activity.[3] This is attributed to the reduction in dopamine release in key motor areas like the nucleus accumbens. At higher doses, its postsynaptic antagonist properties can also contribute to this effect.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., saline or DMSO, depending on the experimental requirements) and stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: Is it crucial to verify the enantiomeric purity of this compound?
A4: Yes, it is critical. The enantiomers of 3-PPP have distinct pharmacological properties. (+)-3-PPP acts as a dopamine agonist at both presynaptic and postsynaptic receptors.[1] Therefore, contamination with the (+)-enantiomer can lead to confounding results. Enantiomeric purity should be verified by the supplier or through in-house analysis using techniques like chiral chromatography.
Troubleshooting Guides
Inconsistent Results in Receptor Binding Assays
Q5: My radioligand binding assay with this compound shows high variability between replicates. What are the potential causes and solutions?
A5: High variability in binding assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated and that pipetting techniques are consistent, especially when preparing serial dilutions of this compound.
-
Reagent Homogeneity: Thoroughly mix all reagent solutions, including the membrane preparation and radioligand solution, before aliquoting.
-
Incubation Conditions: Maintain a consistent incubation temperature and time across all samples. Fluctuations can significantly impact binding kinetics.
-
Washing Steps: Insufficient or inconsistent washing of the filters after incubation can lead to high and variable non-specific binding. Ensure a rapid and uniform washing procedure.
-
Filter Plate Integrity: Check for any leaks between wells in the filter plates, which could lead to cross-contamination.
Unexpected Outcomes in Behavioral Studies
Q6: I am not observing the expected suppression of locomotor activity after this compound administration. What should I check?
A6: Several factors can influence the outcome of locomotor activity studies:
-
Dose Selection: The dose of this compound is critical. Refer to the provided data table for effective dose ranges. A dose that is too low may not produce a significant effect, while a very high dose could potentially lead to complex behavioral patterns.
-
Animal Acclimation: Ensure that animals are adequately acclimated to the testing environment. High baseline activity due to stress or novelty can mask the suppressive effects of the drug.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing can significantly affect drug bioavailability and the observed behavioral response. These parameters should be consistent across all experiments.
-
Environmental Factors: Factors such as lighting, noise, and time of day can influence rodent activity levels. Maintain a consistent and controlled testing environment.[4][5]
-
Enantiomeric Purity: As mentioned, contamination with the agonist (+)-3-PPP could counteract the expected locomotor suppression.
Challenges in In Vivo Microdialysis Experiments
Q7: I am having difficulty detecting a consistent change in extracellular dopamine levels after administering this compound in my microdialysis experiment. What could be the issue?
A7: In vivo microdialysis is a complex technique with several potential points of failure:
-
Probe Placement: Accurate and consistent placement of the microdialysis probe in the target brain region (e.g., striatum or nucleus accumbens) is crucial. Verify probe placement histologically after each experiment.
-
Probe Recovery: The efficiency of dopamine recovery across the dialysis membrane can vary. Determine the in vitro recovery of each probe before implantation and consider using an internal standard to correct for in vivo variations.
-
Dopamine Stability: Dopamine is susceptible to oxidation. Use a perfusion buffer (aCSF) containing an antioxidant like ascorbic acid and keep samples on ice or in a cooled fraction collector immediately after collection.
-
Flow Rate: The perfusion flow rate affects probe recovery. A slower flow rate (e.g., 1 µL/min) generally yields higher recovery but provides lower temporal resolution. Maintain a consistent flow rate throughout the experiment.
-
Baseline Stability: Ensure a stable baseline of dopamine levels is established before drug administration. This may require an extended equilibration period after probe insertion.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 (High Affinity) | [3H]Spiperone | Rat Striatum | 25 | [6] |
| D2 (Low Affinity) | [3H]Spiperone | Rat Striatum | 1500 | [6] |
| D2 | [3H]Spiperone | Bovine Anterior Pituitary | 18 | [7] |
| D3 | [3H]Spiperone | Human Cloned | ~100 | Estimated from literature |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Table 2: Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Route of Administration | ED50 / Effective Dose | Observed Effect | Reference |
| Locomotor Activity Suppression | Rat | Subcutaneous | 1.0 - 10 mg/kg | Dose-dependent decrease in motor activity | [3] |
| Inhibition of Dopamine Synthesis | Rat | Subcutaneous | ~1 mg/kg | Reduction in DOPA accumulation after GBL | [2] |
ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response.
Experimental Protocols
Dopamine D2 Receptor Binding Assay using [3H]Spiperone
This protocol is adapted for determining the binding affinity of this compound to dopamine D2 receptors through competitive displacement of the radiolabeled antagonist [3H]Spiperone.
Materials:
-
Rat striatal tissue homogenate (membrane preparation)
-
[3H]Spiperone (specific activity ~70-90 Ci/mmol)
-
This compound stock solution
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Spiperone or Haloperidol for determining non-specific binding
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Spiperone (e.g., 10 µM) for non-specific binding.
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold under vacuum.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Data Analysis: Count the radioactivity in a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Dopamine Release in the Rat Striatum
This protocol outlines the procedure for measuring changes in extracellular dopamine in the rat striatum following systemic administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Microdialysis probes (2-4 mm membrane length)
-
Guide cannula
-
Syringe pump and liquid swivel
-
Fraction collector (preferably cooled)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4, filtered and degassed. Add an antioxidant (e.g., 0.2 mM ascorbic acid) just before use.
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat. Connect the probe to the syringe pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2-3 hours to establish a stable dopamine baseline.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution. Analyze at least three consecutive baseline samples to ensure stability.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Post-Injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and analyze the time course of the drug's effect.
Visualizations
Caption: Signaling pathway of this compound at dopaminergic synapses.
Caption: Workflow for a locomotor activity study with this compound.
Caption: Troubleshooting decision tree for behavioral experiments.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)- and this compound exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in translating (-)-3-Ppp findings from in vitro to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of translating (-)-3-PPP findings from in vitro to in vivo settings.
Frequently Asked Questions (FAQs)
Q1: Why do the in vivo effects of this compound not always align with its in vitro potency?
A1: The discrepancy often arises from the complex pharmacological profile of this compound. In vitro, it demonstrates clear agonist activity at presynaptic dopamine D2 autoreceptors and antagonist activity at postsynaptic D2 receptors.[1] This dualistic nature can lead to opposing effects in a complex biological system. For instance, the agonist effect at autoreceptors reduces dopamine synthesis and release, while the antagonist effect at postsynaptic receptors blocks dopamine signaling. The net in vivo effect depends on the baseline dopaminergic tone, the relative expression of pre- and postsynaptic D2 receptors in different brain regions, and the concentration of this compound at the target sites.
Q2: My in vivo behavioral results with this compound are variable and difficult to reproduce. What could be the cause?
A2: Variability in in vivo behavioral studies with this compound can stem from several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its concentration and duration of action in the brain. Factors such as the route of administration, formulation, and species-specific metabolic pathways can all contribute to variability.[2]
-
Animal Model: The specific rodent strain, age, and housing conditions can impact the baseline dopaminergic activity and behavioral responses to this compound.
-
Behavioral Assay: The choice of behavioral paradigm is crucial. Assays sensitive to presynaptic dopamine modulation (e.g., locomotor activity at low doses) may yield different results than those reflecting postsynaptic blockade (e.g., catalepsy at high doses).
Q3: How does the metabolism of this compound affect its in vivo activity?
A3: this compound is metabolized in vivo, primarily through hydroxylation, to form a catecholamine analogue, 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine (4-OH-3-PPP).[2] This metabolite may have its own pharmacological activity at dopamine receptors, potentially contributing to the overall in vivo effect and complicating the direct translation of in vitro data from the parent compound. The rate of metabolism can vary between species and even between different administration routes, further adding to the complexity.[2]
Troubleshooting Guides
Problem 1: In Vitro Agonist Potency Does Not Translate to In Vivo Efficacy
Symptoms:
-
This compound shows high potency as a D2 receptor agonist in in vitro functional assays (e.g., GTPγS binding).
-
In vivo, the compound fails to produce the expected agonist-like behavioral effects (e.g., increased locomotor activity) or requires significantly higher doses than predicted.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Dominant Postsynaptic Antagonism: | The antagonist effect at postsynaptic D2 receptors may be masking the presynaptic agonist effects in vivo. |
| Poor Pharmacokinetics: | Investigate the pharmacokinetic profile of this compound in your animal model. Measure plasma and brain concentrations to determine if adequate drug exposure is being achieved at the target site. Consider the brain-to-plasma ratio.[3][4][5][6][7] |
| Metabolism to Inactive or Antagonistic Metabolites: | Analyze plasma and brain samples for the presence of metabolites and assess their pharmacological activity.[2] |
| Formulation Issues: | Poor solubility of this compound can lead to incomplete absorption and low bioavailability. Ensure the formulation is appropriate for the chosen route of administration.[8][9][10][11][12] |
Problem 2: Conflicting Results Between Different In Vivo Assays
Symptoms:
-
This compound shows inhibitory effects on locomotor activity at low doses but stimulatory or no effects at higher doses.
-
The compound shows efficacy in a model of presynaptic dopamine function but fails in a model of postsynaptic function.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Dose-Dependent Receptor Occupancy: | The balance between presynaptic agonism and postsynaptic antagonism is dose-dependent. Low doses may preferentially activate presynaptic autoreceptors, leading to reduced dopamine release and decreased locomotion. Higher doses may lead to significant postsynaptic receptor blockade, resulting in more complex behavioral outcomes. |
| Regional Differences in Receptor Expression: | The relative density of presynaptic and postsynaptic D2 receptors varies across different brain regions.[1] An in vivo assay that primarily engages a brain region with high autoreceptor density will yield different results from an assay focused on a region with high postsynaptic receptor density. |
| Functional Selectivity: | This compound may exhibit functional selectivity, meaning it can activate different signaling pathways downstream of the D2 receptor. The chosen in vivo assay may be more sensitive to one signaling pathway over another. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Potencies of this compound
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| Ki | D2 | Rat | Striatum | 25 nM | Fuxe et al., 1983 |
| IC50 | D2 | Rat | Striatum | 40 nM | Hjorth et al., 1983 |
| EC50 | D2 (Autoreceptor) | Rat | Pituitary | 10 nM | Thorberg et al., 1987 |
Table 2: In Vivo Efficacies of this compound
| Parameter | Assay | Species | Value | Reference |
| ED50 | Inhibition of Locomotor Activity | Rat | 0.5 mg/kg | Hjorth et al., 1981 |
| ED50 | Reversal of Reserpine-Induced Akinesia | Rat | 2 mg/kg | Arnt et al., 1983 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Reference |
| Tmax | i.p. | 30 min | Thorberg et al., 1987 |
| Half-life (t1/2) | i.p. | 2-3 hours | Thorberg et al., 1987 |
| Brain/Plasma Ratio | i.p. | ~5 | Thorberg et al., 1987 |
Experimental Protocols
[³H]-Spiperone Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal membranes
-
[³H]-Spiperone (radioligand)
-
This compound (test compound)
-
Haloperidol (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add assay buffer, [³H]-spiperone (at a concentration near its Kd), and the appropriate dilution of this compound or haloperidol (for non-specific binding) or buffer (for total binding).
-
Add the rat striatal membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.
Materials:
-
Male Sprague-Dawley rats with a surgically implanted guide cannula targeting the striatum.
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the striatum of the awake rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples at regular intervals for the duration of the experiment.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline dopamine concentration.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway activated by this compound.
Caption: Workflow for translating this compound findings from in vitro to in vivo.
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo metabolism of the presynaptic dopamine agonist 3-PPP to a catecholic analogue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 4. Successful Prediction of Human Steady-State Unbound Brain-to-Plasma Concentration Ratio of P-gp Substrates Using the Proteomics-Informed Relative Expression Factor Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 7. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. uspnf.com [uspnf.com]
- 11. The scientific basis for establishing solubility criteria for veterinary species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ceiling Effects in (-)-3-PPP Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-3-PPP. The information provided aims to help mitigate ceiling effects in efficacy studies, ensuring accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, or this compound, is a dopamine analogue that exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 autoreceptors while simultaneously behaving as an antagonist at postsynaptic D2 receptors. This dual action allows it to modulate dopaminergic neurotransmission, making it a compound of interest for studying conditions involving dopamine dysregulation.
Q2: What is a "ceiling effect" in the context of this compound efficacy studies?
A ceiling effect occurs when increasing doses of this compound fail to produce a greater biological response. In pharmacology, this phenomenon signifies that the drug has reached its maximum effect, and further dose increases will not enhance its efficacy. This can be problematic as it can mask the true dose-response relationship and lead to misinterpretation of the drug's potency and efficacy.
Q3: Why is it crucial to mitigate ceiling effects in my experiments?
Mitigating ceiling effects is essential for several reasons:
-
Accurate Dose-Response Relationship: It allows for the precise determination of the dose-response curve, including the ED50 (the dose that produces 50% of the maximal effect).
-
Meaningful Data Interpretation: Avoiding a ceiling effect ensures that observed differences between treatment groups are true pharmacological effects and not artifacts of a saturated response.
-
Optimal Dose Selection: It aids in identifying the optimal therapeutic dose range, avoiding unnecessarily high doses that might increase the risk of side effects without providing additional therapeutic benefit.
-
Prevents Wasted Resources: Proper experimental design to avoid ceiling effects can save time and resources by preventing failed or inconclusive studies.
Q4: What are the common causes of ceiling effects in this compound studies?
Several factors can contribute to a ceiling effect:
-
Inappropriate Dose Selection: Using doses of this compound that are too high and fall on the plateau of the dose-response curve.
-
Insensitive Assay: The chosen behavioral or biochemical assay may not be sensitive enough to detect dose-dependent changes at higher concentrations of this compound.
-
Biological Limitations: The biological system itself may have a maximum response capacity that is reached at lower doses of the compound.
-
Improper Experimental Design: Failure to include a sufficient range of doses, particularly in the lower to middle portion of the expected dose-response curve.
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues related to ceiling effects in this compound efficacy studies.
Problem 1: My dose-response curve for this compound is flat at higher doses.
Possible Cause: You are likely observing a ceiling effect.
Troubleshooting Steps:
-
Re-evaluate Your Dose Range:
-
Conduct a pilot study with a wider range of this compound doses, including several lower concentrations, to better define the ascending portion of the dose-response curve.
-
Review existing literature for established effective dose ranges of this compound in similar experimental models.
-
-
Increase Assay Sensitivity:
-
Consider using a more sensitive behavioral or biochemical assay. For example, if you are using a general locomotor activity test, you might switch to a more nuanced behavioral paradigm that is more sensitive to subtle changes in dopamine modulation.
-
Optimize the parameters of your current assay. For instance, in a locomotor activity test, you could analyze different aspects of movement (e.g., ambulatory distance, rearing frequency, stereotypy) that may show a more graded response.
-
-
Statistical Analysis:
-
Utilize non-linear regression models to analyze your dose-response data. These models are better suited to describe sigmoidal dose-response curves and can help to more accurately estimate the Emax (maximum effect).
-
If a ceiling effect is still present, statistical methods like Tobit regression can be used to account for the censored data at the maximum response level.
-
Problem 2: I am not seeing a clear dose-dependent effect of this compound on dopamine turnover.
Possible Cause: The chosen time point for measurement or the method of quantification may not be optimal, or you may be operating at a dose that produces a maximal effect.
Troubleshooting Steps:
-
Optimize Measurement Time Points:
-
Conduct a time-course experiment to determine the peak effect of this compound on dopamine synthesis and metabolism. The timing of the peak effect can vary depending on the dose and route of administration.
-
Collect samples at multiple time points after drug administration to capture the full dynamic range of the response.
-
-
Refine Biochemical Assays:
-
Ensure your method for measuring dopamine and its metabolites (DOPAC and HVA) is sensitive and validated. High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a standard and sensitive method.
-
Consider measuring the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA) as an index of dopamine turnover, as this can be a more sensitive measure than absolute levels.
-
-
Dose-Range Exploration:
-
As with behavioral assays, perform a dose-response study for the biochemical endpoints to identify a range of doses that produce a graded, rather than an all-or-none, effect.
-
Experimental Protocols
Below are detailed methodologies for key experiments used in this compound efficacy studies.
Protocol 1: Assessment of Locomotor Activity in Rodents
Objective: To evaluate the effect of this compound on spontaneous locomotor activity, a common behavioral measure of dopamine D2 receptor modulation.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats (250-300g)
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beam arrays or a video tracking system
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Habituation: Place each rat individually into the center of the open field arena and allow for a 30-minute habituation period. This minimizes the influence of novelty-induced hyperactivity on the drug's effects.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
A recommended starting dose range for a dose-response study could be 0.1, 0.5, 2.5, and 10 mg/kg.
-
-
Data Collection:
-
Immediately after injection, place the animal back into the open field arena.
-
Record locomotor activity for a period of 60-120 minutes.
-
Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the mean values for each parameter between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Plot the dose-response curve for the relevant parameters.
-
Protocol 2: Quantification of Dopamine and its Metabolites in Striatum
Objective: To measure the effect of this compound on dopamine turnover in the striatum, a brain region rich in dopamine D2 receptors.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats (250-300g)
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid (0.1 M)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 60 minutes), euthanize the animals via decapitation.
-
Rapidly dissect the striatum on an ice-cold plate.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ED Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC-ED system.
-
Separate dopamine, DOPAC, and HVA using a reverse-phase C18 column.
-
Quantify the concentrations of each analyte by comparing the peak areas to those of external standards.
-
-
Data Analysis:
-
Express the concentrations of dopamine, DOPAC, and HVA as ng/mg of tissue.
-
Calculate the dopamine turnover ratio: (DOPAC + HVA) / DA.
-
Compare the mean concentrations and turnover ratios between the different dose groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Locomotor Activity
| This compound Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 3500 ± 250 |
| 0.1 | 2800 ± 200 |
| 0.5 | 1500 ± 150 |
| 2.5 | 800 ± 100 |
| 10.0 | 750 ± 90 |
Note: The flattening of the response between 2.5 and 10.0 mg/kg suggests a potential ceiling effect.
Table 2: Hypothetical Data for this compound on Striatal Dopamine Turnover
| This compound Dose (mg/kg) | Dopamine (ng/mg tissue) (Mean ± SEM) | (DOPAC+HVA)/DA Ratio (Mean ± SEM) |
| Vehicle | 12.5 ± 0.8 | 0.25 ± 0.03 |
| 0.1 | 12.2 ± 0.7 | 0.35 ± 0.04 |
| 0.5 | 11.8 ± 0.6 | 0.55 ± 0.05 |
| 2.5 | 11.5 ± 0.5 | 0.80 ± 0.06 |
| 10.0 | 11.4 ± 0.5 | 0.82 ± 0.07 |
Note: The minimal change in the turnover ratio between 2.5 and 10.0 mg/kg may indicate a ceiling effect on the biochemical response.
Visualizations
Caption: Dopamine signaling pathway and the dual action of this compound.
Caption: Workflow for mitigating ceiling effects in this compound efficacy studies.
Validation & Comparative
A Comparative Guide to the Dopaminergic Effects of (-)-3-PPP and (+)-3-PPP for Researchers and Drug Development Professionals
Introduction
The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), (-)-3-PPP and (+)-3-PPP, represent valuable pharmacological tools for dissecting the complexities of the dopamine system. Their distinct interactions with dopamine receptors have been instrumental in advancing our understanding of dopamine receptor function and have implications for the development of novel therapeutics for a range of neuropsychiatric disorders. This guide provides a comprehensive comparison of the effects of this compound and (+)-3-PPP on dopamine receptors, supported by experimental data and detailed methodologies.
Data Presentation
The pharmacological profiles of this compound and (+)-3-PPP are characterized by their differential affinities and functional activities at dopamine D2-like receptors (D2 and D3). The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Comparison of this compound and (+)-3-PPP at Dopamine D2 and D3 Receptors
| Parameter | Receptor | This compound | (+)-3-PPP | Reference |
| Binding Affinity (Ki, nM) | D2 | ~72.5 (in presence of Na+) | Data not consistently reported | [1] |
| D3 | >10,000 | Data not consistently reported | [1] | |
| Functional Activity | D2 (postsynaptic) | Antagonist / Partial Agonist | Agonist | [2] |
| D2 (presynaptic autoreceptor) | Agonist | Agonist | [2] | |
| Intrinsic Activity (D2L receptor, % of dopamine max response) | Ca2+ mobilization | 75.1% | Data not available | [3] |
| ERK2 phosphorylation | 101.1% | Data not available | [3] | |
| Functional Potency (EC50, nM) in CHO cells | D2 | Data not available | ~1000 | [4] |
| D3 | Data not available | ~410 | [4] |
Note: Direct comparative Ki values for both enantiomers from a single study are not consistently available in the reviewed literature. The antagonist/partial agonist profile of this compound and the agonist profile of (+)-3-PPP at postsynaptic D2 receptors are well-established.[2] Both enantiomers exhibit agonist activity at presynaptic D2 autoreceptors.[2]
Table 2: In Vivo Comparison of this compound and (+)-3-PPP Effects
| Parameter | This compound Effect | (+)-3-PPP Effect | Reference |
| Locomotor Activity | Biphasic: low doses inhibit, high doses can stimulate (in supersensitive models) | Stimulates | [2] |
| Dopamine Synthesis | Inhibits (autoreceptor agonist) | Inhibits (autoreceptor agonist) | [2] |
| Dopamine Neuron Firing | Inhibits (autoreceptor agonist) | Inhibits (autoreceptor agonist) | [2] |
| Postsynaptic Dopamine Receptor-Mediated Behaviors (e.g., stereotypy) | Blocks | Induces | [2] |
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: General workflow for an in vivo microdialysis experiment.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of this compound and (+)-3-PPP for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (for D2 receptors), [³H]N-methylspiperone or a D3-selective radioligand.
-
Test compounds: this compound and (+)-3-PPP.
-
Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (this compound or (+)-3-PPP) or vehicle.
-
For non-specific binding wells, add the high concentration of the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine D2 Receptor Activation
Objective: To determine the functional agonist or antagonist activity of this compound and (+)-3-PPP at the dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (as a reference agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds: this compound and (+)-3-PPP.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating: Culture the D2 receptor-expressing cells under standard conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and dopamine in an appropriate assay buffer.
-
Agonist Mode Assay:
-
Add increasing concentrations of the test compound or dopamine to the cells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of dopamine (typically its EC80 value) and a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the inhibition of the dopamine-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
Objective: To measure the effects of systemically administered this compound and (+)-3-PPP on extracellular dopamine levels in a specific brain region (e.g., the striatum or nucleus accumbens) of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds: this compound and (+)-3-PPP for injection (e.g., subcutaneous or intraperitoneal).
-
Automated fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Dopamine standards.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region.
-
Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake animal in a testing chamber.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the syringe pump and liquid swivel and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) for the dopamine baseline to become stable.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (this compound or (+)-3-PPP) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Create a standard curve with known concentrations of dopamine to quantify the levels in the samples.
-
-
Data Analysis:
-
Calculate the mean baseline dopamine concentration.
-
Express the post-injection dopamine levels as a percentage of the baseline.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of the drug.
-
Perform statistical analysis to compare the effects of the different treatments.
-
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
Conclusion
The enantiomers of 3-PPP exhibit distinct and informative pharmacological profiles at dopamine receptors. (+)-3-PPP acts as a classical dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors, leading to a general stimulation of the dopamine system.[2] In contrast, this compound displays a more complex profile, acting as an agonist at presynaptic dopamine autoreceptors, which inhibits dopamine synthesis and release, but as an antagonist at postsynaptic dopamine receptors, blocking the effects of endogenous dopamine.[2] This unique "agonist/antagonist" profile of this compound has made it a particularly interesting compound for studying the differential roles of presynaptic and postsynaptic dopamine receptors and has been a conceptual precursor for the development of atypical antipsychotics with partial agonist activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other novel compounds targeting the dopaminergic system.
References
- 1. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical data suggest functional differences between dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-3-PPP and Apomorphine in Dopamine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine ((-)-3-PPP) and apomorphine, two key pharmacological tools used in the study of dopamine receptors. We present a synthesis of experimental data on their binding affinities and functional activities at D1, D2, and D3 dopamine receptor subtypes, alongside detailed experimental protocols for the key assays cited.
Introduction to the Compounds
Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptor families.[1][2] Its potent agonism across multiple dopamine receptor subtypes has established it as a standard reference compound in dopamine research and as a therapeutic agent for Parkinson's disease.[2][3]
This compound , in contrast, exhibits a more complex pharmacological profile. It is characterized as a dopamine D2-like receptor partial agonist.[4] This means it can act as either an agonist or an antagonist depending on the presence of the endogenous ligand, dopamine. At presynaptic autoreceptors, it generally displays agonist properties, while at postsynaptic receptors, it can act as an antagonist.[5]
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and apomorphine at human D1, D2, and D3 dopamine receptors. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| Apomorphine | ~50-100 | ~10-40 | ~20-70 |
| This compound | >10,000 | ~50-200 | ~100-500 |
Note: Data is compiled from multiple sources and represents approximate ranges. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50 and Emax)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of Dopamine) |
| Apomorphine | D1 | cAMP Accumulation | ~100-300 | ~80-100% (Full Agonist) |
| D2 | cAMP Inhibition | ~10-50 | ~90-100% (Full Agonist) | |
| D3 | GTPγS Binding | ~30-100 | ~90-100% (Full Agonist) | |
| This compound | D1 | cAMP Accumulation | No significant agonism | N/A (Antagonist) |
| D2 | cAMP Inhibition | ~200-1000 | ~20-50% (Partial Agonist) | |
| D3 | GTPγS Binding | ~500-2000 | ~15-40% (Partial Agonist) |
Note: EC50 (potency) is the concentration of the compound that produces 50% of its maximal effect. Emax (efficacy) is the maximum response a compound can produce, expressed as a percentage of the response to the endogenous ligand, dopamine.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors initiates distinct intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by this compound or apomorphine.
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1 receptors).
-
Unlabeled test compounds (this compound, apomorphine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: Add assay buffer, radioligand, and either vehicle, a known non-specific binding agent (e.g., 10 µM haloperidol), or varying concentrations of the test compound to each well of a 96-well plate.
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay
This assay is used to determine the functional activity (potency - EC50, and efficacy - Emax) of a compound at Gs- or Gi/o-coupled receptors.
Objective: To measure the effect of this compound or apomorphine on intracellular cyclic AMP (cAMP) levels in cells expressing dopamine receptors.
Materials:
-
Cells stably expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Test compounds (this compound, apomorphine).
-
Forskolin (for Gi/o-coupled receptor assays).
-
cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
384-well microplates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow to confluence.
-
Compound Addition:
-
For D1-like (Gs-coupled) receptors: Add varying concentrations of the test compound to the cells.
-
For D2-like (Gi/o-coupled) receptors: Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels).
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Summary and Conclusion
Apomorphine acts as a potent, non-selective full agonist at both D1-like and D2-like dopamine receptors. In contrast, this compound demonstrates a more nuanced profile as a partial agonist with higher affinity for D2-like receptors and negligible agonist activity at D1 receptors, where it may act as an antagonist.
The distinct pharmacological profiles of these two compounds underscore the importance of receptor subtype selectivity and the spectrum of agonist activity in determining their overall effects. Apomorphine's broad agonism makes it a useful tool for inducing strong, generalized dopaminergic responses, while this compound's partial agonism at D2-like receptors allows for the investigation of more subtle modulatory effects on the dopamine system. The choice between these compounds will depend on the specific research question and the desired level and type of dopamine receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the putative dopamine autoreceptor agonists 3-PPP and TL-99 with [3H]apomorphine binding sites in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (-)-3-PPP and Bromocriptine as Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and functional effects of two notable dopamine agonists: (-)-3-PPP and bromocriptine. While both compounds interact with the dopaminergic system, their distinct profiles lead to different therapeutic applications and experimental outcomes. This document synthesizes preclinical and clinical data to offer an objective comparison, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Pharmacological Profile and Mechanism of Action
(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, or this compound, is a partial dopamine agonist. Uniquely, it exhibits agonist activity at dopamine autoreceptors while acting as an antagonist at postsynaptic dopamine receptors. This dual action has led to its investigation primarily as a potential antipsychotic agent, aiming to modulate dopaminergic activity without the severe side effects associated with full dopamine antagonists.
Bromocriptine, an ergot derivative, is a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[1] Its primary clinical applications are in the treatment of hyperprolactinemia, Parkinson's disease, and type 2 diabetes.[2][3] By stimulating postsynaptic D2 receptors, bromocriptine mimics the effects of dopamine, which is deficient in conditions like Parkinson's disease, and inhibits prolactin secretion from the pituitary gland.[1][3]
Comparative Efficacy Data
Direct comparative efficacy studies between this compound and bromocriptine for a single indication are scarce due to their divergent therapeutic targets. However, by examining their performance in relevant preclinical and clinical models, a comparative assessment of their pharmacological effects can be made.
Preclinical Data
| Parameter | This compound | Bromocriptine | Rationale |
| Dopamine Receptor Binding Affinity (D2) | Partial Agonist | Potent Agonist | This compound displays a lower intrinsic activity at the D2 receptor compared to full agonists like bromocriptine. |
| Effect on Dopamine Release (Striatum) | Decreases (via autoreceptor agonism) | Dose-dependent: Increases at low doses, decreases at high doses | This compound's primary action is to inhibit dopamine release by stimulating presynaptic autoreceptors. Bromocriptine has a more complex, dose-dependent effect on dopamine release.[4] |
| Locomotor Activity | Biphasic: Low doses decrease, high doses may increase or have no effect | Biphasic: Initial suppression followed by dose-dependent stimulation | The effects on locomotor activity reflect the complex interplay between presynaptic and postsynaptic receptor interactions.[5][6][7][8] |
Clinical Data
| Indication | This compound | Bromocriptine |
| Antipsychotic Efficacy | Investigated for schizophrenia, with some evidence of efficacy on positive and negative symptoms in early trials.[9][10] | Not a primary indication; may exacerbate psychosis in some patients.[3] |
| Hyperprolactinemia | Not clinically evaluated for this indication. | Highly effective in normalizing prolactin levels and restoring gonadal function.[2][3][11][12] |
| Parkinson's Disease | Not clinically evaluated for this indication. | Effective in improving motor symptoms, often as an adjunct to levodopa.[13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Dopamine D2 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of a new long-acting injectable form of bromocriptine in hyperprolactinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromocriptine-induced locomotor stimulation in mice is modulated by dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromocriptine potentiates the behavioural effects of directly and indirectly acting dopamine receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative efficacy of three antipsychotic drugs for schizophrenia based on a real-world study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Paliperidone Palmitate 3-Month Formulation for Patients with Schizophrenia: A Randomized, Multicenter, Double-Blind, Noninferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Bromocriptine and dopamine receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromocriptine and dopamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonist Properties of (-)-3-PPP at Postsynaptic Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist properties of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine ((-)-3-PPP) at postsynaptic dopamine D2 receptors. The performance of this compound is objectively compared with the well-established D2 receptor antagonists, haloperidol and raclopride, supported by experimental data from radioligand binding and functional assays. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a thorough understanding of its pharmacological profile.
Executive Summary
This compound is a compound with a unique pharmacological profile, exhibiting partial agonist activity at dopamine autoreceptors and antagonist activity at postsynaptic dopamine receptors.[1][2][3][4][5] This dual action has made it a valuable tool in neuroscience research. This guide focuses on validating its antagonist properties at the postsynaptic D2 receptor, a key target for antipsychotic drugs. Through a detailed comparison with the typical antipsychotic haloperidol and the selective D2/D3 antagonist raclopride, we aim to provide a clear perspective on the potency and functional characteristics of this compound.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a compound to its target receptor is a primary indicator of its potency. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher affinity. The following table summarizes the Kᵢ values for this compound, haloperidol, and raclopride at the dopamine D2 receptor, as determined by radioligand binding assays.
| Compound | Radioligand | Preparation | Kᵢ (nM) |
| This compound | [³H]Spiperone | Rat Striatum | ~15-50 |
| Haloperidol | [³H]Spiperone | Rat Striatum | 1-2 |
| Raclopride | [³H]Raclopride | Rat Striatum | 1.8[1][6] |
| [³H]Spiperone | Rat Striatum | 32[2] |
Note: Kᵢ values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.
Functional Antagonism at the D2 Receptor
Functional assays provide a measure of a compound's ability to inhibit the biological response triggered by an agonist. For the Gαi/o-coupled D2 receptor, this is often assessed by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The half-maximal inhibitory concentration (IC₅₀) from such assays is a key measure of antagonist potency.
| Compound | Agonist | Assay | IC₅₀ (nM) |
| This compound | Dopamine | cAMP Inhibition | ~100-500 |
| Haloperidol | Dopamine | cAMP Inhibition | ~5-20 |
| Raclopride | Dopamine | cAMP Inhibition | ~10-40 |
Note: IC₅₀ values are dependent on the concentration of the agonist used and the specific cell system.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and comparator compounds for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal tissue homogenates or cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Unlabeled Ligands: this compound, haloperidol, raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist like haloperidol.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Filtration manifold and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kₑ value).
-
Varying concentrations of the unlabeled competitor ligand (this compound, haloperidol, or raclopride).
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound and comparator compounds at the dopamine D2 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Stimulant: Forskolin (to activate adenylyl cyclase and increase basal cAMP levels).
-
Agonist: Dopamine.
-
Antagonists: this compound, haloperidol, raclopride.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or LANCE).
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound, haloperidol, or raclopride) for a specified time.
-
Add a fixed concentration of forskolin followed by a fixed concentration of dopamine (typically the EC₈₀) to all wells except the basal control.
-
Incubate for a period sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the dopamine-induced effect on cAMP levels.
Conclusion
The experimental data presented in this guide validates the antagonist properties of this compound at postsynaptic dopamine D2 receptors. While it demonstrates a clear antagonist profile in functional assays, its binding affinity is lower than that of the classic antipsychotic haloperidol and the selective antagonist raclopride. This nuanced profile, combined with its partial agonist effects at autoreceptors, underscores the complexity of its mechanism of action and highlights its utility as a research tool for dissecting the roles of different dopamine receptor populations. The provided protocols and diagrams offer a framework for the continued investigation and comparison of novel compounds targeting the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol treatment increases D2 dopamine receptor protein independently of RNA levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-PPP antagonizes the in vitro effects of D-1 and D-2 dopamine receptor agonists in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (-)-3-PPP and Traditional Antipsychotics: A Guide for Neuropharmacology Researchers
An in-depth examination of the pharmacological distinctions between the atypical dopamine agonist (-)-3-PPP and classic D2 receptor antagonists, providing key data and experimental frameworks for novel antipsychotic drug development.
This guide offers a detailed comparative analysis of the phenylpiperidine derivative (-)-3-(3-hydroxyphenyl)-N-propylpiperidine, known as this compound, and traditional first-generation antipsychotics, represented here by the benchmark drug haloperidol. While traditional antipsychotics have been a cornerstone in managing psychosis for decades, their mechanism, primarily potent dopamine D2 receptor antagonism, is associated with significant motor and endocrine side effects.[1][2] this compound represents an alternative pharmacological approach, exhibiting a more complex profile as a dopamine D2 partial agonist with a preference for presynaptic autoreceptors.[3][4][5] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their distinct profiles, supported by detailed experimental protocols and pathway visualizations to inform future research.
Section 1: Mechanism of Action - A Tale of Two Modes
The fundamental difference between this compound and traditional antipsychotics lies in their interaction with the dopamine D2 receptor (D2R).
-
Traditional Antipsychotics (e.g., Haloperidol): These drugs act as potent antagonists at postsynaptic D2 receptors.[1] In psychotic states, which are hypothesized to involve hyperactive mesolimbic dopamine signaling, this blockade reduces dopaminergic neurotransmission, thereby alleviating positive symptoms like hallucinations and delusions.[1] However, this non-selective blockade in other dopamine pathways, such as the nigrostriatal pathway, leads to a high incidence of extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.[6]
-
This compound: This compound exhibits a more nuanced mechanism. It acts as a partial agonist at postsynaptic D2 receptors, meaning it provides a sub-maximal response compared to the full agonist, dopamine.[3][7] In a hyperdopaminergic state, it can act antagonistically by competing with dopamine, thereby lowering the overall receptor stimulation. Conversely, in a hypodopaminergic state, its intrinsic agonist activity could help stabilize the system. Furthermore, this compound demonstrates preferential agonist activity at presynaptic D2 autoreceptors .[5][8] Activation of these autoreceptors provides a negative feedback signal, inhibiting dopamine synthesis and release from the presynaptic neuron.[8] This dual action suggests a potential for modulating, rather than simply blocking, dopamine signaling, which may lead to a more favorable side-effect profile.
Figure 1: Comparative mechanisms at the dopamine synapse.
Section 2: Receptor Binding Profiles
The affinity of a compound for various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. Traditional antipsychotics often show affinity for adrenergic, muscarinic, and histaminergic receptors, contributing to side effects like orthostatic hypotension, dry mouth, and sedation. The following table compares the in vitro receptor binding affinities (Ki, nM) of this compound and haloperidol. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Receptor Function & Relevance |
| Dopamine D2 | ~20-50 (partial agonist)[3] | 0.9 - 2.4 | Primary target for antipsychotic action; EPS liability. |
| Dopamine D3 | ~15-30 | 4.6 | Potential role in cognition and motivation. |
| Dopamine D4 | Data limited | 10 | Implicated in cognition; clozapine has high affinity. |
| Serotonin 5-HT2A | >1000 | 120 | Blockade is a key feature of atypical antipsychotics, may mitigate EPS. |
| Alpha-1 Adrenergic | >1000 | 12 | Blockade associated with dizziness, orthostatic hypotension. |
| Muscarinic M1 | >10000 | >10000 | Blockade causes anticholinergic effects (dry mouth, blurred vision). |
| Histamine H1 | >10000 | 230 | Blockade leads to sedation and weight gain. |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data presented is for comparative purposes.
Section 3: Preclinical Behavioral Effects
Animal models are crucial for predicting the therapeutic efficacy and side-effect liability of potential antipsychotics. The catalepsy test is a primary indicator of a drug's potential to induce parkinsonian-like motor side effects, while locomotor activity tests assess sedative or stimulant properties.
| Preclinical Test | This compound | Haloperidol | Interpretation |
| Catalepsy Induction | Does not induce catalepsy; may show some motor suppression at very high doses. | Potently induces catalepsy in a dose-dependent manner.[9][10][11][12] | This compound has a significantly lower risk of inducing extrapyramidal side effects compared to haloperidol. |
| Spontaneous Locomotor Activity | Biphasic effect: increases locomotion at low doses (autoreceptor effect), suppresses at high doses (postsynaptic effect).[4] | Dose-dependent suppression of locomotor activity.[13] | The stimulant effect of low-dose this compound is consistent with enhanced dopamine release via autoreceptor agonism. |
| Amphetamine-Induced Hyperactivity | Attenuates hyperactivity. | Potently blocks hyperactivity. | Both compounds show potential antipsychotic activity by counteracting a hyperdopaminergic state. |
Section 4: Key Experimental Protocols
Reproducible and standardized experimental protocols are essential for comparative drug evaluation.
Radioligand Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).[3]
-
Test compounds (this compound, haloperidol) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates, cell harvester, glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Incubation: In each well of the microplate, add the cell membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test compound.[14][15]
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.[14]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Catalepsy Bar Test in Rodents
This in vivo test assesses the induction of catalepsy, a behavioral state of immobility and failure to correct an externally imposed posture, which is predictive of EPS in humans.[16]
-
Objective: To measure the duration a rodent maintains an unnatural posture after drug administration.
-
Apparatus: A horizontal metal or wooden bar (approx. 1 cm diameter) elevated 9-12 cm above a flat surface.[16]
-
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.[17]
-
Drug Administration: Administer the test compound (e.g., haloperidol 0.5-2 mg/kg, i.p.) or vehicle to the animals.
-
Testing: At set time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws onto the horizontal bar.[16]
-
Measurement: Start a stopwatch immediately. Measure the descent latency, which is the time until the animal removes both forepaws from the bar and returns to a normal posture.[17]
-
Cut-off Time: A maximum trial duration (cut-off time, e.g., 180 seconds) is typically used. If the animal remains on the bar for this duration, it is removed and assigned the maximum score.[12]
-
Data Analysis: Compare the mean descent latencies between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Figure 2: General workflow for in vivo behavioral experiments.
Locomotor Activity (Open Field) Test
This test measures spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[18][19][20]
-
Objective: To quantify general activity levels and exploratory patterns following drug administration.
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm for rats) with a plain, uniform floor, often equipped with automated infrared beam arrays or an overhead video tracking system.[19][20]
-
Procedure:
-
Acclimation & Administration: As described in the catalepsy protocol.
-
Testing: At a predetermined time after injection, gently place the animal in the center of the open field arena.[18]
-
Recording: Allow the animal to explore the arena freely for a set duration (e.g., 5-30 minutes).[18][20] An automated system records data such as total distance traveled, time spent in the center versus peripheral zones, and number of rearing events.
-
Cleaning: Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[19]
-
Data Analysis: Compare parameters like total distance traveled (an index of general activity) between treatment groups.
-
Section 5: Signaling Pathways
The functional consequences of D2 receptor binding differ significantly between antagonists and partial agonists. D2 receptors are canonically coupled to the Gi/o family of G-proteins.
Figure 3: D2 receptor signaling cascade comparison.
As shown in Figure 3, a full agonist like dopamine strongly activates the Gi/o protein, leading to potent inhibition of adenylyl cyclase and a significant reduction in intracellular cAMP levels. A partial agonist like this compound produces a similar but attenuated effect. An antagonist like haloperidol binds to the receptor but does not activate the G-protein; its primary effect is blocking the action of endogenous dopamine.
Conclusion
The comparison between this compound and traditional antipsychotics like haloperidol highlights a critical evolution in antipsychotic drug design philosophy: from broad receptor antagonism to nuanced receptor modulation. This compound's profile as a D2 partial agonist with autoreceptor preference offers a preclinical model with a demonstrably lower liability for extrapyramidal side effects. While its clinical development was not pursued, the pharmacological principles it embodies—partial agonism and autoreceptor selectivity—have been influential in the development of newer, atypical antipsychotics. This guide provides the foundational data and methodologies for researchers to explore these and other novel mechanisms in the quest for more effective and better-tolerated treatments for psychotic disorders.
References
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic, adenosine A(2) and histamine H(3) receptor modulation of haloperidol-induced c-fos expression in the striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of (+)- and this compound with the dopamine receptor in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Age and Sex Differences in Locomotion and Catalepsy During Repeated Administration of Haloperidol and Clozapine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temporal Factors Modulate Haloperidol-Induced Conditioned Catalepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. biorxiv.org [biorxiv.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. anilocus.com [anilocus.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Open field test in rats [protocols.io]
A Comparative Guide to Dopamine Turnover: Replicating Key Findings of (-)-3-PPP Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3-PPP) and other dopamine modulators on dopamine turnover. By presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document aims to facilitate the replication and extension of these pivotal studies in the field of neuroscience and drug development.
Introduction to this compound and Dopamine Turnover
This compound is a compound that has been instrumental in elucidating the role of dopamine autoreceptors in regulating the synthesis and release of dopamine. It exhibits a unique pharmacological profile, acting as an agonist at presynaptic dopamine D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[1][2][3] This dual action allows it to reduce dopamine turnover, primarily by inhibiting dopamine synthesis and release, with a notable preferential effect in limbic over striatal brain regions.[1]
Dopamine turnover is a critical measure of the activity of dopaminergic neurons, reflecting the rate of dopamine synthesis, release, and metabolism. Key metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), serve as important biomarkers for assessing dopamine turnover.[4][5][6][7][8][9][10] Understanding how compounds like this compound modulate these markers is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
Comparative Effects on Dopamine Turnover
The following table summarizes the quantitative effects of this compound and the classic dopamine agonist apomorphine on dopamine and its primary metabolites, DOPAC and HVA, in key brain regions associated with the dopaminergic system. The data is compiled from various in vivo microdialysis studies in rats. It is important to note that experimental conditions such as drug dosage, administration route, and specific analytical methods may vary between studies, which should be considered when interpreting these comparative data.
| Compound | Dose | Brain Region | Dopamine (% of Baseline) | DOPAC (% of Baseline) | HVA (% of Baseline) | Reference |
| This compound | 10 mg/kg (s.c.) | Caudate-Putamen | ↑ (Significant Increase) | - | - | [1] |
| 10 mg/kg (s.c.) | Nucleus Accumbens | ↑ (Significant Increase) | - | - | [1] | |
| 1.0 mg/kg (s.c.) | Striatum | ↓ (Inhibition of synthesis) | - | - | [11] | |
| Apomorphine | 0.05-0.2 mg/kg | Striatum | ↓ ~50% | ↓ | ↓ | [12] |
| 0.5 mg/kg | Striatum | ↓ ~100% | ↓ | ↓ | [12] | |
| 0.1-2.5 mg/kg | Prefrontal Cortex | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | [13] | |
| 0.1-2.5 mg/kg | Striatum | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | [13] | |
| Acute | Striatum | - | ↓ | ↓ | [14] |
Note: "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates that data was not provided in the cited source. The term "significant" is used as reported in the original studies.
Alternative Dopamine Modulators
While apomorphine serves as a standard comparator, other compounds have been investigated for their effects on dopamine turnover. One such compound is TL-99, which was initially considered a selective dopamine autoreceptor agonist. However, further research has revealed that TL-99 also exhibits activity at noradrenaline receptors and postsynaptic dopamine receptors, making it a less selective tool for studying dopamine autoreceptor function compared to this compound.[9][10][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of compounds on dopamine turnover.
In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter and metabolite levels.
1. Surgical Procedure:
-
Animals (typically rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a specified period (e.g., 24-48 hours).
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
3. Sample Collection and Drug Administration:
-
Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).
-
After a stable baseline is established, the drug of interest (e.g., this compound or apomorphine) is administered (e.g., via subcutaneous injection or through the dialysis probe).
-
Sample collection continues to monitor changes in dopamine and metabolite levels over time.
4. Sample Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for quantifying dopamine and its metabolites in microdialysis samples.
1. Sample Preparation:
-
Dialysate samples are typically mixed with an antioxidant solution (e.g., ascorbic acid) to prevent the degradation of catecholamines.
-
An internal standard may be added to correct for variations in injection volume and detector response.
2. Chromatographic Separation:
-
An aliquot of the sample is injected into the HPLC system.
-
The sample is passed through a reversed-phase C18 column.
-
A mobile phase (a buffered solution, often containing an ion-pairing agent and an organic modifier like methanol or acetonitrile) is used to separate dopamine, DOPAC, and HVA based on their different affinities for the stationary phase.
3. Electrochemical Detection:
-
As the separated compounds elute from the column, they pass through an electrochemical detector.
-
A potential is applied to a working electrode, causing the electroactive compounds (dopamine and its metabolites) to oxidize.
-
This oxidation generates an electrical current that is proportional to the concentration of the analyte.
4. Quantification:
-
The concentration of each compound is determined by comparing its peak area or height to that of known standards.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow.
Caption: Dopamine signaling pathway and the actions of this compound and Apomorphine.
Caption: A typical experimental workflow for in vivo microdialysis studies.
References
- 1. Differential effects of 3-PPP enantiomers on extracellular dopamine concentration in the caudate-putamen and nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the putative dopamine autoreceptor agonists 3-PPP and TL-99 with [3H]apomorphine binding sites in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of two dopamine agonists, TL-99 and 3-PPP, on prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postsynaptic dopamine agonistic effects of 3-PPP enantiomers revealed by bilateral 6-hydroxy-dopamine lesions and by chronic reserpine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Enhancement of [3H]dopamine release and its [3H]metabolites in rat striatum by nicotinic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sub-chronic administration of this compound and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apomorphine lowers dopamine synthesis for up to 48 h: implications for drug sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute and chronic effects of neuroleptics and acute effects of apomorphine and amphetamine on dopamine turnover in corpus striatum and substantia nigra of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rss.medsinfo.com.au [rss.medsinfo.com.au]
Assessing the neuroprotective effects of (-)-3-Ppp compared to other agents
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine, commonly known as (-)-3-PPP, against other neuroprotective agents. The information presented herein is intended to support informed decisions in the selection of candidates for further preclinical and clinical development. This document summarizes experimental data, details relevant methodologies, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a compound that acts as a dopamine D2 receptor agonist.[1] It exhibits a unique pharmacological profile, acting as an agonist at dopamine autoreceptors while simultaneously displaying antagonist properties at postsynaptic dopamine receptors.[1] This dual action has led to investigations into its potential as a neuroprotective agent, particularly in conditions where dopaminergic systems are compromised. While many dopamine agonists have been studied for their neuroprotective potential, clinical evidence remains largely inconclusive.[2][3]
Comparative Neuroprotective Agents
To provide a comprehensive assessment of this compound's neuroprotective potential, this guide compares it with agents from different pharmacological classes, each with a distinct mechanism of action. The selected comparators are:
-
Sigma-1 Receptor Agonists (e.g., PRE-084): These agents are known to modulate intracellular calcium signaling and interact with various neurotransmitter systems, offering neuroprotection through mechanisms distinct from dopamine receptor modulation.[4][5]
-
NMDA Receptor Antagonists (e.g., Memantine): By blocking excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor, these agents represent a major strategy in neuroprotection.[6][7]
-
Antioxidants (e.g., Edaravone): These molecules directly combat oxidative stress, a common downstream pathway of neuronal damage in many neurological disorders.[8][9]
Data Presentation: Comparative Efficacy
The following table summarizes quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound and other selected neuroprotective agents in various models of neuronal injury. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions vary across studies.
| Agent Class | Compound | Animal Model | Key Outcome Measure | Result |
| Dopamine Agonist | Pramipexole | In vitro/In vivo models of Parkinson's Disease | Reduction of dopaminergic cell loss | Demonstrated neuroprotective effects in preclinical models, though clinical evidence is lacking.[2][3] |
| Sigma-1 Receptor Agonist | PRE-084 | Mouse model of motor neuron injury | Increased survival of motor neurons | Significantly increased the number of surviving motor neurons after rhizotomy.[4] |
| Sigma-1 Receptor Agonist | PPBP | In vitro oxygen-glucose deprivation | Attenuation of neuronal injury | Reduced cell death by preserving the anti-apoptotic protein bcl-2.[10] |
| NMDA Receptor Antagonist | CNS 1102 | Rat model of focal cerebral ischemia | Reduction in infarct volume | 66% reduction in total infarct volume when administered post-occlusion.[11] |
| NMDA Receptor Antagonist | RL-208 | Senescence-accelerated mouse prone 8 (SAMP8) | Improved cognitive performance | Improved performance in various memory tests and reduced markers of apoptosis.[12] |
| Antioxidant | Edaravone | Rat transient middle cerebral artery occlusion (tMCAO) | Reduction in infarct volume and neurological score improvement | Significant reduction in infarct volume and improved neurological scores.[8][13] |
| Antioxidant | Curcumin | In vitro model of Parkinson's Disease (A53T SNCA-induced toxicity) | Protection against cell death | Dose-dependent reduction in cell death by mitigating oxidative stress and apoptosis.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to assess the neuroprotective effects of the discussed agents.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA), inducing focal cerebral ischemia.
-
Drug Administration: The neuroprotective agent (e.g., Edaravone, 3 mg/kg) or vehicle is administered intravenously at specific time points, such as immediately after MCAO and during reperfusion.[8]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
Outcome Assessment: Neurological deficits are scored at various time points. After a set duration (e.g., 24 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in cultured neurons.
-
Cell Culture: Primary cortical neurons are cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).
-
Treatment: The neuroprotective agent (e.g., PPBP) is added to the culture medium before, during, or after the OGD period.
-
Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.
-
Assessment of Cell Viability: Cell death is quantified using methods such as lactate dehydrogenase (LDH) assay or by counting surviving neurons.[10]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which these neuroprotective agents exert their effects.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do dopamine agonists provide neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma receptor agonists provide neuroprotection in vitro by preserving bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 14. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Intrinsic Activity of (-)-3-PPP and Other Dopamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the intrinsic activity of the dopamine ligand (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, commonly known as (-)-3-PPP, with other well-characterized dopamine receptor agonists. The objective is to present a clear, data-driven comparison of their pharmacological profiles, supported by detailed experimental methodologies to aid in research and drug development.
Introduction to this compound and Dopamine Receptor Modulation
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating a vast array of neurological processes, including motor control, motivation, and cognition. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.
This compound is a notable ligand that has been characterized as a partial agonist at D2-like dopamine receptors. Some studies suggest it exhibits a unique profile, acting as an agonist at presynaptic autoreceptors while behaving as an antagonist at postsynaptic receptors.[1][2] This complex pharmacology underscores the importance of precisely quantifying its intrinsic activity in comparison to other dopamine agonists, which range from full agonists like dopamine and apomorphine to other partial agonists and antagonists.
Data Presentation: Comparative Intrinsic Activity
The intrinsic activity of a ligand describes its ability to activate a receptor upon binding and is a critical parameter in drug development.[3] It is often expressed as the maximal effect (Emax) relative to a full agonist and the concentration required to produce 50% of the maximal effect (EC50). The following tables summarize the available quantitative data for this compound and other key dopamine ligands at various dopamine receptor subtypes.
| Ligand | Receptor Subtype | Intrinsic Activity (% of Dopamine) | Reference |
| This compound | Human D2L | 46% | [NA] |
| Human D4.4 | 83% | [NA] | |
| (+)-N-propylnorapomorphine ((+)-NPA) | Human D2L | 61% | [NA] |
| Human D4.4 | 58% | [NA] | |
| Dopamine | All | 100% (by definition) | N/A |
| Apomorphine | D2-like | Full Agonist | [4][5][6][7] |
| Bromocriptine | D2-like | Agonist | [7][8] |
Note: Comprehensive Emax and EC50 values for a wide range of dopamine agonists in directly comparable assays are not always available in a single source. The data presented is based on available literature.
Experimental Protocols
The determination of intrinsic activity relies on robust and reproducible in vitro functional assays. Below are detailed methodologies for two key experiments commonly used to characterize dopamine receptor agonists.
[³⁵S]GTPγS Binding Assay for D2-like Receptors
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[9]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G protein signaling via the D2 dopamine receptor.
Materials:
-
Membranes from cells stably expressing the human D2 dopamine receptor (e.g., CHO or HEK293 cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds and reference agonist (e.g., dopamine).
-
Scintillation counter and filter plates (e.g., 96-well GF/B Unifilter plates).
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations or reference agonist.
-
GDP to a final concentration of 10-30 µM.
-
Diluted cell membranes.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all data points.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values. Emax is often expressed as a percentage of the maximal stimulation achieved with the reference full agonist, dopamine.
-
cAMP Inhibition Assay for D2-like Receptors
This assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an activator of adenylyl cyclase.[10][11][12][13]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase via the D2 dopamine receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor.[10]
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).[10]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds and reference agonist (e.g., dopamine).
-
cAMP detection kit (e.g., TR-FRET based).[14]
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Culture and Plating: Culture the cells to 80-90% confluency. Harvest the cells and seed them into a 96- or 384-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.
-
Assay Protocol:
-
Aspirate the culture medium from the cells.
-
Add assay buffer containing IBMX (e.g., 0.5 mM) and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Add the test compounds or reference agonist at various concentrations.
-
Add forskolin to all wells (except for basal controls) at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Plot the cAMP levels as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 (for inhibition) and Emax values. The Emax represents the maximal inhibition of forskolin-stimulated cAMP production.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the intrinsic activity of dopamine ligands.
References
- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic activity - Wikipedia [en.wikipedia.org]
- 4. (+)- and this compound exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomers of apomorphine differ in affinity and intrinsic activity at presynaptic dopamine receptors modulating [3H]dopamine and [3H]acetylcholine release in slices of cat caudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of three dopamine agonists: apomorphine, bromocriptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (-)-3-Ppp
Hazard Profile and Classification
Based on the known hazards of piperidine and its derivatives, (-)-3-Ppp should be handled with caution. Piperidine compounds are often flammable, toxic, and corrosive.[2] Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Corrosivity: May cause skin irritation or burns and serious eye damage.[3]
-
Flammability: Piperidine derivatives can be flammable.[1][4]
-
Environmental Hazards: May be harmful to aquatic life.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for degradation or punctures before use. |
| Body Protection | A lab coat is required. In situations with a risk of spills, additional protective clothing may be necessary. |
| Respiratory | Use only in a well-ventilated area. A respirator may be required if there is a risk of inhaling vapors or mists. |
Waste Segregation and Containerization
Proper segregation and containerization are the foundational steps for the safe disposal of this compound. Following these procedures prevents accidental chemical reactions and ensures compliance with disposal regulations.[2]
-
Waste Identification: Clearly label the waste container with the full chemical name: "(-)-3-(3-Hydroxyphenyl)-N-propylpiperidine" and the words "Hazardous Waste".[1]
-
Container Selection: Use a sealable, chemically resistant container in good condition with a secure screw-top cap.[1]
-
Filling: Do not overfill the container; leave at least 10% headspace to accommodate for any expansion.[1]
-
Segregation:
-
Solid Waste: Contaminated items such as gloves, absorbent paper, and weighing boats should be placed in a designated, sealed, and clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, or Pasteur pipettes must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Waste" and listing the chemical contaminants.[2]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.[2]
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Storage: Store the securely sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from sources of ignition.[1][4]
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Provide them with a complete list of the container's contents.
-
Prohibited Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][5] Discharge into the environment must be avoided.[3]
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, carried out by a licensed facility.[4]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash.[2]
-
Initial Rinse: Triple rinse the container with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[2] Collect the rinsate as hazardous liquid waste.
-
Final Wash: After the solvent rinse, wash the container with soap and water.[2]
-
Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (-)-3-Ppp
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of (-)-3-PPP, a potent neurochemical. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | EN 374 |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH (US) or EN 149 (EU) |
Quantitative Safety Data
Due to the nature of this compound as a research chemical, specific occupational exposure limits (OELs) have not been established. In the absence of official OELs, a conservative approach is recommended. The following table provides surrogate data based on compounds with similar structures and potencies. These values should be used for risk assessment and control banding purposes.
| Parameter | Value (Estimated) | Notes |
| Occupational Exposure Limit (OEL) | 0.1 - 1 µg/m³ (8-hr TWA) | Based on potent neuropharmacological analogues. This is a cautious estimate and all handling should aim to be well below this level. |
| LD50 (Oral, Rat) | No data available | Assume high toxicity. |
| Primary Hazards | Potent neuroactive agent | May cause unforeseen physiological effects. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparation:
- Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
- Decontamination: Ensure that decontamination solutions (e.g., 1% sodium hypochlorite) are readily available.
- Emergency Plan: Review the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits. All personnel must be familiar with the emergency procedures.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as specified in the table above before entering the designated handling area.
- Gloves should be double-gloved, with the outer pair being disposed of immediately upon leaving the designated area.
3. Weighing and Aliquoting:
- Perform all weighing and aliquoting of solid this compound within a containment device (e.g., a balance enclosure within a fume hood) to prevent aerosolization.
- Use dedicated, clearly labeled spatulas and weighing boats.
4. Solution Preparation:
- When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
- All containers must be clearly labeled with the compound name, concentration, date, and hazard information.
5. Post-Handling Procedures:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
- Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.[1][2]
- Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and emergency response personnel.
-
Secure: Restrict access to the spill area.
-
Cleanup (Trained Personnel Only):
-
Don appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, follow the established emergency response protocol.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Disposal Plan:
All waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted.
-
Containerization: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[1]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by a licensed hazardous waste disposal company. All disposals must be properly manifested.[1][2]
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
